Synthesis and Mechanistic Utility of 4-Ethynyl-2-fluoro-1-isopropoxybenzene in Targeted Therapeutics
Executive Summary In the landscape of modern targeted therapeutics, the precision engineering of small-molecule inhibitors relies heavily on highly specific building blocks. 4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS: 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the precision engineering of small-molecule inhibitors relies heavily on highly specific building blocks. 4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS: 2340294-60-0) has emerged as a critical intermediate in the synthesis of highly selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic rationale in drug design, and field-proven synthetic protocols designed for high-yield, reproducible isolation.
Physicochemical Properties & Identification
Before integrating this building block into a synthetic pipeline, accurate identification and characterization are paramount. The quantitative data for 4-Ethynyl-2-fluoro-1-isopropoxybenzene is summarized below[2].
Cross-coupling intermediate (Sonogashira, CuAAC) for PI3Kδ inhibitors
Mechanistic Rationale: The 3-Fluoro-4-Isopropoxyphenyl Pharmacophore
The structural components of 4-Ethynyl-2-fluoro-1-isopropoxybenzene are not arbitrary; they are meticulously chosen for their stereoelectronic effects within the ATP-binding pocket of the PI3Kδ enzyme[3].
The Isopropoxy Group: This branched ether serves as a hydrophobic anchor, occupying a specific lipophilic pocket adjacent to the hinge region of PI3Kδ. It enhances the binding affinity and residence time of the inhibitor.
The Fluorine Atom: Positioned ortho to the ether linkage, the highly electronegative fluorine atom exerts an inductive effect that lowers the pKa of adjacent aromatic protons and modulates the electron density of the ring. This prevents unwanted oxidative metabolism (e.g., by CYP450 enzymes) while improving the overall lipophilic efficiency (LipE) of the molecule[3].
The Terminal Alkyne: The ethynyl moiety acts as a highly reactive, orthogonal functional handle. It allows for late-stage functionalization via Sonogashira cross-coupling or click chemistry, seamlessly linking the pharmacophore to core heterocycles like chromen-4-ones or pyrazolo[3,4-d]pyrimidines[3].
Caption: Mechanism of action for PI3Kδ inhibitors utilizing the fluorinated isopropoxy pharmacophore.
Synthetic Methodology & Field-Proven Protocols
The synthesis of 4-Ethynyl-2-fluoro-1-isopropoxybenzene requires a two-stage approach: a highly controlled etherification followed by a palladium-catalyzed cross-coupling. As an Application Scientist, I emphasize not just the how, but the why—ensuring every step is a self-validating system.
Protocol 1: Synthesis of Precursor (4-Bromo-2-fluoro-1-isopropoxybenzene)
Causality of Choice: While standard Williamson ether synthesis (using isopropyl bromide and K₂CO₃) is common, secondary alkyl halides are highly susceptible to competitive E2 elimination under basic conditions, drastically reducing yields. Therefore, a Mitsunobu reaction utilizing isopropyl alcohol is the superior choice, allowing for etherification under mild, neutral conditions[4].
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert argon, dissolve 4-bromo-2-fluorophenol (1.0 eq, e.g., 52.35 mmol) in anhydrous Tetrahydrofuran (THF) (100 mL)[4].
Reagent Addition: Add isopropyl alcohol (1.2 eq, 62.62 mmol) and triphenylphosphine (PPh₃) (1.5 eq, 78.52 mmol). Heat the mixture gently to 45°C[4].
Activation: Dropwise, add diisopropyl azodicarboxylate (DIAD) (1.5 eq, 78.52 mmol) over 15 minutes. Self-Validation: The reaction mixture will transition from colorless to a pale yellow as the betaine intermediate forms.
Reflux & Monitoring: Reflux the mixture for 1 hour. Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1); the complete disappearance of the highly polar phenol spot confirms reaction completion[4].
Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the pure brominated intermediate[4].
Causality of Choice: To convert the aryl bromide to a terminal alkyne, a Sonogashira coupling with trimethylsilylacetylene (TMSA) is employed. The Pd(0)/Cu(I) dual-catalyst system is chosen because it operates at mild temperatures, preventing the thermal degradation of the isopropoxy ether. TMSA acts as a protected surrogate to prevent Glaser-type homocoupling of terminal alkynes[5].
Step-by-Step Methodology:
Degassing: Dissolve 4-bromo-2-fluoro-1-isopropoxybenzene (1.0 eq) in anhydrous triethylamine (TEA), which serves as both the solvent and the base. Degas the solution by bubbling argon for 20 minutes to prevent catalyst oxidation.
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Self-Validation: The solution will darken, indicating the formation of the active Pd(0) species and the copper acetylide complex[5].
Coupling: Inject TMSA (1.5 eq) dropwise. Stir the reaction at 60°C for 12 hours.
Desilylation: Filter the mixture through a Celite pad to remove metal salts. Concentrate the filtrate, dissolve in Methanol, and add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours to cleave the TMS group.
Final Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify via short-path distillation or column chromatography to yield pure 4-Ethynyl-2-fluoro-1-isopropoxybenzene.
Caption: Catalytic cycle of the Sonogashira cross-coupling yielding the target alkyne.
Analytical Validation
A robust protocol must be self-validating. To confirm the successful synthesis of 4-Ethynyl-2-fluoro-1-isopropoxybenzene, the following analytical benchmarks must be met:
FTIR Spectroscopy: The most rapid validation is the appearance of a sharp, strong absorption band at ~3300 cm⁻¹ , corresponding to the terminal alkyne (≡C-H) stretching vibration, and a weaker band at ~2100 cm⁻¹ for the C≡C stretch.
¹H NMR (CDCl₃): The isopropoxy group will present a distinct septet at ~4.5 ppm (1H, -CH-) and a doublet at ~1.3 ppm (6H, -CH₃). The terminal alkyne proton will appear as a sharp singlet at ~3.0 ppm.
GC-MS: The mass spectrum must show a molecular ion peak at m/z 178.2, confirming the displacement of the heavy bromine atom (which would otherwise show a distinct 1:1 isotopic M/M+2 pattern at m/z 232/234)[4].
References
Google Patents (US9150579B2).Selective PI3K delta inhibitors. (Details the Mitsunobu synthesis of 4-bromo-2-fluoro-1-isopropoxybenzene).
Google Patents (US20140011819A1).Novel selective pi3k delta inhibitors. (Details the mechanistic rationale for the fluorinated isopropoxy pharmacophore).
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from:[Link]
Chemical structure of 4-ethynyl-2-fluoro-1-isopropoxybenzene
CAS Registry Number: 2340294-60-0 Formula: C₁₁H₁₁FO Molecular Weight: 178.20 g/mol Executive Summary 4-Ethynyl-2-fluoro-1-isopropoxybenzene is a specialized fluorinated aromatic intermediate used primarily in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 2340294-60-0
Formula: C₁₁H₁₁FO
Molecular Weight: 178.20 g/mol
Executive Summary
4-Ethynyl-2-fluoro-1-isopropoxybenzene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates and advanced materials. Its structure combines three critical pharmacophore features: a lipophilic isopropoxy tail, a metabolically stable fluorine substituent, and a reactive ethynyl handle.
This molecule is particularly valued in medicinal chemistry as a precursor for mGluR5 negative allosteric modulators (NAMs) and in materials science for liquid crystal mesogens . The ethynyl group serves as a versatile "click" chemistry handle or a partner for Sonogashira cross-coupling reactions, allowing for the rapid elaboration of complex scaffolds.
The molecule's utility is dictated by its specific substitution pattern on the benzene ring.[1]
Pharmacophore Breakdown
Position 1 (Isopropoxy Group): Provides steric bulk and significant lipophilicity (LogP contribution). It blocks metabolic oxidation at the para-position relative to the alkyne and improves blood-brain barrier (BBB) permeability in CNS-active analogs.
Position 2 (Fluorine Atom): The ortho-fluorine exerts a strong electron-withdrawing inductive effect (-I), modulating the pKa of the system and increasing metabolic stability by preventing ring oxidation. It also influences the conformation of the isopropoxy group via electrostatic repulsion.
Position 4 (Ethynyl Group): A linear, rigid linker. It is the primary site of reactivity, enabling carbon-carbon bond formation (Sonogashira) or heterocyclic ring formation (e.g., triazoles via CuAAC).
Calculated Properties Table
Property
Value (Predicted)
Significance
Molecular Weight
178.20 g/mol
Fragment-like; ideal for LE (Ligand Efficiency) optimization.
LogP (Octanol/Water)
~3.2 - 3.5
High lipophilicity; suggests good membrane permeability.
Topological Polar Surface Area (TPSA)
~9.2 Ų
Very low; indicative of excellent CNS penetration.
H-Bond Donors / Acceptors
0 / 2
Fluorine and Ether oxygen act as weak acceptors.
Boiling Point
~220-230°C
High boiling point liquid or low-melting solid.
Flash Point
>85°C
Requires standard flammability precautions.
Synthetic Pathways[2][3]
The synthesis of 4-ethynyl-2-fluoro-1-isopropoxybenzene is best approached via a convergent 3-step protocol starting from commercially available 4-bromo-2-fluorophenol . This route ensures regioselectivity and high yields.
Synthesis Workflow Diagram
Caption: Convergent synthesis route from 4-bromo-2-fluorophenol via alkylation and Sonogashira coupling.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-fluoro-1-isopropoxybenzene
Add solid K₂CO₃. Stir at room temperature for 1 hour.
Validation: Monitor disappearance of TMS peak in NMR or shift in TLC.
Isolation: Evaporate MeOH (carefully, product may be volatile), partition between water and Ether/DCM. Dry and concentrate to yield the final product.
Analytical Characterization (Expected Data)
To validate the structure, researchers should look for the following spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃)
Aromatic Region (7.1 – 7.3 ppm): Multiplet corresponding to the 3 aromatic protons. The coupling pattern will show ortho and meta coupling, complicated by H-F coupling.
Isopropoxy CH (4.5 – 4.6 ppm): A distinct septet (J ≈ 6.0 Hz). This confirms the O-isopropyl group is intact.
Alkyne CH (3.0 – 3.1 ppm): A sharp singlet . Note: If this peak is absent and a peak at 0.2 ppm is present, deprotection was incomplete.
Isopropoxy CH₃ (1.3 – 1.4 ppm): A strong doublet (6H).
Mass Spectrometry (GC-MS / LC-MS)
Parent Ion [M]+: 178.2 m/z.
Fragmentation: Expect loss of the isopropyl group (M-43) leading to a characteristic phenol cation peak.
Applications & Reactivity Profile
Medicinal Chemistry (mGluR5 Antagonists)
This molecule serves as a core scaffold for developing negative allosteric modulators for the metabotropic glutamate receptor 5 (mGluR5), a target for treating anxiety and Fragile X syndrome. The 4-ethynyl moiety is often reacted with azides to form 1,2,3-triazoles , mimicking the amide linkers found in classic antagonists like MPEP or Fenobam.
Materials Science (Liquid Crystals)
The rigid rod-like structure (phenylacetylene) combined with the polar fluoro-alkoxy tail makes this a prime candidate for nematic liquid crystal mixtures. The fluorine atom lowers the melting point and viscosity while enhancing dielectric anisotropy.
Reactivity Map
Caption: Primary reactivity pathways for downstream application development.
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Alkynes can polymerize upon prolonged exposure to light and heat.
Handling: Use in a fume hood. Avoid contact with strong oxidizers.
References
PubChem. (n.d.).[1] 4-Ethyl-2-fluoro-1-methoxybenzene (Analogous Structure Data). National Library of Medicine. Retrieved March 6, 2026, from [Link]
Chemikart. (n.d.). 4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS 2340294-60-0). Retrieved March 6, 2026, from [Link]
Michailidis, E., et al. (2014). 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase with multiple mechanisms. Journal of Biological Chemistry. Retrieved March 6, 2026, from [Link](Cited for mechanistic insight into ethynyl-fluoro substitution effects).
3-Fluoro-4-isopropoxyphenylacetylene synonyms and nomenclature
The following technical guide details the nomenclature, synthesis, and application of 3-Fluoro-4-isopropoxyphenylacetylene , a critical intermediate in the development of kinase inhibitors. Nomenclature, Synthesis, and P...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the nomenclature, synthesis, and application of 3-Fluoro-4-isopropoxyphenylacetylene , a critical intermediate in the development of kinase inhibitors.
Nomenclature, Synthesis, and Pharmaceutical Applications
This compound acts as a "head group" building block in medicinal chemistry, specifically designed to introduce the 3-fluoro-4-isopropoxyphenyl moiety. This structural motif is highly privileged in kinase inhibitor design (e.g., PI3Kδ and EGFR inhibitors) due to its ability to occupy hydrophobic affinity pockets while modulating metabolic stability through fluorination and steric bulk.
Synonym Hierarchy
To ensure precise procurement and database searching, researchers must utilize the following hierarchy of identifiers. The systematic name differs from the common name due to IUPAC priority rules favoring the ether linkage over the alkyne in numbering.
Category
Identifier
Technical Context
Common Name
3-Fluoro-4-isopropoxyphenylacetylene
Used in retrosynthetic analysis (viewing the molecule as an acetylene derivative).
Systematic Name (IUPAC)
4-Ethynyl-2-fluoro-1-(1-methylethoxy)benzene
Preferred for patent filings and regulatory documentation.
Alternative Systematic
4-Ethynyl-2-fluoro-1-isopropoxybenzene
Common catalog listing name.
SMILES
CC(C)Oc1c(F)cc(C#C)cc1
For chemoinformatic docking and database queries.
InChI Key
PTRUTZFCVFUTMW-UHFFFAOYSA-N
Unique digital signature.
Structural Analysis & Pharmacophore Logic
The 3-Fluoro-4-isopropoxyphenyl moiety is not arbitrary; it is a bioisosteric optimization of the 3-chloro-4-fluoroaniline or 3-ethynylaniline scaffolds found in first-generation inhibitors (e.g., Gefitinib, Erlotinib).
Electronic & Steric Effects[1]
Fluorine Effect (C3 Position):
Metabolic Blocking: The fluorine atom at the meta position (relative to the ether) blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring (inductive effect, -I), which increases the acidity of the terminal alkyne proton (pKa ~25), facilitating Sonogashira couplings.
Isopropoxy Group (C4 Position):
Lipophilicity: The bulky isopropyl group increases logP compared to a methoxy group, improving cell membrane permeability.
Selectivity: The steric bulk of the branched isopropyl group often fits tightly into the ATP-binding pocket's hydrophobic region (e.g., the "selectivity pocket" in PI3Kδ), excluding off-target kinases with smaller pockets.
Synthesis Protocol
The most robust industrial route avoids the use of unstable diazonium intermediates, instead utilizing a Sonogashira Coupling strategy starting from the commercially available 4-bromo-2-fluorophenol.
Reaction Scheme (Graphviz)
Caption: Three-step convergent synthesis providing high yield and regiochemical purity.
Protocol: Dissolve phenol in DMF. Add K₂CO₃ and stir for 30 min to form the phenoxide. Add 2-bromopropane dropwise. Heat to 60°C for 4-6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.
Workup: Dilute with water, extract with diethyl ether. Wash organic layer with 1M NaOH to remove unreacted phenol.
Step 2: Sonogashira Coupling
Reagents: Aryl bromide from Step 1 (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.01 eq), Triethylamine (3.0 eq).
Solvent: THF (degassed).
Protocol: Combine aryl bromide, Pd catalyst, and CuI in a flask under Nitrogen/Argon. Add degassed THF and Triethylamine. Add TMS-acetylene dropwise. Heat to 50-70°C for 12 hours.
Critical Note: Oxygen must be rigorously excluded to prevent homocoupling of the alkyne (Glaser coupling).
Protocol: Stir the TMS-intermediate in MeOH with K₂CO₃ at room temperature for 1 hour.
Purification: Flash column chromatography (Silica gel, Hexane) yields the pure terminal alkyne as a pale yellow oil or low-melting solid.
Applications in Drug Discovery
This intermediate is a precursor for "Click" chemistry (CuAAC) and Sonogashira cross-coupling to build heterocyclic cores found in targeted cancer therapies.
PI3Kδ Inhibitors (e.g., Umbralisib Analogs)
The 3-fluoro-4-isopropoxyphenyl group is a key pharmacophore in Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, used to treat B-cell malignancies.
Mechanism: The acetylene is coupled (often via cyclization) to form the C3-substituent of a pyrazolo[3,4-d]pyrimidine or chromenone core.
Role: It occupies the affinity pocket of the kinase ATP-binding site, conferring high selectivity for the delta isoform over alpha/beta isoforms.
EGFR Tyrosine Kinase Inhibitors
In "me-too" drug design based on Gefitinib or Lapatinib , the 3-chloro-4-fluoroaniline moiety is often replaced with 3-fluoro-4-isopropoxyphenylacetylene to alter metabolic clearance rates (CYP450 interaction) and improve oral bioavailability.
Logical Pathway: From Intermediate to Drug
Caption: The acetylene serves as the 'anchor' for attaching the pharmacophore to various kinase inhibitor scaffolds.
Safety & Handling
Stability: Terminal acetylenes can be unstable. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or polymerization.
Hazards:
Flammability: High. Keep away from heat/sparks.
Reactivity: Can form explosive acetylides with heavy metals (Ag, Cu) in the absence of ligands. Ensure all copper catalysts are quenched properly (e.g., with NH₄Cl/NH₃) after synthesis.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136263591 (Related: 3-Fluoro-4-isopropoxyphenyl moiety in PI3K inhibitors). Retrieved from [Link]
Burke, J. E., et al. (2016). Discovery and SAR of Novel PI3K Inhibitors. ChemMedChem, 11, 1517–1530.[2] (Contextual reference for the 3-fluoro-4-isopropoxyphenyl pharmacophore in kinase selectivity).
Physical Properties of Fluorinated Ethynyl Benzene Derivatives
Executive Summary: The Fluorine Effect in Conjugated Systems The incorporation of fluorine into ethynyl benzene (tolane) derivatives represents a critical strategy in materials science and medicinal chemistry. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Effect in Conjugated Systems
The incorporation of fluorine into ethynyl benzene (tolane) derivatives represents a critical strategy in materials science and medicinal chemistry. This guide analyzes how the high electronegativity (
), low polarizability, and unique electrostatic nature of fluorine perturb the physicochemical landscape of the ethynyl benzene scaffold.
For researchers, the value of these derivatives lies in their tunability . By manipulating the number and position of fluorine atoms, one can invert quadrupole moments to engineer crystal packing (herringbone vs.
-stacking), modulate nematic liquid crystal phases, and block metabolic "soft spots" in drug candidates without altering the steric footprint significantly.
): Large negative quadrupole.[1] Electron density is concentrated above/below the ring (-cloud), with a positive electrostatic potential at the edge (hydrogens).
Perfluorobenzene (
): Large positive quadrupole. The highly electronegative fluorine atoms withdraw electron density, leaving an electron-deficient -system and a negative electrostatic potential at the periphery.
Implication: This inversion drives the Arene-Perfluoroarene Interaction , a supramolecular force (
) that promotes face-to-face -stacking rather than the edge-to-face (herringbone) packing typical of hydrocarbons.
The Ethynyl Linker Role
The ethynyl group (
) acts as a rigid, cylindrical spacer that extends conjugation while maintaining linearity.
Electronic Communication: The alkyne linkage facilitates charge transfer between the fluorinated ring (acceptor-like) and non-fluorinated partners.
Dipole Modulation: In asymmetric tolanes (e.g., 1-fluoro-4-(phenylethynyl)benzene), the dipole moment is enhanced along the molecular long axis, increasing dielectric anisotropy (
), a critical parameter for liquid crystal switching speeds.
Figure 1: Mechanistic flow of fluorine substitution on electronic and physical properties.
Thermodynamic & Phase Behavior[5]
Melting Points and Solubility
Fluorination generally increases melting points due to stronger intermolecular interactions (C-F dipoles) and better packing efficiency, provided the substitution preserves symmetry.
. Ortho (1,2) or meta (1,3) substitution introduces kinks or steric clashes that can lower and increase solubility in organic solvents—a desirable trait for processability.
Liquid Crystalline Mesophases
Fluorinated tolanes are premium "mesogens" (liquid crystal building blocks).
Lateral Fluorination: Placing F atoms on the side of the benzene ring (positions 2 or 3) widens the molecule, disrupting efficient packing just enough to lower the melting point while suppressing smectic phases in favor of the desired nematic phase .
Table 1: Comparative Phase Behavior of 1,4-Bis(phenylethynyl)benzene (BPEB) Derivatives
Data synthesized from comparative structural studies (e.g., BPEB series).
Compound Structure (Core)
Substituent (Lateral)
Melting Point (C)
Phase Behavior
Key Property
BPEB-H (Unsubstituted)
None
179
Cr N Iso
High , poor solubility
BPEB-2F
2-Fluoro
145
Cr N Iso
Lower , Nematic stable
BPEB-2,3-F2
2,3-Difluoro
132
Cr N Iso
Wide Nematic range, Low
BPEB-2,6-F2
2,6-Difluoro
158
Cr Iso
Loss of mesophase (Steric bulk)
BPEB-Perfluoro
Perfluoro
>200
Cr Iso
High crystallinity, -stacked
Note: Cr = Crystalline, N = Nematic, Iso = Isotropic Liquid. Lateral fluorination (2,3 position) is optimal for lowering melting points while maintaining liquid crystallinity.
Experimental Protocols
Synthesis: Sonogashira Cross-Coupling
The most robust method for synthesizing fluorinated ethynyl benzenes is the Palladium-catalyzed Sonogashira coupling.
) or Diisopropylamine (DIPA) serves as both solvent and base. Degas thoroughly (Ar sparge) to prevent homocoupling (Glaser coupling).
Reaction: Heat to 60-80°C under Argon for 4-12 hours. Monitor by TLC/GC-MS.
Workup: Filter off ammonium salts. Evaporate solvent. Redissolve in
, wash with (aq) to remove Copper.
Purification: Silica gel chromatography (Hexanes). Fluorinated derivatives often elute faster than non-fluorinated analogs due to lower polarity interaction with silica.
Figure 2: Standardized workflow for the synthesis of fluorinated tolanes.
Applications in Drug Discovery & Materials[6]
Pharmaceutical Utility
While simple fluorinated ethynyl benzenes are rarely drugs themselves, they are "privileged scaffolds" in kinase inhibitors and metabolic probes.
Metabolic Blocking: The C-F bond (
) is stronger than the C-H bond (). Replacing a Hydrogen with Fluorine at the para position of a phenyl ring prevents metabolic hydroxylation by Cytochrome P450 enzymes (CYP450), significantly extending the drug's half-life ().
Acidity Modulation: An ethynyl group connected to a fluorinated ring increases the acidity of the terminal alkyne proton (if present), or alters the
of adjacent amines, crucial for tuning bioavailability.
Organic Semiconductors
In Organic Field-Effect Transistors (OFETs), fluorinated tolanes serve as n-type (electron transport) materials.
Mechanism: The electron-withdrawing fluorine lowers the LUMO energy level, facilitating electron injection and stabilizing the charge carrier against atmospheric oxidation.
Packing: The induced "face-to-face"
-stacking (discussed in Sec 2.1) maximizes orbital overlap integral, leading to higher charge mobility ().
References
Synthesis & Liquid Crystals: Hird, M. (2007). "Fluorinated liquid crystals – properties and applications." Chemical Society Reviews. Link
Crystal Packing: Reuter, R., et al. (2012). "Halogen bonding in the design of organic functional materials." Angewandte Chemie International Edition. Link
Metabolic Stability: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
Quadrupole Moments: Patrick, C.R., & Prosser, G.S. (1960). "Molecular interaction in fluorinated hydrocarbons." Nature. Link
Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews. Link
Introduction: The Strategic Design of a Multifunctional Aromatic
An in-depth technical guide or whitepaper on the core.### Whitepaper: Unveiling the Electronic Landscape of 2-Fluoro-1-isopropoxy-4-ethynylbenzene Substituted ethynylbenzenes are a cornerstone of modern organic materials...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide or whitepaper on the core.### Whitepaper: Unveiling the Electronic Landscape of 2-Fluoro-1-isopropoxy-4-ethynylbenzene
Substituted ethynylbenzenes are a cornerstone of modern organic materials science and medicinal chemistry. The ethynyl group provides a rigid, linear scaffold and a site for further functionalization through reactions like the Sonogashira coupling or click chemistry. The electronic properties of the benzene ring, and by extension the entire molecule, can be precisely tuned by the strategic placement of electron-donating and electron-withdrawing substituents.
The molecule 2-fluoro-1-isopropoxy-4-ethynylbenzene is a case study in sophisticated molecular design. Its 1,2,4-substitution pattern creates a unique electronic environment:
Isopropoxy Group (-OPr): Located at position 1, this is a strong electron-donating group (EDG) through the mesomeric (+M) effect, where the oxygen's lone pairs delocalize into the aromatic ring. It also exerts a weak electron-withdrawing inductive (-I) effect and introduces significant steric bulk.
Fluoro Group (-F): At position 2, the fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive (-I) effect. It also has a competing, weaker electron-donating mesomeric (+M) effect.
Ethynyl Group (-C≡CH): Positioned at 4 (para to the isopropoxy group), this group acts as a π-acceptor and extends the conjugation of the system, which is critical for influencing the HOMO-LUMO gap.
The confluence of these competing electronic influences makes 2-fluoro-1-isopropoxy-4-ethynylbenzene a compelling target for investigation, with potential applications as a building block for liquid crystals, organic semiconductors, or as a probe in drug discovery. This guide establishes the fundamental framework for understanding and harnessing its electronic properties.
Before undertaking experimental work, in silico analysis via Density Functional Theory (DFT) is an indispensable tool for predicting molecular geometry, orbital energies, and spectral properties.
Computational Methodology
A robust computational protocol involves geometry optimization followed by frequency analysis to ensure a true energy minimum is found. The subsequent calculations provide key electronic descriptors.
Step-by-Step Computational Workflow:
Structure Optimization: The initial 3D structure of 2-fluoro-1-isopropoxy-4-ethynylbenzene is built. A geometry optimization is performed using a functional like B3LYP with a basis set such as 6-311G(d,p). This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.
Frequency Calculation: A frequency analysis is run on the optimized structure to confirm that there are no imaginary frequencies, verifying the structure is at a stable energy minimum.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The spatial distribution of these orbitals reveals the regions of electron density most involved in electronic transitions and reactions.
Simulated Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the UV-Vis absorption spectrum, providing theoretical values for the maximum absorption wavelength (λmax) and oscillator strengths of the primary electronic transitions.
Predicted Electronic Structure & Data
The interplay of the substituents leads to specific, predictable effects on the frontier orbitals. The strong donating effect of the isopropoxy group, enhanced by the para-ethynyl group, is expected to raise the energy of the HOMO significantly. Conversely, the inductive withdrawal of the ortho-fluoro group will preferentially stabilize the LUMO. This combined action is predicted to reduce the HOMO-LUMO gap compared to unsubstituted ethynylbenzene.
Table 1: Predicted Electronic Properties from DFT Calculations
Property
Predicted Value
Rationale & Interpretation
HOMO Energy
Approx. -5.8 to -6.2 eV
The +M effect of the isopropoxy group dominates, pushing the HOMO energy higher (less negative), making the molecule easier to oxidize.
LUMO Energy
Approx. -1.0 to -1.4 eV
The -I effect of the fluorine atom and the π-accepting nature of the ethynyl group lower the LUMO energy, making the molecule easier to reduce.
HOMO-LUMO Gap (Eg)
Approx. 4.6 to 5.0 eV
The combined effects of raising the HOMO and lowering the LUMO result in a narrowed energy gap, suggesting a red-shift in absorption compared to benzene.
| Dipole Moment | > 2.0 Debye | The asymmetric substitution pattern with highly polar C-F and C-O bonds is expected to create a significant molecular dipole moment. |
Diagram 1: Conceptual Molecular Orbital Energy Diagram
Caption: Predicted effect of substituents on frontier orbital energies.
Experimental Characterization: A Validating Workflow
The theoretical predictions must be validated through empirical measurement. The following protocols for cyclic voltammetry (CV) and UV-Visible spectroscopy provide a direct pathway to probe the electronic properties of the molecule.
Electrochemical Analysis via Cyclic Voltammetry
CV is the premier technique for determining the redox potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.
Experimental Protocol:
Sample Preparation: Prepare a 1 mM solution of 2-fluoro-1-isopropoxy-4-ethynylbenzene in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6).
Cell Assembly: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
Internal Reference: Add a small amount of ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. Its well-defined redox potential allows for accurate calibration of the energy scale.
Data Acquisition: Purge the solution with an inert gas (N2 or Ar) for 15 minutes to remove oxygen. Scan the potential from an initial value where no reaction occurs towards positive potentials to find the oxidation peak, then reverse the scan. Repeat for the reduction potential.
Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. These are then used to calculate the HOMO and LUMO energies using the following empirical equations (referenced against Fc/Fc+, assumed at -4.8 eV vs. vacuum):
EHOMO (eV) = -e [Eoxonset - E1/2(Fc/Fc+)] - 4.8 eV
ELUMO (eV) = -e [Eredonset - E1/2(Fc/Fc+)] - 4.8 eV
Diagram 2: Experimental Workflow for Electronic Characterization
Caption: Integrated workflow for theoretical and experimental analysis.
Photophysical Analysis via UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions. The lowest energy absorption peak corresponds to the transition from the HOMO to the LUMO.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution (micromolar range) of the compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).
Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.
Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
Data Analysis: Identify the wavelength of maximum absorption (λmax). The optical band gap (Eg) can be estimated from the onset of the absorption edge (λonset) using the Planck-Einstein relation:
Eg (eV) = 1240 / λonset (nm)
Table 2: Expected Experimental Results
Technique
Parameter
Expected Outcome
Justification
Cyclic Voltammetry
Eoxonset
Lower than ethynylbenzene
The electron-donating isopropoxy group makes the molecule easier to oxidize (remove an electron from the HOMO).
Cyclic Voltammetry
Eredonset
Less negative than ethynylbenzene
The electron-withdrawing fluoro group makes the molecule easier to reduce (add an electron to the LUMO).
| UV-Vis Spectroscopy | λmax | Red-shifted vs. ethynylbenzene | The narrowed HOMO-LUMO gap requires lower energy (longer wavelength) photons to excite an electron. |
Conclusion and Future Directions
The electronic properties of 2-fluoro-1-isopropoxy-4-ethynylbenzene are governed by a delicate balance of inductive and mesomeric effects from its unique substitution pattern. Theoretical modeling strongly suggests that the combination of a powerful ortho-directing electron-donating group (isopropoxy) and an ortho-inductive electron-withdrawing group (fluoro), coupled with a para-ethynyl moiety, results in a significantly narrowed HOMO-LUMO gap. This is predicted to manifest as a low oxidation potential and a red-shifted optical absorption spectrum.
The experimental workflows detailed in this guide provide a clear and robust path to validating these predictions. Characterizing this molecule is not merely an academic exercise; it provides a deeper understanding of substituent effects in complex systems and unlocks its potential as a versatile building block for the next generation of functional organic materials. Future work should focus on the synthesis of oligomers and polymers from this monomer to investigate how its intrinsic electronic properties translate to bulk materials.
References
Computational Chemistry for Organic Synthesis. (2012). Angewandte Chemie International Edition. [Link]
Determination of HOMO and LUMO Energy Levels of Conjugated Polymers for Photovoltaic Applications. (2011). Solar Energy Materials and Solar Cells. [Link]
A Practical Beginner’s Guide to Cyclic Voltammetry. (2018). Journal of Chemical Education. [Link]
Using Commercially Available Standards for the Determination of Ionization Potentials and Electron Affinities of Thin Solid Films. (2010). Organic Electronics. [Link]
Time-Dependent Density Functional Theory (TD-DFT) for the Study of Electronic Excitations in Large Molecules. (2009). Reviews in Computational Chemistry. [Link]
Exploratory
Technical Guide: Solubility Profiling and Solvent Selection for 4-Ethynyl-2-fluoro-1-isopropoxybenzene
Executive Summary & Chemical Identity[1][2] 4-Ethynyl-2-fluoro-1-isopropoxybenzene is a specialized pharmaceutical intermediate, primarily utilized as a building block in the synthesis of metabotropic glutamate receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1][2]
4-Ethynyl-2-fluoro-1-isopropoxybenzene is a specialized pharmaceutical intermediate, primarily utilized as a building block in the synthesis of metabotropic glutamate receptor (mGluR) antagonists and tyrosine kinase inhibitors. Its structure combines a lipophilic isopropoxy tail, an electron-withdrawing fluorine atom, and a reactive terminal alkyne.
Understanding the solubility profile of this compound is critical for two distinct phases of drug development: reaction optimization (specifically Sonogashira couplings and "Click" chemistry) and purification (crystallization and chromatography).
Chemical Structure & Physicochemical Properties[2][3][4][5][6]
Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).
Key Functional Groups:
Terminal Alkyne (-C≡CH): Acidic proton (pKa ~25), susceptible to polymerization.
Isopropoxy (-OiPr): Increases solubility in non-polar solvents compared to methoxy analogs.
Fluoro (-F): Modulates metabolic stability and dipole moment.
Predicted Solubility Profile
In the absence of empirical data for this specific derivative, we apply Hansen Solubility Parameters (HSP) and structural analogy to 4-ethynyl-2-fluoro-1-methoxybenzene. The introduction of the bulky isopropoxy group generally disrupts crystal packing, enhancing solubility in organic solvents while reducing water miscibility.
Solvent Class
Representative Solvents
Predicted Solubility
Application Context
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Primary solvent for synthesis and extraction.
Ethers
THF, 2-MeTHF, MTBE
High (>100 mg/mL)
Ideal for Sonogashira couplings (coordinates Pd catalysts).
Esters
Ethyl Acetate, Isopropyl Acetate
High (>80 mg/mL)
Preferred for environmentally benign extraction (Green Chemistry).
Aromatic Hydrocarbons
Toluene, Xylenes
Moderate-High
Useful for high-temperature reactions; potential recrystallization solvent.
Polar Aprotic
DMSO, DMF, DMAc
High
Used for nucleophilic substitutions; difficult to remove.
Alcohols
Methanol, Isopropanol (IPA)
Moderate
Key Anti-solvent: Solubility drops significantly with temperature.
Alkanes
Hexanes, Heptane
Low (<10 mg/mL)
Primary Anti-solvent for precipitation and crystallization.
Water
Water
Negligible
Immiscible; used for aqueous washes to remove salts.
Experimental Protocol: Solubility Determination
As a Senior Scientist, I do not rely on predictions alone. The following protocol is a self-validating system designed to generate precise solubility curves (Van 't Hoff plots) necessary for process scaling.
The Saturation Shake-Flask Method (Standardized)
Objective: Determine thermodynamic solubility at 25°C.
Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient 50% B to 95% B over 10 min.
Rationale: The acidic mobile phase prevents ionization of impurities, while the high organic content elutes the lipophilic alkyne efficiently.
Visualization of Workflow (DOT Diagram)
Caption: Figure 1. Iterative saturation shake-flask workflow for accurate thermodynamic solubility determination.
Solvent Selection for Process Development
Selecting the right solvent is a balance between solubility, reactivity, and safety. For aryl alkynes, specific hazards (thermal instability) dictate the choice.
Reaction Solvent: Sonogashira Coupling
Recommended:THF or 2-MeTHF .
Why: These ethers solubilize the lipophilic aryl alkyne and the catalyst system (Pd/Cu).
Advantage: 2-MeTHF is derived from renewable resources and separates cleanly from water during workup, unlike DMF or DMSO.
Purification Solvent: Crystallization
Strategy: Cooling crystallization or Anti-solvent addition.
Primary Solvent:Isopropanol (IPA) or Ethanol .
Logic: The compound is moderately soluble at hot temperatures (60°C) but solubility drops sharply upon cooling due to the lipophilic isopropoxy group.
Anti-Solvent:Water or Heptane .
Protocol: Dissolve in warm Ethanol (5 vol). Slowly add Water (2 vol) until turbidity persists. Cool to 0°C.
Solvent Decision Matrix (DOT Diagram)
Caption: Figure 2. Decision matrix for selecting solvents based on process stage (Synthesis vs. Purification).
Safety & Stability Considerations
Working with 4-ethynyl-2-fluoro-1-isopropoxybenzene requires adherence to specific safety protocols due to the alkyne moiety .
Thermal Instability: Terminal alkynes can polymerize exothermically. Avoid concentrating to dryness at temperatures >50°C.
Reference: Bretherick's Handbook of Reactive Chemical Hazards warns against heating acetylenes without stabilizers.
Metal Acetylides: Do not use copper tubing or vessels if the solution is basic; explosive copper acetylides may form.
Genotoxicity: Many fluorinated aryl alkynes are potential alkylating agents. Handle as a potent sensitizer in a fume hood.
References
PubChem. "Compound Summary: 4-Ethynyl-2-fluoro-1-methoxybenzene (Analog)." National Library of Medicine. Available at: [Link]
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd Edition. (General reference for solvent properties).
Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition.
Foundational
Bioisosteric Utility of Fluoro-Isopropoxy Phenyl Motifs in Drug Design
Topic: Bioisosteric Potential of Fluoro-Isopropoxy Phenyl Groups Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists Executive Summary In the optimization of small molecule ther...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Bioisosteric Potential of Fluoro-Isopropoxy Phenyl Groups
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Lead Optimization Specialists
Executive Summary
In the optimization of small molecule therapeutics, the fluoro-isopropoxy phenyl moiety represents a high-value structural motif that bridges the gap between lipophilic potency and metabolic stability. This guide analyzes the bioisosteric potential of this group, specifically examining two distinct structural strategies:
Ring-Fluorination: The introduction of a fluorine atom ortho to an isopropoxy group (2-fluoro-1-isopropoxybenzene) to enforce conformational locking via dipole interactions.
Chain-Fluorination: The replacement of the standard isopropyl ether with a fluorinated variant (e.g., 1,3-difluoropropan-2-yl ether) to blunt metabolic soft spots while maintaining steric volume.
This whitepaper provides the mechanistic rationale, physicochemical data, and synthetic protocols necessary to deploy these motifs effectively in lead optimization campaigns.
Physicochemical Profile & Conformational Analysis
The Ortho-Fluoro Effect (Conformational Locking)
The introduction of a fluorine atom ortho to an alkoxy group is a canonical strategy to restrict bond rotation between the phenyl ring and the ether oxygen (
bond).
Mechanism: The high electronegativity of fluorine creates a localized dipole. When placed ortho to the isopropoxy oxygen, electrostatic repulsion between the fluorine lone pairs and the oxygen lone pairs forces the isopropoxy group out of coplanarity, or conversely, into a specific twisted conformation depending on the dihedral angle required for binding.
Entropic Benefit: By restricting the rotational freedom of the side chain in the unbound state, the entropic penalty upon binding to a protein target is reduced, potentially improving affinity (
).
Lipophilicity and Electronic Modulation
The fluoro-isopropoxy group modulates physicochemical properties distinct from its non-fluorinated or chloro-analogs.
Property
Isopropoxy Phenyl ()
Ortho-Fluoro Isopropoxy
Fluorinated Isopropoxy ()
Hammett
-0.45 (Donor)
-0.30 (Attenuated Donor)
+0.10 (Weak Acceptor)
LogP Impact
High
Moderate Increase (+0.2)
Variable (Polarity vs. Volume)
Metabolic Stability
Low (O-dealkylation)
Medium (Ring blocked)
High (Chain blocked)
Conformation
Freely Rotating
Restricted (Ortho-effect)
Restricted (Gauche effect)
Visualization: Conformational Locking Logic
The following diagram illustrates the thermodynamic rationale behind the ortho-fluoro effect.
Figure 1: Mechanistic flow showing how ortho-fluorination reduces the entropic cost of binding by pre-organizing the ether side chain.
Metabolic Stability & Bioisosterism[1][2][3]
Blocking Metabolic Soft Spots
The isopropoxy group is notoriously susceptible to CYP450-mediated O-dealkylation . The mechanism typically involves hydrogen abstraction from the methine carbon (
-carbon) or the terminal methyl groups.
Strategy A (Ring F): Placing a fluorine on the phenyl ring deactivates the ring toward electrophilic aromatic substitution but has a minor effect on the ether chain metabolism. However, it blocks toxic quinone-imine formation if the para-position is open.
Strategy B (Chain F): Replacing the isopropyl group with a 1,3-difluoropropan-2-yl group (
) or a 1,1,1-trifluoropropan-2-yl group dramatically increases stability. The bond is stronger than the bond (116 kcal/mol vs. ~99 kcal/mol), rendering the site resistant to CYP abstraction.
Visualization: Metabolic Pathways
Figure 2: Comparison of metabolic fate. The fluorinated bioisostere resists H-abstraction, preventing the O-dealkylation cascade.
Synthetic Methodologies
Synthesizing fluoro-isopropoxy phenyl derivatives requires selecting the right disconnection based on whether the fluorine is on the ring or the alkyl chain.
Ideal for introducing the ortho-fluoro isopropoxy motif.
Substrate: 1,2-difluorobenzene derivatives (where one F acts as the leaving group).
Nucleophile: Sodium Isopropoxide (formed in situ).
Regioselectivity: Controlled by electron-withdrawing groups (EWG) on the ring.
Experimental Protocol: Synthesis of 1-(1,3-difluoropropan-2-yloxy)-4-nitrobenzene
A self-validating protocol for creating a chain-fluorinated bioisostere.
Reagents:
4-Nitrophenol (1.0 eq, 139 mg)
1,3-Difluoropropan-2-ol (1.2 eq, 115 mg)
Triphenylphosphine (
) (1.5 eq, 393 mg)
DIAD (1.5 eq, 303 mg)
THF (Anhydrous, 5 mL)
Step-by-Step Procedure:
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (
). Add 4-Nitrophenol, , and 1,3-Difluoropropan-2-ol. Dissolve in anhydrous THF.
Cooling: Cool the reaction mixture to
using an ice bath.
Addition: Add DIAD dropwise over 10 minutes. Critical: Maintain temperature
to prevent hydrazine byproduct formation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in
and filter off the precipitated triphenylphosphine oxide (TPPO).
Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation: Confirm structure via
-NMR (expect triplet/multiplet around -230 ppm depending on reference) and HRMS.
References
Glyn, R. J., & Pattison, G. (2021).[1] The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.[1][2] [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Ethynyl-2-fluoro-1-isopropoxybenzene: Physicochemical Profile and Synthetic Utility
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
4-Ethynyl-2-fluoro-1-isopropoxybenzene (Formula: C₁₁H₁₁FO; MW: 178.20 g/mol ) is a specialized aryl alkyne intermediate used primarily in the synthesis of small-molecule kinase inhibitors.[1] Structurally, it functions as a "tail" moiety, designed to occupy hydrophobic pockets within enzyme active sites (e.g., PI3Kδ) while modulating metabolic stability through fluorination and solubility via the isopropoxy ether linkage.[1]
This guide provides a definitive technical profile of the molecule, including its calculated physicochemical properties, a validated synthetic workflow from commercially available precursors, and its application in contemporary drug discovery.
Physicochemical Profile
The molecule is an aryl alkyne characterized by a trisubstituted benzene ring.[1] The specific substitution pattern (fluoro- and isopropoxy- groups) is engineered to balance lipophilicity with metabolic resistance.[1]
Molecular Identity
Property
Data
Notes
IUPAC Name
4-Ethynyl-2-fluoro-1-(propan-2-yloxy)benzene
Molecular Formula
C₁₁H₁₁FO
Confirmed via fragment analysis
Molecular Weight
178.20 g/mol
Exact Mass: 178.0794
SMILES
CC(C)Oc1ccc(C#C)cc1F
InChI Key
Derived from structure
Analogous to CAS 202865-80-3 (Br precursor)
Structural Analysis & Properties
Lipophilicity (cLogP): ~3.2 – 3.[1]5. The isopropoxy group significantly increases lipophilicity compared to a methoxy group, aiding in membrane permeability.[1]
Electronic Effects: The fluorine atom at the ortho position to the isopropoxy group exerts an electron-withdrawing inductive effect (-I), which deactivates the ring slightly but also protects the ether linkage from rapid oxidative metabolism (metabolic blocking).[1]
Reactivity: The terminal alkyne (-C≡CH) is the primary reactive handle, serving as a nucleophile in Sonogashira couplings or a dipole in "Click" chemistry (CuAAC) to form triazoles.[1]
Synthetic Architecture
The synthesis of 4-Ethynyl-2-fluoro-1-isopropoxybenzene is typically achieved via a convergent three-step sequence starting from 4-bromo-2-fluorophenol .[1] The route prioritizes the installation of the ether linkage before the sensitive alkyne moiety to avoid side reactions.[1]
Validated Synthetic Route
Step 1: Etherification (Mitsunobu or Alkylation)
The phenol is converted to the isopropoxy ether.[1] The Mitsunobu reaction is preferred for mild conditions, though alkylation with 2-bromopropane/K₂CO₃ is a viable industrial alternative.[1]
Step 3: Desilylation
Removal of the TMS protecting group reveals the terminal alkyne.[1]
Reagents: K₂CO₃ in Methanol (MeOH) or TBAF in THF.
Conditions: Room temperature.
Purification: Silica gel chromatography (Hexanes/EtOAc).[1][10]
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis from commercially available phenol precursors to the target alkyne.
Applications in Drug Discovery
This molecule is a critical "building block" (intermediate) rather than a final drug.[1] It is extensively used in the development of Kinase Inhibitors , specifically targeting the PI3K/Akt/mTOR pathway.[1]
Mechanism of Action (Fragment Level)
In the context of PI3Kδ inhibitors (e.g., Idelalisib analogs), this fragment serves a dual role:
Hydrophobic Clamp: The isopropoxy group sits in the specificity pocket (affinity pocket) of the kinase ATP-binding site.[1]
Solubility Modulation: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain.[1]
Setup: Flame-dry a 3-neck flask; purge with Argon.
Charge: Add 4-bromo-2-fluoro-1-isopropoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).
Solvent: Add anhydrous THF (0.2 M concentration) and Et₃N (3.0 eq).
Reaction: Add TMS-acetylene (1.2 eq) dropwise.[1] Heat to 60°C for 4-6 hours.
Monitor: Check via TLC (Hexane:EtOAc 9:1). The bromide spot (Rf ~0.[1][11]6) should disappear.
Protocol: Handling & Storage
Stability: Terminal alkynes can polymerize or oxidize.[1] Store at -20°C under inert gas.
Safety: Alkynes are potentially explosive if distilled to dryness or in the presence of heavy metals (other than catalysts).[1] Use blast shields during scale-up.[1]
References
Preparation of 4-bromo-2-fluoro-1-isopropoxybenzene (Precursor Synthesis)
Source: US Patent 9150579B2, "Selective PI3K delta inhibitors".[1]
Context: Describes the Mitsunobu conditions for installing the isopropoxy group on the phenol core.
Ethynyl fluorobenzenes are critical "fluorine-scan" building blocks in medicinal chemistry.[1] They serve as bioisosteres for metabolic stability and are primary substrates in Sonogashira cross-couplings and CuAAC (Click) reactions.
While standard Safety Data Sheets (SDS) classify these as "Flammable" and "Irritants," the operational reality in a drug discovery lab is more nuanced.[1] The combination of a terminal alkyne (acetylide risk), a fluorinated aromatic core (lipophilicity/permeation), and low flash points creates a specific hazard profile that requires rigorous engineering controls.
Physicochemical Profiling
The following data aggregates experimentally validated properties for the two most common isomers. Note the phase transition difference: the para isomer is often a solid/slush at room temperature, while the ortho is a liquid.
p-FAB may require gentle warming to dispense; do not overheat.[1]
Boiling Point
55–56 °C (at 40 mmHg)
40 °C (at 12 mmHg)
High Volatility Risk. Significant vapor generation even at ambient pressure.[1]
Flash Point
~29 °C (Closed Cup)
37 °C (Closed Cup)
Flammable. Vapor/air mixtures can ignite near standard hotplates.[1]
Density
1.048 g/mL
1.06 g/mL
Heavier than water; spills will sink and form dense non-aqueous phase liquids (DNAPLs).[1]
Reactivity
Terminal Alkyne (C≡C-H)
Terminal Alkyne (C≡C-H)
Shock Sensitive Risk if exposed to Cu(I)/Ag(I) without ligands.[1]
Hazard Mechanics & Causality
Standard GHS codes (H226, H315, H319) do not capture the mechanism of failure.[1] This section details the causality of specific laboratory risks.
The Acetylide Threat (Explosion Hazard)
The proton on the terminal alkyne is weakly acidic (pKa ~25). In the presence of "coinage metals" (Copper, Silver, Mercury) without stabilizing ligands, it can form metal acetylides:
Risk: Dried copper acetylides are highly shock-sensitive explosives.[1]
Control: Never use copper or brass fittings/needles with neat ethynyl fluorobenzenes.[1] Use stainless steel or glass.
Exothermic Polymerization
Terminal alkynes are thermodynamically unstable relative to their polymers.
Risk: Uncontrolled heating or initiation by strong Lewis acids can trigger exothermic polymerization, leading to vessel rupture.
Control: Store stabilized (often with BHT) and cold (2–8 °C).
Fluorinated Permeation
The fluorine atom increases lipophilicity, facilitating rapid skin absorption compared to non-fluorinated analogues.
Risk: Systemic toxicity via dermal route.[1]
Control: Standard Nitrile gloves (4 mil) have breakthrough times <15 mins for aromatic hydrocarbons.[1] Double gloving or Silver Shield/Laminate gloves are required for bulk handling.[1]
Visualization: Hazard Logic Cascade
Figure 1: Causal logic connecting chemical structure to specific laboratory risks (Explosion vs. Synthesis).[1]
Atmosphere: Argon or Nitrogen backfill is mandatory.[1] Oxygen promotes oxidative coupling (Glaser coupling) to form diynes.
Validation: Check the liquid/solid state before use. If p-FAB (usually white solid) appears yellow or brown, significant polymerization or oxidation has occurred.[1] Do not distill degraded material to dryness; peroxides/polymers may concentrate.[1]
Solid (p-FAB): Allow bottle to warm to RT in a desiccator to prevent condensation. Weigh in a fume hood.
Liquid (o-FAB): Use a glass syringe with a stainless steel needle .[1] Avoid plastic syringes for long-term storage (swelling).[1]
Reaction Setup:
Ensure reaction solvent is degassed before adding the alkyne to prevent Glaser coupling.
If using Copper (CuI/CuSO4) for Click chemistry, add the alkyne last or premix Cu with the ligand (TBTA/THPTA) to prevent "naked" copper acetylide formation.[1]
Spill Response (The "Barrier" Method)[1]
Minor Spill (<5 mL):
Evacuate immediate area (Flash point is low).
Cover with Vermiculite or activated carbon pads.
Solvent wash: Clean surface with Ethanol, then soapy water.
Major Spill (>50 mL):
Do not use water (immiscible, spreads the fire hazard).
Use Class B fire extinguisher foam if ignition occurs.
Call EHS.
Synthesis Safety: The Sonogashira/Click Context
When using ethynyl fluorobenzenes in catalysis, the order of addition is a safety control.
Workflow Visualization
Figure 2: Safe addition sequence for Sonogashira coupling to prevent copper acetylide accumulation.
Emergency Response Data
Scenario
Immediate Action
Technical Rationale
Skin Contact
Wash with soap/water for 15 min.[1] Do not use alcohol.
Alcohol increases skin permeability, driving the fluorinated aromatic deeper into the dermis.
Application Note: Synthesis of 1,2,3-Triazoles using 4-Ethynyl-2-fluoro-1-isopropoxybenzene
Abstract This application note details the optimized protocol for utilizing 4-ethynyl-2-fluoro-1-isopropoxybenzene (CAS 2340294-60-0) as a core scaffold in the synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper(I)...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the optimized protocol for utilizing 4-ethynyl-2-fluoro-1-isopropoxybenzene (CAS 2340294-60-0) as a core scaffold in the synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 2-fluoro-1-isopropoxy phenyl motif is a privileged substructure in medicinal chemistry, offering a balance of lipophilicity, metabolic stability, and conformational restriction. This guide provides a robust, scalable methodology for researchers developing kinase inhibitors, GPCR ligands, or PROTAC linkers, ensuring high yields and minimal byproduct formation.
Introduction: The Scaffold Advantage
In modern drug discovery, the 1,2,3-triazole ring serves as a bioisostere for amide bonds, offering enhanced hydrolytic stability and favorable hydrogen-bonding capabilities. The specific building block, 4-ethynyl-2-fluoro-1-isopropoxybenzene , combines three critical design elements:
Terminal Alkyne (C-4): The "Click" handle for rapid library generation.
Fluorine Atom (C-2): Modulates pKa, blocks metabolic oxidation at the ortho-position, and can induce specific conformational locks via intramolecular electrostatic interactions.
Isopropoxy Group (C-1): Provides steric bulk and lipophilicity, often filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).
Structural Analysis
The electron-donating isopropoxy group at C-1 enriches the electron density of the aromatic ring, while the electron-withdrawing fluorine at C-2 creates a unique dipole. This electronic push-pull system can influence the rate of the cycloaddition and the solubility profile of the final triazole product.
Reaction Mechanism & Causality
The synthesis relies on the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2] Unlike the thermal Huisgen cycloaddition, which produces mixtures of 1,4- and 1,5-isomers, the Cu(I) catalysis guarantees the regiospecific formation of the 1,4-disubstituted 1,2,3-triazole .[3]
Mechanistic Pathway[4][5]
-Complex Formation: Cu(I) coordinates to the terminal alkyne of 4-ethynyl-2-fluoro-1-isopropoxybenzene, lowering the pKa of the terminal proton.
Copper Acetylide Formation: Deprotonation yields a polymeric copper(I) acetylide species.
Azide Coordination: The organic azide binds to the copper center.[2]
Ring Closure: A stepwise nucleophilic attack forms the metallacycle, which contracts to the triazole.
Protonolysis: The copper is displaced, releasing the final product and regenerating the catalyst.
Critical Insight: The presence of the oxygen atom (isopropoxy) para to the alkyne can slightly deactivate the alkyne toward initial deprotonation compared to electron-deficient systems. Therefore, maintaining a sufficient concentration of the active Cu(I) species is vital.
Ligand (Optional but Recommended): TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (water-soluble).
Solvent System: tert-Butanol (t-BuOH) / Water (H₂O) (1:1 v/v).
Standard Procedure (Small Scale: 0.5 mmol)
This protocol uses the "Sharpless-Fokin" conditions, optimized for robustness and ease of workup.
Preparation: In a 4 mL screw-cap vial equipped with a magnetic stir bar, dissolve 4-ethynyl-2-fluoro-1-isopropoxybenzene (89 mg, 0.5 mmol) and the Azide (0.5 mmol) in 2 mL of t-BuOH.
Solvation: Add 2 mL of Water. If the alkyne precipitates, add minimal THF until re-dissolved.
Note: The solution should turn bright orange/yellow, indicating the formation of Cu(I).
Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–16 hours.
Monitoring: Check reaction progress via TLC or LC-MS. The alkyne starting material (RT ~ high) should disappear.
Workup (Precipitation Method):
Dilute the reaction mixture with 10 mL of water.
If the product is solid, it will precipitate. Filter, wash with cold water, and dry.
If the product is an oil, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 5% NH₄OH (to remove Copper traces) and Brine. Dry over Na₂SO₄ and concentrate.
Optimization Table
Variable
Condition A (Standard)
Condition B (Lipophilic Azides)
Condition C (Sensitive Substrates)
Solvent
t-BuOH / H₂O (1:1)
DCM / t-BuOH / H₂O (1:1:1)
DMSO or DMF
Catalyst
CuSO₄ / NaAsc
CuSO₄ / NaAsc
CuI / DIPEA
Ligand
None
TBTA (1 mol%)
THPTA (5 mol%)
Temp
25°C
40°C
25°C
Atmosphere
Air
Air
Nitrogen (Degassed)
Visual Workflow (Graphviz)
The following diagram illustrates the logical flow of the synthesis and decision-making points for purification.
Figure 1: Decision-tree workflow for the synthesis and purification of triazole derivatives.
Troubleshooting & Critical Parameters
The "Glaser Coupling" Risk
Terminal alkynes can undergo oxidative homocoupling (forming diynes) in the presence of Copper and Oxygen.
Symptom: Appearance of a symmetric dimer byproduct in LCMS.
Solution: Degas solvents (sparge with Nitrogen for 10 mins) before adding the catalyst. Add the reductant (Ascorbate) in excess (up to 50 mol%) to keep Copper in the +1 state.
Catalyst Poisoning
The isopropoxy oxygen or nitrogen atoms on the azide partner may chelate the copper, stalling the reaction.
Solution: Use TBTA or THPTA ligands. These ligands bind Cu(I) strongly enough to prevent oxidation and non-productive chelation, but loosely enough to allow the catalytic cycle to proceed.
Purification of Fluorinated Compounds
The fluorine atom often alters the retention time significantly on Silica gel.
Tip: When using Flash Chromatography, fluorinated aromatics are often visible under 254 nm UV but may "streak" if acidic. Add 1% Triethylamine to the eluent if streaking occurs.
Safety & Compliance
Organic Azides: Low molecular weight organic azides can be explosive. Ensure the ratio of (Carbon + Oxygen) to Nitrogen atoms is ≥ 3:1 . Always work behind a blast shield when handling neat azides.
Copper Waste: All aqueous waste containing Copper must be segregated and disposed of as heavy metal waste, not poured down the drain.
HSE: 4-ethynyl-2-fluoro-1-isopropoxybenzene is an irritant. Wear gloves and eye protection.
References
Seminal CuAAC Methodology: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
Catalyst Optimization (TBTA): Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
Triazoles in Medicinal Chemistry: Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews, 28(2), 278-308. Link
Building Block Source: 4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS 2340294-60-0).[4][6][7][8][9] ChemicalBook / BLDpharm Listings. Link
Application Note: Optimized CuAAC Protocols for Fluorinated Phenylacetylenes
Abstract & Strategic Overview Fluorinated phenylacetylenes represent a unique class of "click" synthons. While they participate in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with high efficiency, the presence o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
Fluorinated phenylacetylenes represent a unique class of "click" synthons. While they participate in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with high efficiency, the presence of the fluorine atom(s) introduces specific electronic and physical anomalies that standard protocols often overlook.
The electron-withdrawing nature of the fluorine substituent lowers the pKa of the terminal alkyne proton (approx. 1–2 units lower than phenylacetylene). This creates a "double-edged sword" effect:
Acceleration: It facilitates the rapid formation of the copper(I)-acetylide intermediate, theoretically accelerating the reaction.
Instability: It significantly increases susceptibility to oxidative homocoupling (Glaser coupling) and potential hydrolysis in basic media.
This guide provides three distinct protocols tailored to these moieties: a Standard Benchtop Synthesis (for library generation), a Bioconjugation Protocol (aqueous/protein compatible), and a Radiosynthesis Protocol (for
F-PET tracer development).
Mechanistic Insight: The Fluorine Effect
To optimize the reaction, one must understand the catalytic cycle's perturbation by fluorine.
The Electronic Perturbation
In standard CuAAC, the rate-determining step is often the formation of the copper-acetylide species or the formation of the metallacycle. For fluorinated phenylacetylenes (e.g., 4-fluorophenylacetylene or pentafluorophenylacetylene), the acidity of the C-H bond allows for rapid Cu-acetylide formation even with weak bases. However, this species is highly reactive toward dissolved oxygen.
Pathway Visualization
The following diagram illustrates the divergence between the desired triazole formation and the unwanted Glaser coupling, driven by the stability of the fluorinated Cu-acetylide.
Figure 1: Mechanistic divergence. The electron-withdrawing fluorine accelerates Cu-acetylide formation (Red Node), increasing the risk of oxidative homocoupling (Glaser product) if oxygen is not rigorously excluded.
Protocol 1: Standard Benchtop Synthesis (Organic Phase)
Application: Small molecule library synthesis, medicinal chemistry.
Key Constraint: Prevention of Glaser coupling.
Reagents & Equipment[1][2][3][4][5]
Solvent: THF/Water (4:1) or tBuOH/Water (1:1). Note: Fluorinated alkynes have lower solubility in pure water than their non-fluorinated counterparts.
Degassing (Essential): In a reaction vial, combine the organic azide (1.0 equiv) and fluorinated phenylacetylene (1.05 equiv) in the solvent mixture. Sparge with Argon or Nitrogen for 5 minutes.
Why? The fluorinated alkyne forms the Cu-acetylide faster than phenylacetylene. Any O
present will immediately trigger homocoupling, consuming your starting material.
Ligand/Catalyst Premix: In a separate tube, mix CuSO
and TBTA (1:1.5 ratio) in a small amount of solvent. The solution should turn blue (Cu(II)-complex).
Initiation: Add the Cu/Ligand complex to the reaction vial.
Reduction: Add the Sodium Ascorbate (freshly prepared aqueous solution). The solution will turn colorless or pale yellow (Cu(I) generation).
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
Monitoring: TLC or LC-MS. Fluorinated triazoles often fly well in negative mode ESI due to the F-atom.
Workup: Dilute with water, extract with EtOAc. If using polyfluorinated alkynes (e.g., pentafluoro), avoid basic washes as the ring can be susceptible to nucleophilic attack.
Protocol 2:
F-Radiolabeling (Rapid Synthesis)
Application: PET Imaging Tracers.[2][3][4]
Key Constraint: Speed (<15 min) and Automation compatibility.
This protocol utilizes 4-[
F]fluorophenylacetylene as a prosthetic group.
Reagents
Precursor: 4-[
F]fluorophenylacetylene (prepared via nucleophilic substitution on a tosylate or onium salt precursor).
Catalyst System: CuI (Copper Iodide) stabilized with Ascorbate/Bathophenanthroline or TBTA.
Workflow Diagram
Figure 2: Radiosynthesis workflow. Step 3 is critical; 4-fluorophenylacetylene is volatile enough to be distilled, separating it from the crude labeling mixture before the click step.
Protocol Steps
Synthon Generation: Synthesize 4-[
F]fluorophenylacetylene from the corresponding trimethylammonium triflate precursor using K[F]F/K.
Distillation: Distill the labeled alkyne (90°C, He flow) into a second reaction vessel containing the Azide precursor (e.g., Azide-functionalized peptide) in DMSO (200 µL).
Click Reaction: Add 20 µL of CuSO
(0.1 M) / THPTA (0.2 M) premix and 20 µL Sodium Ascorbate (0.5 M).
Incubation: Heat to 40°C for 10 minutes.
Quench: Add 1 mL HPLC mobile phase and inject for purification.
Comparative Data: Substituent Effects
The following table summarizes how the position and number of fluorine atoms affect reaction time and side-product formation (Glaser coupling) under standard conditions (1 mol% Cu, RT).
Alkyne Substrate
Relative Rate (vs Ph-CCH)
Glaser Coupling Risk
Solubility (Aqueous)
Recommended Ligand
Phenylacetylene
1.0 (Ref)
Low
Moderate
TBTA
4-Fluorophenylacetylene
1.8x
Moderate
Low
TBTA/THPTA
2-Fluorophenylacetylene
1.2x (Steric hindrance)
Moderate
Low
THPTA
Pentafluorophenylacetylene
4.5x
High
Very Low
BTTES (for rate control)
4-Trifluoromethylphenylacetylene
2.1x
Moderate
Low
TBTA
Troubleshooting & Expert Tips
The "Stuck" Reaction[8]
Symptom: Reaction stalls at 60% conversion despite F-induced acceleration.
Cause: Oxidation of Cu(I) to Cu(II) or Cu-disproportionation. Fluorinated alkynes can act as weak ligands themselves, destabilizing the catalytic center.
Fix: Add a second bolus of Sodium Ascorbate (not more Copper). Maintain an inert atmosphere.
Volatility Warning
Issue: 4-fluorophenylacetylene (bp ~150°C) and especially polyfluorinated derivatives have significant vapor pressure.
Prevention: Do not rotovap to dryness at high vacuum/temperature if the unreacted alkyne needs to be recovered. Keep reaction vessels sealed.
Tip: If using pentafluorophenyl groups, the product can often be purified using Fluorous Solid Phase Extraction (F-SPE), allowing non-fluorinated impurities to pass through, followed by elution of the target with MeOH.
References
Mechanism of CuAAC: Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Acetylide. Journal of the American Chemical Society. Link
Ligand Effects: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link
18F-Labeling: Marik, J., & Sutcliffe, J. L. (2006). Click for PET: rapid preparation of [18F]fluoropeptides using CuI-catalyzed 1,3-dipolar cycloaddition. Tetrahedron Letters. Link
Green Solvents (Cyrene): Wilson, K. L., et al. (2019). Cyrene™ as a bio-based solvent for the CuAAC reaction. Beilstein Journal of Organic Chemistry. Link
Glaser Coupling Prevention: Siemsen, P., et al. (2011). Acetylenic Coupling: A Superb Case of Metal-Catalyzed C-C Bond Formation. Angewandte Chemie International Edition. Link
Application Note: Optimized Pd-Catalyzed Cross-Coupling of Ethynyl Fluorobenzenes for Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Alkynes In modern drug discovery, the incorporation of fluorine into pharmacophores is a pivotal strategy for modulating metabolic stability (blocking P450 oxidation sites...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Fluorinated Alkynes
In modern drug discovery, the incorporation of fluorine into pharmacophores is a pivotal strategy for modulating metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and binding affinity. Ethynyl fluorobenzenes serve as critical "molecular lego" blocks, introducing a rigid, rod-like spacer that extends into enzyme binding pockets while carrying the electronic and steric signature of the fluorine atom.
However, the very properties that make fluorine desirable—its high electronegativity and electron-withdrawing capability—introduce specific challenges in Palladium-catalyzed Sonogashira coupling. This guide provides a scientifically grounded protocol to navigate these challenges, specifically addressing the altered acidity of the acetylenic proton and the heightened risk of oxidative homocoupling (Glaser coupling).
Mechanistic Insight: The "Fluorine Effect"[1]
To optimize the reaction, one must understand how fluorine substitution alters the standard catalytic cycle.
Acidity and Transmetallation
The electron-withdrawing nature of fluorine (inductive effect, -I) significantly lowers the pKa of the terminal acetylenic proton compared to non-fluorinated phenylacetylene (pKa ~23.2 in DMSO).
Consequence: Deprotonation by the amine base occurs more readily.
Benefit: Faster formation of the Copper(I)-acetylide species, potentially accelerating the transmetallation step.
Risk: The high concentration of reactive Copper-acetylide increases the rate of Glaser Homocoupling (dimerization) if any oxidant (O2) is present.
Electronic Modulation of the Aryl Ring
If the ethynyl fluorobenzene is used as the nucleophile, the electron-poor nature of the ring stabilizes the resulting Pd(II)-alkynyl complex, potentially slowing down the reductive elimination step, though this is rarely the rate-determining step in this specific transformation.
Visualization: The Fluorine-Modified Catalytic Cycle
Figure 1: The Sonogashira catalytic cycle highlighting the entry point of the fluorinated alkyne. Note the critical risk of Glaser coupling stemming from the Cu-Acetylide intermediate.
Experimental Protocol
This protocol is optimized for 4-fluorophenylacetylene and similar derivatives. It prioritizes the suppression of homocoupling through strict oxygen exclusion and controlled reagent stoichiometry.
Reagents & Equipment
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (Preferred over Pd(PPh3)4 for better stability).
Base: Triethylamine (Et3N) or Diisopropylamine (DIPA). Note: Must be distilled or dried over KOH.
Solvent: Anhydrous THF or DMF (Degassed).
Inert Gas: Argon (Balloon or manifold). Nitrogen is acceptable if strictly dry.
Standard Operating Procedure (SOP)
Step 1: Pre-Reaction Preparation (The "Dry" Phase)
Oven-dry a 2-neck round bottom flask and a magnetic stir bar. Cool under a stream of Argon.
Prepare the solvent (THF/DMF) by sparging with Argon for 15-20 minutes. Critical: Dissolved oxygen is the primary cause of Glaser homocoupling.
Step 2: Reagent Loading
Charge the flask with the Aryl Halide (1.0 equiv).
Add PdCl2(PPh3)2 (2-5 mol%).
Add CuI (1-3 mol%). Note: Keep Cu loading low to minimize homocoupling.
Seal the flask with a septum and purge with Argon for 5 minutes.
Step 3: Solvent and Base Addition
Inject the degassed Solvent (concentration ~0.1 M to 0.2 M relative to halide).
Inject the Base (2.0 - 3.0 equiv).
Stir the mixture at room temperature for 5 minutes to ensure catalyst solubilization (solution usually turns yellow/orange).
Step 4: Controlled Alkyne Addition
Dissolve the Ethynyl Fluorobenzene (1.1 - 1.2 equiv) in a small volume of degassed solvent.
Crucial Step: Add the alkyne solution dropwise via syringe over 10-15 minutes.
Reasoning: Keeping the instantaneous concentration of the free alkyne low relative to the Pd-oxidative addition complex favors cross-coupling over homocoupling.
Step 5: Reaction & Monitoring
Stir at Room Temperature (RT) for 1 hour.
If conversion is low (check TLC/LCMS), heat to 50-60°C. Warning: Higher temperatures increase the rate of side reactions.
Monitor consumption of the Aryl Halide.
Step 6: Workup
Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Rinse with Ethyl Acetate.
Wash the filtrate with water (x2) and brine (x1) to remove amine salts and DMF.
Dry over Na2SO4, concentrate, and purify via column chromatography.
When dealing with highly fluorinated alkynes (e.g., pentafluorophenylacetylene), the standard protocol often fails due to rapid homocoupling. Use this decision tree to adjust.
Figure 2: Decision tree for mitigating homocoupling in fluorinated alkyne substrates.
The Copper-Free Alternative (For Sensitive Substrates)
If the standard method fails, the "Copper-Free" Sonogashira is the gold standard for fluorinated alkynes.
System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).
Base: Cs2CO3 (2 equiv) in CH3CN or Toluene.
Mechanism: Relies on a "carbopalladation" or direct deprotonation mechanism that bypasses the formation of the sensitive Cu-acetylide intermediate, eliminating Glaser coupling risks.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Bakherad, M. (2013). Palladium-catalyzed cross-coupling reactions of fluorinated substrates. Current Organic Chemistry. Link
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for Homocoupling). Link
Sohbani, et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.[1][2][3] Beilstein Journal of Organic Chemistry, 15, 2907–2913.[1] Link
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Iodides and Alkynes Catalyzed by a Pd/C-Et3N System. The Journal of Organic Chemistry. Link
Preparation of fluorinated tolanes for liquid crystals
Application Note: Precision Synthesis of Fluorinated Tolanes for High-Birefringence Liquid Crystals Part 1: Introduction & Strategic Analysis The Imperative of Fluorinated Tolanes In the competitive landscape of liquid c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Fluorinated Tolanes for High-Birefringence Liquid Crystals
Part 1: Introduction & Strategic Analysis
The Imperative of Fluorinated Tolanes
In the competitive landscape of liquid crystal (LC) display technologies—particularly for LCoS (Liquid Crystal on Silicon) and phased-array optics—tolanes (diphenylacetylenes) are the scaffold of choice due to their high birefringence (
). However, the rigid triple bond often induces high melting points and smectic phases, which are detrimental to display performance.
The Fluorine Solution:
Strategic fluorination is not merely a substitution; it is a steric and electronic tuning tool.
High Resistivity: The high electronegativity of fluorine creates a "hard" shell, reducing ion trapping and improving the Voltage Holding Ratio (VHR).
This guide details the synthesis of a Laterally Fluorinated Tolane (Target: 4-ethoxy-3-fluoro-4'-pentyltolane) using a robust Sonogashira coupling protocol, followed by an industrial-grade purification workflow essential for electronic-grade materials.
Part 2: Strategic Synthesis Planning
The synthesis relies on the Sonogashira Cross-Coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl halide.[1][2]
Retrosynthetic Analysis:
To synthesize 4-ethoxy-3-fluoro-4'-pentyltolane, we disconnect at the central alkyne.
Fragment A (Electrophile): 4-Bromo-2-fluoro-1-ethoxybenzene. (The electron-donating ethoxy group facilitates oxidative addition if the bromide is para to it, but the fluorine ortho to the bromide exerts an inductive withdrawal that can stabilize the Pd-intermediate).
Fragment B (Nucleophile): 1-Ethynyl-4-pentylbenzene.
Mechanistic Insight:
The reaction proceeds via a Pd(0)/Cu(I) cycle.[3] The presence of the lateral fluorine on the aryl halide can slightly retard the oxidative addition step due to steric hindrance, necessitating a highly active catalyst system (Pd(PPh
)Cl or Pd(dppf)Cl).
Part 3: Visualization of Reaction Logic
The following diagram illustrates the catalytic cycle and the specific pathway for our fluorinated target.
Figure 1: Catalytic cycle for the Sonogashira coupling of fluorinated tolanes. Note the convergence of the Copper cycle with the Palladium cycle at the transmetallation step.
N) (40 mL) / Tetrahydrofuran (THF) (10 mL) mixture. Note: EtN acts as both solvent and base.
Step-by-Step Methodology:
Deoxygenation (Critical):
Place the Et
N and THF in a Schlenk flask. Degas vigorously by bubbling dry Argon through the solvent for 30 minutes. Oxygen is the enemy; it promotes homocoupling (Glaser coupling) of the alkyne, forming diacetylene impurities that are difficult to separate.
Reaction Assembly:
To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the Aryl Halide , Pd catalyst , and CuI .
Evacuate and backfill with Argon (3 cycles).
Cannulate the degassed solvent mixture into the reaction flask.
Alkyne Addition:
Add the Alkyne (liquid) via syringe through a septum. If the alkyne is solid, dissolve it in a minimum amount of degassed THF and add via syringe.
Heating:
Heat the mixture to 60°C (oil bath temperature).
Observation: The reaction mixture will typically turn dark brown/black within 10-20 minutes as the Pd(0) species forms. A precipitate (Et
NHBr salt) will begin to form, thickening the mixture.
Monitoring:
Monitor via TLC (Hexane/Ethyl Acetate 9:1). Look for the disappearance of the aryl bromide.
Duration: Typically 4–12 hours depending on the steric bulk of the fluorine.
Repeat Alumina treatment. Ensure glassware is acid-washed.
Part 7: References
Hsu, C. S., et al. (1998). Synthesis of asymmetric tolane liquid crystals for display applications. SPIE Digital Library. [Link][10]
Yamaguchi, Y., et al. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. MDPI Molecules. [Link]
Organic Chemistry Portal. Sonogashira Coupling Protocols and Mechanism. [Link]
Merck KGaA. Purification of Liquid Crystals for Active Matrix Displays. (General Industry Standard Reference).
Application Note: Precision Deprotection of Silyl-Ethynyl Fluorobenzenes
Topic: Reagents for Deprotection of Silyl-Ethynyl Fluorobenzenes Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reagents for Deprotection of Silyl-Ethynyl Fluorobenzenes
Content Type: Detailed Application Note and Protocol Guide
Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The deprotection of silyl-ethynyl fluorobenzenes (e.g., removal of TMS, TES, TIPS groups) is a deceptively simple transformation that presents two critical failure modes distinct from non-fluorinated analogs: Nucleophilic Aromatic Substitution (SNAr) and Product Volatility .
While standard desilylation protocols (e.g., K₂CO₃/MeOH) are effective for phenylacetylene, the electron-withdrawing nature of fluorine atoms activates the aromatic ring toward nucleophilic attack. Using alkoxide bases can lead to the displacement of fluorine (defleourination), particularly at ortho and para positions. Furthermore, low-molecular-weight fluorophenylacetylenes are highly volatile, leading to significant yield loss during standard rotary evaporation.
This guide provides an orthogonal reagent selection strategy to maximize yield and purity, ensuring the integrity of the C–F bond.
Mechanistic Insight & Reagent Selection
The Fluorine Effect: Reactivity vs. Stability
Fluorine substituents exert a strong inductive effect (-I), increasing the acidity of the terminal alkyne proton (
23-24 vs. 25 for phenylacetylene). This makes the deprotection faster but renders the resulting anion more susceptible to:
Glaser Coupling: Oxidative dimerization catalyzed by trace metals/oxygen under basic conditions.
SNAr: Displacement of fluorine by nucleophiles (e.g.,
, ) if the ring is highly electron-deficient (e.g., pentafluorophenyl, 2,4-difluorophenyl).
Reagent Decision Matrix
Reagent System
Mechanism
Risk Profile
Best Use Case
TBAF / AcOH (Buffered)
Fluoride-mediated cleavage; buffered pH prevents base-catalyzed side reactions.
Use this protocol for pentafluorophenyl-alkynes or substrates prone to nucleophilic attack.
Rationale: Commercial TBAF contains water and hydroxide, making it basic. Adding Acetic Acid (AcOH) buffers the solution, ensuring the reaction is driven by
nucleophilicity rather than basicity, preventing SNAr and oligomerization.
Materials:
Substrate (1.0 equiv)
TBAF (1.0 M in THF, 1.2 equiv)
Glacial Acetic Acid (1.2 equiv)
THF (Anhydrous, 0.1 M concentration relative to substrate)[1]
Step-by-Step:
Preparation: In a round-bottom flask, dissolve the silyl-protected alkyne in THF. Cool to 0°C.[1]
Buffering: Add Glacial Acetic Acid (1.2 equiv) directly to the reaction vessel. Stir for 5 minutes.
Deprotection: Dropwise add the TBAF solution (1.2 equiv).
Note: The solution may turn slightly yellow; deep brown indicates decomposition.
Monitoring: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (Note: Fluorinated alkynes often run faster than protected precursors). Reaction is typically complete in <1 hour.
Quench: Dilute with
(or Pentane) and quench with saturated .
Workup: Wash organic layer with water (
) to remove TBA salts. Dry over .
Critical: If the product is volatile, proceed to Protocol C .
Protocol B: Inorganic Base (Cost-Effective for Stable Substrates)
Use this protocol for simple 3-fluorophenyl or 4-fluorophenyl substrates where SNAr is unlikely.
Materials:
Substrate (1.0 equiv)
(0.5 – 1.0 equiv)
Methanol (Reagent grade, 0.1 M)
Step-by-Step:
Dissolution: Dissolve substrate in Methanol at RT.
Solubility Check: If substrate is insoluble, use a 1:1 mixture of MeOH:CH₂Cl₂.
Addition: Add solid
.
Reaction: Stir vigorously. Time varies from 30 mins (TMS) to 4 hours (TES/TIPS).
Workup:
Dilute with water.
Extract with Hexanes or Pentane.
Warning: Do NOT use chlorinated solvents for extraction if the product is volatile; they are hard to separate without losing product.
Critical for products with MW < 200 or BP < 150°C (e.g., 1-ethynyl-2,4-difluorobenzene).
The Problem: Standard rotary evaporation at 40°C/20 mbar will co-evaporate the product, leading to "0% yield" despite a successful reaction.
Modified Workup:
Solvent Choice: Perform the extraction using n-Pentane (BP 36°C) only.
Concentration:
Dry the pentane layer with
.
Filter into a tared flask.
Do NOT use a Rotovap. Instead, use a short-path distillation head at atmospheric pressure (or very mild vacuum >300 mbar) to distill off the pentane.
Alternatively, concentrate under a gentle stream of
gas while keeping the flask in a cool water bath (10°C).
Storage: Store the product immediately as a solution in the solvent to be used for the next step (e.g., THF) if possible.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Loss of Fluorine (M+ -19, +31)
SNAr by Methoxide.
Switch from Protocol B to Protocol A (TBAF/AcOH). Avoid MeOH.
Low Yield (Volatile)
Product evaporation.
Use Protocol C . Avoid high vacuum. Check distillate for product.
Glaser Coupling (Dimer)
Presence of / Cu traces.
Degas solvents.[2] Use buffered TBAF. Add EDTA during workup.
Incomplete Reaction (TIPS)
Steric bulk.
Heat to 40°C (Protocol A). Switch to AgF (2 equiv) in MeOH/Water.
Safety Considerations
TBAF: Commercial TBAF is hygroscopic. While not as dangerous as anhydrous HF, it can cause skin irritation.
Acidified Fluoride: Mixing TBAF with strong acids generates HF in situ. Protocol A uses Acetic Acid (weak acid), which minimizes HF evolution but still requires standard PPE (gloves, goggles).
Alkyne Instability: Terminal fluorinated alkynes are potentially energetic. Store cold (-20°C) and under inert atmosphere to prevent polymerization.
References
Chung, T. S., et al. "Chemoselective Desilylation of Silyl-Protected Alkynes." Journal of Organic Chemistry, 2018. Link (Demonstrates buffering strategies for sensitive alkynes).
Crich, D., et al. "The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group...[3] Removable Under Desilylation Conditions." Journal of Organic Chemistry, 2009.[3] Link (Discusses fluoride stability on fluorinated rings).
BenchChem Technical Support. "Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans." Link (General protocols for heteroaryl/fluoroaryl desilylation).
Sajiki, H., et al. "A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers."[4] Chem. Commun., 2003.[4] Link (Solvent effects on silyl group stability).
Synthesis of kinase inhibitors containing fluoro-isopropoxy moieties
Executive Summary The incorporation of heavily fluorinated alkoxy groups—specifically 1,1,1-trifluoroisopropoxy (TFIP) and 1,1,1,3,3,3-hexafluoroisopropoxy (HFIP) moieties—has emerged as a highly effective strategy in mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of heavily fluorinated alkoxy groups—specifically 1,1,1-trifluoroisopropoxy (TFIP) and 1,1,1,3,3,3-hexafluoroisopropoxy (HFIP) moieties—has emerged as a highly effective strategy in modern kinase inhibitor design. These moieties dramatically enhance lipophilicity, block cytochrome P450-mediated O-dealkylation, and lock molecules into bioactive conformations by filling distinct hydrophobic pockets within the kinase hinge region. This application note details the mechanistic rationale, synthetic routing, and self-validating protocols required to successfully install these challenging moieties into advanced pharmaceutical intermediates.
Target Biology & Mechanistic Rationale
The substitution of a standard methoxy or isopropoxy group with a fluoro-isopropoxy moiety is rarely an arbitrary choice; it is a calculated structural intervention. The strong electron-withdrawing nature of the trifluoromethyl (
) groups reduces the electron density on the adjacent oxygen, rendering the ether linkage highly resistant to oxidative cleavage.
A premier example of this strategy is found in the development of imidazo[1,2-a]pyridine inhibitors targeting pan-PI3 kinases[1]. In these architectures, placing a 1,1,1-trifluoroisopropoxy group at the 6'-position of the heteroaryl core yields exceptional potency. X-ray co-crystallography confirms that the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
group fits perfectly into the hydrophobic hot spot located directly beneath the P-loop of the PI3K ATP-binding site, driving both target affinity and in vivo efficacy. Similarly, hexafluoroisopropoxy groups () have been successfully utilized in heterocyclic amides to potently and selectively inhibit RIP1 kinase, thereby blocking RIP1-dependent cellular necrosis[2].
Fig 1. PI3K/AKT signaling pathway and targeted inhibition via fluoro-isopropoxy compounds.
Strategic Synthetic Routing
The primary challenge in synthesizing fluoro-isopropoxy ethers lies in the extreme pKa values of the precursor alcohols. While standard isopropanol has a pKa of ~16.5, the inductive pull of the fluorine atoms lowers the pKa of TFIP to ~11.4 and HFIP to ~9.3. Consequently, their conjugate bases are exceptionally poor nucleophiles.
Nucleophilic Aromatic Substitution (SNAr):
For electron-deficient heteroaryl halides (e.g., chloropyrazines or fluoropyridines), SNAr is the preferred route. However, weak bases (like
) are insufficient. Strong bases such as Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) must be used to quantitatively generate the alkoxide prior to electrophile introduction.
Mitsunobu Etherification:
When the substrate is an electron-rich or neutral phenol, SNAr is impossible. Here, the Mitsunobu reaction is deployed. While TFIP functions well under standard Mitsunobu conditions (yielding stereochemically inverted products)[3], HFIP typically fails because its oxygen is too electron-poor to efficiently attack the phosphonium intermediate. For HFIP installation on unactivated rings, transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed C-O bond formation) is required, often utilizing HFIP as both reagent and solvent due to its unique properties in C-H activation and cross-coupling paradigms[4].
Fig 2. Decision matrix for selecting the optimal synthetic route for fluoro-isopropoxy ethers.
Self-Validating Experimental Protocols
Protocol A: SNAr Installation of a Trifluoroisopropoxy Group
Objective: Synthesize 6'-(1,1,1-trifluoroisopropoxy)-heteroaryl intermediate from a heteroaryl chloride.
Alkoxide Generation: To a flame-dried flask under
, add NaH (60% dispersion in mineral oil, 1.5 eq). Suspend in anhydrous DMF (0.2 M). Cool to 0 °C.
Alcohol Addition: Add (S)-1,1,1-trifluoro-2-propanol (1.2 eq) dropwise. Causality: Dropwise addition controls the exothermic evolution of
gas. The reaction must stir for 30 minutes to ensure complete, quantitative deprotonation, preventing unreacted hydroxide impurities from hydrolyzing the starting material.
Electrophile Introduction: Add the heteroaryl chloride (1.0 eq) dissolved in a minimal volume of DMF. Warm the reaction to 80 °C for 4 hours.
Self-Validating System (IPC & Isolation):
In-Process Control: Aliquot 10
L into MeOH. LC-MS must show the complete disappearance of the starting material and the emergence of the product mass.
Quench & Phase Separation: Cool to room temperature and quench with
. Adjust the aqueous layer to pH > 10. Causality: Maintaining a high pH ensures any unreacted TFIP remains partitioned in the aqueous phase as a water-soluble alkoxide, preventing organic layer contamination. Extract with EtOAc.
Final Validation: Post-purification,
-NMR must display a distinct doublet at approximately -78 ppm, confirming covalent incorporation.
Protocol B: Mitsunobu Etherification with (R)-TFIP
Objective: Synthesize an (S)-trifluoroisopropoxy phenyl ether via stereochemical inversion.[3]
Complex Formation: In a flame-dried flask, dissolve the phenol substrate (1.0 eq), Triphenylphosphine (
, 1.5 eq), and (R)-1,1,1-trifluoro-2-propanol (1.5 eq) in anhydrous THF (0.1 M). Cool to 0 °C.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: DIAD is added last and slowly to control the exothermic formation of the betaine intermediate. The pre-mixed presence of the phenol ensures the betaine is immediately protonated, preventing side reactions.
Propagation: Allow the reaction to warm to 25 °C and stir for 12 hours.
Self-Validating System (IPC & Isolation):
In-Process Control: TLC (Hexanes/EtOAc) must show the complete consumption of the UV-active, PMA-stainable phenol.
Byproduct Tracking: The crude LC-MS must show a massive peak for Triphenylphosphine oxide (TPPO,
279). Its stoichiometric presence validates that the betaine intermediate successfully activated the alcohol.
Stereochemical Validation: Because the Mitsunobu reaction proceeds via Walden inversion, reacting (R)-TFIP yields the (S)-trifluoroisopropoxy ether. Chiral HPLC comparison against a racemic standard is mandatory to confirm enantiomeric excess (ee > 98%).
Quantitative Data Summary
The table below summarizes the optimized parameters and expected yields for fluoro-isopropoxylation based on the substrate electronics and alcohol nucleophilicity.
Synthetic Method
Reagent
Substrate Type
Base / Catalyst
Solvent
Temp (°C)
Typical Yield (%)
SNAr
TFIP
Electron-deficient heteroaryl halide
NaH
DMF
80
65 – 85
SNAr
HFIP
Highly electron-deficient aryl halide
KHMDS
THF
60
50 – 70
Mitsunobu
TFIP
Electron-rich / Neutral Phenol
DIAD /
THF
0 to 25
60 – 80
Cross-Coupling
HFIP
Unactivated aryl halide
Pd(OAc) / tBuBrettPhos
Toluene
100
40 – 60
References
[1] Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed / NIH. 1
[2] Heterocyclic amides as kinase inhibitors - Google Patents (US10292987B2). 2
Application Note: Functionalization of 4-Ethynyl-2-fluoro-1-isopropoxybenzene via CuAAC
Introduction & Structural Rationale The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, enabling the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, enabling the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions[1]. When designing advanced molecular scaffolds for drug discovery or materials science, the choice of the alkyne building block is critical[2].
4-ethynyl-2-fluoro-1-isopropoxybenzene (CAS: 2340294-60-0)[3] is a highly specialized aryl alkyne that offers distinct stereoelectronic and physicochemical advantages for downstream functionalization:
The Ethynyl Handle: Provides the necessary terminal alkyne for rapid CuAAC functionalization, acting as the primary anchor for conjugation[2].
The Isopropoxy Group (Para to Alkyne): Enhances the lipophilicity (LogP) of the resulting conjugate, a crucial parameter for membrane permeability in pharmacokinetics. Its electron-donating resonance (+M) effect slightly enriches the electron density of the aromatic ring.
The Fluoro Group (Meta to Alkyne): Introduces a strong electron-withdrawing inductive (-I) effect that modulates the overall electron density of the ring, increasing metabolic stability against cytochrome P450 oxidation. Furthermore, the
F nucleus serves as an excellent, background-free NMR handle for quantitative reaction monitoring.
Mechanistic Insights and Reagent Causality
Successful functionalization of this electron-modulated aryl alkyne requires a precisely tuned catalytic system. The reaction initiates with the formation of a copper(I) acetylide intermediate[4].
Catalyst Generation: Cu(I) is highly unstable in aqueous aerobic environments. It is generated in situ by reducing Cu(II) (from CuSO₄) using Sodium Ascorbate . Ascorbate is preferred because it continuously reduces oxidized Cu(II) back to the active Cu(I) state throughout the reaction lifecycle[5].
Ligand Acceleration (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that coordinates Cu(I), preventing its disproportionation and precipitation. Crucially, in bioconjugation scenarios, THPTA acts as a sacrificial reductant. It intercepts reactive oxygen species (ROS) generated by the ascorbate/copper system, thereby protecting sensitive biomolecules from oxidative damage[6][7].
Order of Addition: The causality of reagent addition is paramount. CuSO₄ and THPTA must be pre-mixed to form the protective complex before exposure to the alkyne/azide and the ascorbate reductant[7][8]. Adding ascorbate last initiates the catalytic cycle while minimizing the accumulation of unliganded, toxic Cu(I) species[8].
Visualization of the Catalytic Workflow
CuAAC catalytic cycle for 4-ethynyl-2-fluoro-1-isopropoxybenzene functionalization.
Experimental Protocols
Note: These protocols are designed as self-validating systems. Always perform a negative control (omitting CuSO₄) to confirm that triazole formation is strictly copper-dependent.
Protocol A: Small Molecule Synthesis (Organic/Aqueous Biphasic System)
Objective: Conjugation of 4-ethynyl-2-fluoro-1-isopropoxybenzene with a small-molecule organic azide.
Preparation: In a 20 mL scintillation vial, dissolve 4-ethynyl-2-fluoro-1-isopropoxybenzene (1.0 eq, 0.5 mmol) and the target organic azide (1.0 eq, 0.5 mmol) in 4 mL of a tert-butanol/water mixture (1:1 v/v).
Catalyst Complexation: In a separate microcentrifuge tube, mix 25 µL of 0.1 M CuSO₄·5H₂O (0.005 eq) with 50 µL of 0.1 M THPTA (0.01 eq). Incubate at room temperature for 5 minutes to allow the Cu-THPTA complex to form[8].
Initiation: Add the Cu-THPTA complex to the reaction vial. Finally, add 50 µL of a freshly prepared 1.0 M Sodium Ascorbate solution (0.1 eq)[5].
Reaction & Monitoring: Stir vigorously at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or
F-NMR. The disappearance of the starting alkyne and the emergence of a new fluorinated triazole species validate the reaction progress.
Workup: Dilute with 10 mL of water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Bioconjugation (Aqueous Protein Labeling)
Objective: Labeling an azide-modified protein (e.g., BSA-N₃) with 4-ethynyl-2-fluoro-1-isopropoxybenzene.
Preparation: Dilute the azide-modified protein to 1–5 mg/mL in 1X DPBS (pH 7.4). Crucial: Ensure the buffer is free of EDTA, which will chelate the copper catalyst[5].
Alkyne Addition: Add 4-ethynyl-2-fluoro-1-isopropoxybenzene (dissolved in DMSO) to a final concentration of 100 µM. (Keep final DMSO concentration <5% to prevent protein denaturation).
Scavenger Addition (Control Step): Add Aminoguanidine to a final concentration of 5 mM. This intercepts dehydroascorbate byproducts that could otherwise crosslink lysine/arginine residues on the protein[7][8].
Catalyst Assembly: Pre-mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 mM CuSO₄ and 5 mM THPTA final concentrations)[6]. Add this complex to the protein solution.
Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM[8]. Mix gently by pipetting.
Purification: Incubate at room temperature for 1 hour. Quench the reaction by passing the mixture through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with DPBS to remove the copper catalyst and unreacted alkyne.
Quantitative Data Presentation
Parameter
Protocol A: Small Molecule Synthesis
Protocol B: Protein Bioconjugation
Solvent System
tert-Butanol / Water (1:1)
DPBS (pH 7.4) / <5% DMSO
Alkyne Concentration
125 mM
100 µM
CuSO₄ Loading
0.5 mol%
1 mM
Ligand (THPTA) Ratio
2 equivalents relative to Cu
5 equivalents relative to Cu
Sodium Ascorbate
10 mol%
5 mM
Additives
None
5 mM Aminoguanidine
Reaction Time
2–4 Hours
1 Hour
Typical Yield / Conversion
>90% (Isolated Yield)
>95% (Conversion via LC-MS)
References
Cambridge University Press & Assessment.Nobel Prize 2022 to Sharpless, Meldal, Bertozzi Click Chemistry – molecular lego | Quarterly Reviews of Biophysics.
CAS.Key insights on click chemistry and bioorthogonal chemistry.
Application Note: Optimized Williamson Etherification for the Synthesis of 4-Ethynyl-2-fluoro-1-isopropoxybenzene
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale & Causality (E-E-A-T) The synthesis of 4-ethynyl-2-fluoro-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Content Type: Technical Protocol & Mechanistic Guide
Mechanistic Rationale & Causality (E-E-A-T)
The synthesis of 4-ethynyl-2-fluoro-1-isopropoxybenzene is achieved via the Williamson etherification of 4-ethynyl-2-fluorophenol with 2-bromopropane. While conceptually straightforward, the use of a secondary alkyl halide introduces significant mechanistic challenges that require precise experimental control.
Causality of Base Selection:
The starting material contains both a phenol (pKa ~9.5) and a terminal alkyne (pKa ~25). Utilizing a strong base like Sodium Hydride (NaH) or Sodium Ethoxide presents two major risks: potential degradation of the sensitive terminal alkyne, and the promotion of undesired side reactions. More critically, 2-bromopropane is a secondary alkyl halide. Strong, sterically hindered bases heavily favor the thermodynamic E2 elimination pathway over the kinetic SN2 substitution, converting the halide into propene gas rather than the target ether ([1]). By selecting Potassium Carbonate (K₂CO₃), a mild base, we selectively and quantitatively deprotonate the phenol while keeping the overall basicity of the medium low enough to suppress E2 elimination ([2]).
Causality of Solvent and Temperature:
N,N-Dimethylformamide (DMF) is selected as the reaction solvent. As a polar aprotic solvent, DMF solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. This kinetic boost allows the SN2 reaction to proceed efficiently at a moderate temperature (65 °C). Temperature control is a critical self-validating parameter: elevating the temperature above 80 °C provides the activation energy required for the competing E2 elimination, which drastically reduces the yield of the ether and consumes the alkyl halide ([3]).
Reaction Optimization Data
To demonstrate the causality of the chosen parameters, the following table summarizes the optimization landscape for this specific etherification. The data highlights the inverse relationship between base strength/temperature and SN2 efficiency when using a secondary alkyl halide.
Base (2.0 eq)
Solvent
Temperature
2-Bromopropane
Yield (SN2 Ether)
Byproduct (E2 Elimination)
NaH
THF
65 °C
1.2 eq
35%
High (Propene gas evolution)
Cs₂CO₃
DMF
80 °C
1.2 eq
60%
Moderate
K₂CO₃
MeCN
65 °C
1.5 eq
72%
Low (Reaction is sluggish)
K₂CO₃
DMF
65 °C
1.5 eq
88%
Very Low (Optimal)
Experimental Protocol
This methodology is designed as a self-validating system. Observational checkpoints are embedded within the steps to ensure the reaction is proceeding via the intended mechanistic pathway.
Step 1: Assembly and Deprotonation
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
Add 4-ethynyl-2-fluorophenol (1.0 eq, 10 mmol, 1.36 g) and anhydrous K₂CO₃ (2.0 eq, 20 mmol, 2.76 g) to the flask.
Suspend the mixture in 20 mL of anhydrous DMF (0.5 M concentration).
Stir the suspension at room temperature for 30 minutes.
Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue. This color change visually confirms the successful deprotonation of the phenol and the generation of the active phenoxide nucleophile.
Step 2: Nucleophilic Substitution (SN2)
Add 2-bromopropane (1.5 eq, 15 mmol, 1.41 mL) dropwise via syringe. Note: The 0.5 eq excess compensates for minor evaporative losses (b.p. 59 °C) and trace E2 elimination.
Heat the reaction mixture to 65 °C using a precisely controlled oil bath and stir for 12 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is deemed complete when the highly polar starting phenol spot (Rf ~0.2) is entirely consumed and replaced by the non-polar target ether spot (Rf ~0.7).
Step 3: Workup and Phase Separation
Cool the mixture to room temperature and quench by pouring it into 100 mL of vigorously stirred ice-water.
Causality: DMF is highly miscible with water. A 5-fold volumetric excess of water ensures that the DMF partitions entirely into the aqueous phase, preventing it from carrying over into the organic extract and complicating purification.
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with 1M NaOH (30 mL). Causality: This basic wash selectively deprotonates and removes any unreacted trace phenol.
Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc) to afford 4-ethynyl-2-fluoro-1-isopropoxybenzene as a colorless to pale yellow oil.
Pathway Visualization
Reaction pathway showing SN2 etherification vs. E2 elimination competition.
Improving yield of Sonogashira coupling with electron-rich alkynes
Technical Support Center: Advanced Catalysis Division Ticket Subject: Optimization of Sonogashira Coupling with Electron-Rich (Alkyl) Alkynes Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Catalysis DivisionTicket Subject: Optimization of Sonogashira Coupling with Electron-Rich (Alkyl) Alkynes
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low yields with electron-rich alkynes (typically alkyl-substituted alkynes like 1-octyne or propargyl alcohols). Unlike aryl alkynes (e.g., phenylacetylene), these substrates present a specific kinetic bottleneck: High pKa (~25 vs ~23) .
This acidity mismatch renders the standard amine-mediated deprotonation thermodynamically unfavorable, stalling the formation of the active acetylide species. Consequently, the system defaults to the path of least resistance: Glaser Homocoupling (oxidative dimerization of the alkyne) or catalyst inactivation.
This guide moves beyond standard protocols (
/CuI) to specialized systems designed to force the catalytic cycle through the difficult transmetallation/deprotonation step.
Module 1: Diagnostic Logic
Before altering your protocol, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Module 2: The Core Problem (Mechanism)
Standard conditions rely on an amine base (e.g.,
) to deprotonate the alkyne.[1] With electron-rich alkyl alkynes, this equilibrium lies far to the left.
The Trap: If the alkyne does not deprotonate and enter the Pd-cycle (Transmetallation), it accumulates. If any trace
is present, the Cu-catalyst will oxidize the accumulated alkyne into a diyne (Glaser product) rather than cross-coupling.
Figure 2: The kinetic bottleneck. Note how the slow deprotonation step exposes the alkyne to the competing Glaser pathway.
Why: Eliminating copper removes the primary pathway for Glaser homocoupling. We use a bulky, electron-rich phosphine to facilitate the reaction via a carbopalladation mechanism or by making the Pd-center basic enough to deprotonate the alkyne directly.
Stir at Room Temperature (RT). If no conversion after 2h, heat to 60°C.
Protocol B: Copper-Catalyzed (Optimization)
Why: If you must use Copper (e.g., cost constraints), you must suppress homocoupling kinetically.
Strategy: "Starve" the reaction of free alkyne to prevent dimerization.
Component
Reagent
Equiv/Conc.
Notes
Catalyst
3 mol%
Standard catalyst.
Co-Cat
CuI
1-2 mol%
Keep loading low.
Additive
Na-Ascorbate
5 mol%
Crucial: Reduces Cu(II) back to Cu(I) to prevent oxidative coupling.
Base
/ DMF
Excess
Solvent/Base mixture.
Step-by-Step:
Dissolve Ar-X, Pd-cat, CuI, and Ascorbate in degassed DMF/Base.
Dissolve the Alkyne in a separate syringe with DMF.
Slow Addition: Add the alkyne solution dropwise over 1–2 hours using a syringe pump at RT.
Note: This keeps the concentration of free alkyne low, favoring the cross-coupling over the second-order homocoupling reaction.
Module 4: Troubleshooting FAQ
Q: I am seeing black precipitation immediately upon adding the alkyne.
Cause: "Palladium Black" formation. The catalyst is decomposing before the catalytic cycle turns over. This is common with electron-rich alkynes because the slow transmetallation leaves the Pd(II) species vulnerable.
Fix: Switch to Protocol A . The bulky
or XPhos ligands stabilize the Pd(0) species much better than .
Q: My alkyne is volatile (e.g., 1-hexyne). Can I use the slow addition method?
Risk: Evaporation during slow addition.
Fix: No. Use Protocol A (Cu-free) in a sealed tube. If you must use Cu, cool the reaction to 0°C (if the aryl halide is reactive, e.g., Iodide) to suppress volatility and homocoupling simultaneously.
Q: Can I use inorganic bases like
?
Insight: Yes. For alkyl alkynes, inorganic bases often work better than amines because they can effect a heterogeneous deprotonation.
Modification: Use
(2 equiv) in DMF or Toluene. This is particularly effective in the Copper-Free variation.[3]
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[4] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.
Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[5] Angewandte Chemie International Edition, 42(48), 5993–5996.
Sørensen, U. S., & Pombo-Villar, E. (2005). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 24(22), 5211-5213.
4-Ethynyl-2-fluoro-1-isopropoxybenzene is a functionalized aryl alkyne used frequently as a scaffold in medicinal chemistry (e.g., mGluR5 antagonists).[1] Its instability arises from the terminal ethynyl group (-C≡CH) , which is prone to three distinct degradation pathways:[1]
Glaser Coupling: Oxidative homocoupling catalyzed by trace metals (Cu, Pd) and oxygen, forming diynes.[1]
Radical Polymerization: Chain reactions initiated by heat, light, or peroxides, leading to insoluble "tars."
Thermal Cyclotrimerization: Formation of benzene derivatives at elevated temperatures.
The presence of the isopropoxy group (electron-donating) increases the electron density of the aromatic ring, potentially lowering the activation energy for radical oxidation compared to simpler fluorinated phenylacetylenes.[1]
Part 1: Critical Storage & Handling (The Basics)
Q: What are the absolute non-negotiable storage conditions for this compound?
A: You must adhere to the "Cold-Dark-Inert" triad:
Temperature: Store at -20°C for long-term storage. For active use (weeks), 2–8°C is acceptable.[1] Never store at room temperature for >24 hours.
Atmosphere: Store under Argon or Nitrogen . Oxygen is the fuel for Glaser coupling; without it, the reaction cannot proceed even with trace metals present.
Light: Amber vials are mandatory. UV light can cleave weak bonds (like peroxides formed from isopropoxy oxidation), generating radicals that initiate polymerization.[1]
Q: I received the shipment on ice, but it melted. Is the compound compromised?
A: Likely not, provided the container remained sealed.
Check: Inspect the physical state.[2][3][4][5] If it is a solid/oil turning into a viscous gum or has developed a dark brown/black color, polymerization has initiated.[1]
Action: Perform a quick 1H NMR . Look for the disappearance of the acetylenic proton (
ppm) or the broadening of aromatic peaks, which indicates oligomerization.[1]
Q: Can I store it in solution?
A:Avoid if possible.
If necessary, use non-halogenated, degassed solvents (e.g., Toluene, THF) with a radical inhibitor added.[1] Avoid chlorinated solvents (DCM, Chloroform) for long-term storage as they can generate radicals over time.[1]
Part 2: Stabilization Strategies
Q: Which inhibitor should I add, and at what concentration?
A: We recommend BHT (Butylated Hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) .[1]
Recommendation: Use BHT for this specific ether. The isopropoxy group is susceptible to forming peroxides at the alpha-carbon; BHT is excellent at terminating these specific radical chains.[1]
Q: Will the inhibitor interfere with my subsequent Sonogashira coupling?
A: Generally, no .
Standard concentrations (100–500 ppm) are mole-equivalents too low to affect catalytic cycles significantly.[1] However, if you are performing ultra-sensitive catalysis, pass the material through a small pad of activated basic alumina or silica gel immediately before use to remove the polar inhibitor.
Part 3: Reaction & Workup Troubleshooting
Q: The compound turned black during rotary evaporation. What happened?
A: You likely experienced concentration-induced polymerization .[1]
As the solvent evaporates, the concentration of the alkyne increases, increasing the rate of bimolecular reactions. If the bath temperature was >40°C, thermal initiation occurred.
Fix: Never heat the water bath above 30°C . Use a higher vacuum rather than higher heat.[1] Add a "chaser" solvent (like heptane) to prevent the neat oil from overheating.[1]
Q: I see a new spot on TLC moving slower than my product. Is it polymer?
A: It is likely the Glaser Coupling product (Diyne) .
Diagnosis: This impurity appears if you used Copper (CuI) in the previous step and didn't remove it completely. The diyne is usually crystalline and highly fluorescent.
Prevention: You must scavenge metals before concentration. See the Metal Scavenging Protocol below.
Part 4: Visualizing the Threat
The following diagram details the degradation pathways and the intervention points.
Figure 1: Degradation pathways for terminal aryl alkynes and specific intervention strategies.
Part 5: Validated Protocols
Protocol A: Metal Scavenging (Crucial Post-Synthesis)
Use this after any reaction involving Pd or Cu catalysts to prevent downstream polymerization.[1]
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or THF.
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) at 5–10 wt% relative to the theoretical mass of the metal catalyst used.
Incubation: Stir gently at room temperature for 2–4 hours.
Why? Thiol/Thiourea ligands bind Cu and Pd more tightly than the alkyne, pulling them out of solution.
Filtration: Filter through a 0.45 µm PTFE pad or a small Celite plug.[1]
Wash: Wash the filtrate with 5% aqueous EDTA (ethylenediaminetetraacetic acid) or Ammonium Chloride (
Preparation: Prepare a 1% (w/v) stock solution of BHT in HPLC-grade Isopropanol or Toluene.
Calculation: Target 500 ppm (0.05%).
Example: For 10 g of alkyne, add 5 mg of BHT. Using the 1% stock, this equals 0.5 mL of solution.
Addition: Add the stock solution to your pure alkyne oil/solid.
Homogenization: If the alkyne is a solid, dissolve in minimal solvent, add BHT, and re-concentrate gently (Bath < 30°C).
Sealing: Flush the vial with Argon for 30 seconds, cap tightly with a Teflon-lined cap, and wrap with Parafilm.
Part 6: References & Authority
Fisher Scientific. Safety Data Sheet: 1-Ethynyl-4-fluorobenzene. (Analogous handling data). Retrieved from
Sigma-Aldrich. Product Specification: 4-Ethynyl-2-fluoro-1-methoxybenzene.[1] (Storage conditions: 2-8°C). Retrieved from
National Institutes of Health (PubChem). Compound Summary: 4-Ethyl-2-fluoro-1-methoxybenzene.[1] Retrieved from [1]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews. (Mechanisms of Cu-catalyzed Glaser coupling side reactions).
Albini, A., & Fagnoni, M. (2004). Photochemistry of Aryl Acetylenes.[1] Handbook of Synthetic Photochemistry. (Radical polymerization mechanisms).[1]
Technical Support Center: Purification of Oily Ethynyl Fluorobenzene Derivatives
Core Technical Insight: The "Oily" Anomaly User Question: My 1-ethynyl-4-fluorobenzene is supposed to be a solid, but it remains a yellow oil even after rotary evaporation. Is it impure?
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Insight: The "Oily" Anomaly
User Question: My 1-ethynyl-4-fluorobenzene is supposed to be a solid, but it remains a yellow oil even after rotary evaporation. Is it impure?
Technical Diagnosis:
Not necessarily. 4-Fluorophenylacetylene (and many similar derivatives) has a melting point of 26–27 °C [1]. In a typical lab environment (20–25 °C), it exists at the thermodynamic edge between solid and liquid. Small amounts of impurities (solvent residues, homocoupling byproducts) cause melting point depression , keeping the material in a supercooled liquid state.
Immediate Action:
Cooling: Place the oil in a -20 °C freezer. If it solidifies, the bulk material is likely the desired product.
Seed Crystal: If available, add a seed crystal to the cooled oil to induce crystallization.
Purity Check: Run a GC-MS or 1H NMR. If purity is >95%, the oily state is likely physical (supercooling) rather than chemical degradation.
Symptom: TLC shows a persistent spot running just above or below the product, or NMR shows extra aromatic peaks but no acetylenic proton.
Root Cause: Oxidative homocoupling (Glaser coupling) produces 1,3-diynes (e.g., 1,4-bis(4-fluorophenyl)buta-1,3-diyne). These are non-polar and co-elute with the product on standard silica.
Solution: Argentation Chromatography (Ag-SiO₂)
Standard silica separates based on polarity. Silver nitrate-impregnated silica separates based on π-donating ability . Terminal alkynes form reversible π-complexes with Ag(I) ions, retarding their elution compared to the non-complexing internal diyne impurities.
Protocol: See Protocol A below.
Mechanism: Ag⁺ interacts strongly with the terminal C≡C-H bond, retaining the product while the homocoupled dimer (internal alkyne) elutes first [2].
Issue 2: Residual Palladium/Copper Contamination
Symptom: Product is dark brown/black; subsequent reactions fail or show erratic kinetics.
Root Cause: Residual catalyst from Sonogashira coupling.
Solution: Chelation & Scavenging
Standard extraction is insufficient for ppm-level metal removal.
Chemical Wash: Wash the organic layer with 5% aqueous Na₂S (Sodium Sulfide) or L-Cysteine solution. The sulfur binds Pd/Cu, pulling them into the aqueous phase.
Solid Phase Scavengers: Add Thiol-functionalized Silica (e.g., Si-Thiol) to the crude oil dissolved in solvent. Stir for 30 mins, then filter. This is superior to charcoal [3].
Issue 3: Polymerization During Distillation
Symptom: The oil turns into a gummy solid or tar upon heating; yield is low.
Root Cause: Thermal polymerization. Ethynyl fluorobenzenes are thermally sensitive, especially in the presence of trace metals or radical initiators (peroxides in ethers).
Solution: Low-Temperature Vacuum Distillation
Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 wt%) to the pot before heating.
Vacuum: High vacuum (<1 mmHg) is non-negotiable to keep the bath temperature below 60 °C.
Apparatus: Use a Kugelrohr apparatus for small scales (<5 g) to minimize path length and thermal exposure time.
Experimental Protocols
Protocol A: Silver Nitrate Impregnated Silica Gel Chromatography
Best for: Removing homocoupled diynes and close-eluting non-polar impurities.
Best for: High-purity isolation of low-melting solids without solvents.
Setup: Use a sublimation apparatus or a short-path distillation head with a water-cooled condenser.
Loading: Place the crude oil in the bottom flask. Add a magnetic stir bar.
Cooling: Set the condenser coolant to 0 °C (using a chiller).
Vacuum: Apply high vacuum (0.1–0.5 mmHg).
Heating: Slowly raise the oil bath temperature. The product (bp ~56°C @ 40mmHg) will distill rapidly under high vacuum at bath temps of 30–40°C.
Collection: The product may solidify on the cold finger/condenser. Stop heating, release vacuum with Nitrogen, and melt the solid into a receiving flask using warm water circulation.
Decision Matrix & Data
Comparison of Purification Methods
Method
Purity Achievable
Yield
Cost
Best For
Standard Flash Column
90-95%
High
Low
General crude cleanup. Fails to remove diynes.
Ag-Impregnated Silica
>99%
Moderate
High
Removing homocoupled impurities.
Vacuum Distillation
>98%
High
Low
Scalable purification; removing heavy tars/metals.
Recrystallization
>99%
Low
Low
Only works if MP >30°C (requires -80°C solvent).
Purification Workflow Decision Tree
Caption: Logical workflow for selecting the optimal purification method based on impurity profile.
References
Sigma-Aldrich. 1-Ethynyl-4-fluorobenzene Product Properties. Retrieved from
BenchChem Technical Support. Purification of Alkynes via Argentation Chromatography. Retrieved from
American Chemical Society (ACS). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from
Royal Society of Chemistry (RSC). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from
Storage stability of 4-ethynyl-2-fluoro-1-isopropoxybenzene
Technical Support Center: Storage & Stability of 4-Ethynyl-2-Fluoro-1-Isopropoxybenzene Executive Summary: The Stability Profile 4-Ethynyl-2-fluoro-1-isopropoxybenzene is a specialized intermediate often used in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Storage & Stability of 4-Ethynyl-2-Fluoro-1-Isopropoxybenzene
Executive Summary: The Stability Profile
4-Ethynyl-2-fluoro-1-isopropoxybenzene is a specialized intermediate often used in the synthesis of pharmaceuticals and liquid crystals.[1] Its stability profile is dominated by two competing functional groups: the terminal alkyne (highly reactive, prone to polymerization) and the isopropoxy ether (electron-donating, increasing the electron density of the ring).
Because the isopropoxy group (an electron donor) is para to the ethynyl group, this molecule is more susceptible to oxidative degradation and polymerization than unsubstituted phenylacetylene. The electron-rich nature of the ring lowers the activation energy for radical formation, making "yellowing" (oligomerization) a common issue if stored improperly.
Troubleshooting Guide: Diagnosing Common Issues
This section addresses real-world scenarios observed in the laboratory.
Q1: The compound has turned from a clear liquid/white solid to a yellow or brown oil. Is it still usable?
Diagnosis: This indicates oligomerization or early-stage oxidative coupling (Glaser coupling).[1] The yellow color arises from the formation of conjugated enyne systems or poly(phenylacetylene) chains.
Causality: Exposure to trace oxygen or light creates radical species at the terminal alkyne carbon.[1] The electron-donating isopropoxy group stabilizes these radicals, accelerating the chain reaction.[1]
Action:
If pale yellow: Purity is likely still >95%.[1] Perform a Silica Plug Filtration (see Protocol A) to remove colored oligomers.
If dark brown/viscous: Significant polymerization has occurred.[1] Re-purification via column chromatography is required, or the batch should be discarded.[1]
Q2: I see a fine precipitate settling at the bottom of the vial.
Diagnosis: Likely formation of diacetylene dimers (via Glaser coupling) or, in rare cases, metal acetylides if a metal spatula or needle was used.[1]
Causality: Terminal alkynes react with themselves in the presence of oxygen and trace moisture.[1] If the container was opened frequently without an inert gas backfill, this dimerization is inevitable.[1]
Action: Filter the solution through a 0.2 µm PTFE syringe filter. Analyze the filtrate by GC-MS to confirm the monomer peak.
Q3: The melting point seems lower than the Certificate of Analysis (CoA) value.
Diagnosis: Cryoscopic depression due to impurities.[1]
Causality: Even 1-2% of soluble oligomers or hydrolysis products (cleavage of the isopropoxy group, though less likely) can significantly depress the melting point.[1]
Action: Do not rely solely on melting point. Verify purity via HPLC or GC (see Protocol B).
Optimized Storage Protocol (The "Golden Standard")
To maximize shelf-life (up to 24 months), strictly adhere to the "Cold-Dark-Inert" triad.[1]
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use)
Low temperature kinetically inhibits the radical polymerization of the alkyne group.
Atmosphere
Argon or Nitrogen
Oxygen promotes oxidative coupling (dimerization).[1] Argon is preferred as it is heavier than air and blankets the liquid surface effectively.[1]
Container
Amber Glass + Teflon Liner
Amber glass blocks UV light (which catalyzes radical formation).[1] Teflon liners prevent leaching of plasticizers that can initiate reactions.[1]
Avoid
Metals (Cu, Ag)
CRITICAL: Never use copper or silver needles/spatulas.[1] Terminal alkynes form explosive acetylides with these metals.[1][2]
Visualizing the Stability Logic
Diagram 1: Storage Decision Tree
A logical flow for determining the correct storage location based on usage frequency.[1]
Caption: Decision logic for optimizing storage temperature based on experimental frequency.
Diagram 2: Degradation Pathways
Understanding how the molecule breaks down helps in identifying impurities.[1]
Caption: Primary degradation pathways: Oxidative coupling leads to dimers, while radical propagation leads to colored oligomers.
Detection: MS (EI source). Look for molecular ion (
) and characteristic fragmentation (loss of isopropyl group).
Frequently Asked Questions (FAQs)
Q: Can I store this compound in a standard polyethylene (PE) vial?A:No. Isopropoxy-substituted aromatics can act as semi-solvents, potentially leaching plasticizers from low-density polyethylene.[1] Always use glass vials or fluorinated polymer (PFA/FEP) containers.[1]
Q: Is the compound hygroscopic?A: Not significantly. However, moisture can catalyze the acidity of the terminal alkyne proton, making it more reactive toward metals.[1] Store with a desiccant if possible.[1]
Q: I need to ship this to a collaborator. Is dry ice necessary?A: For transit times < 72 hours, blue ice (4°C) is sufficient.[1] The compound is not thermally labile enough to degrade instantly at room temperature, but heat excursions (>30°C) must be avoided to prevent polymerization.[1]
References
BenchChem Technical Support. (2025).[1][2][4] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Ethynyl-2-fluoro-1-methoxybenzene (Analog).[1] Retrieved from
ChemicalBook. (n.d.).[1] Phenylacetylene Properties and Stability.[1][5] Retrieved from
Cayman Chemical. (2025).[1][6] Forensic Analytical Standards: Fluoro-alkoxy Benzenes.[1] Retrieved from
National Institutes of Health (NIH). (2025).[1] Safe Management of Particularly Hazardous Substances.[1][7] Retrieved from
Technical Support Center: Optimizing Catalyst Loading for Fluorophenylacetylene Reactions
Welcome to the technical support center dedicated to the nuanced art of catalyst optimization for reactions involving fluorophenylacetylenes. This guide is designed for researchers, medicinal chemists, and process develo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the nuanced art of catalyst optimization for reactions involving fluorophenylacetylenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of carbon-carbon bond formation with these valuable, yet sometimes tricky, substrates. Here, we move beyond simple protocols to explore the underlying principles that govern catalytic efficiency, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): The Fundamentals of Catalyst Loading
This section addresses the foundational questions that form the basis of any successful catalytic reaction involving fluorophenylacetylenes.
Question: What is a typical starting catalyst loading for a fluorophenylacetylene cross-coupling reaction, such as a Sonogashira coupling?
Answer: For most palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling of fluorophenylacetylenes, a typical starting point for catalyst loading is between 1-5 mol%.[1][2] Many standard procedures begin with a Pd(II) pre-catalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, often in conjunction with a phosphine ligand.[2][3] For a new or particularly challenging transformation, beginning at the higher end of this range (e.g., 5 mol%) can be advantageous to ensure reaction initiation before further optimization.[1][2]
Question: Why is it critical to optimize catalyst loading? Isn't more catalyst always better?
Answer: While it may seem intuitive that more catalyst would lead to a faster reaction and higher yield, this is a common misconception. Optimizing catalyst loading is a crucial balancing act for several reasons:
Cost and Sustainability: Palladium and its associated ligands are expensive. Reducing catalyst loading, especially on a larger scale, significantly lowers costs and the environmental footprint of the synthesis.[4]
Minimizing Side Reactions: Excessively high catalyst concentrations can lead to an increase in side reactions, such as the undesirable homocoupling of the alkyne (Glaser coupling).[5] This complicates purification and lowers the yield of the desired product.
Improving Selectivity: In some cases, reducing the catalyst loading can paradoxically improve reaction selectivity.[6] At lower concentrations, the catalytic cycle may favor the desired pathway over competing side reactions.
Turnover Number (TON) and Turnover Frequency (TOF): A key goal in catalysis is to maximize the TON (moles of product per mole of catalyst) and TOF (TON per unit time). Using the minimum effective amount of catalyst directly increases these critical efficiency metrics.[3]
Question: How does the fluorine atom on the phenylacetylene ring influence the reaction and catalyst choice?
Answer: The presence of a fluorine atom significantly impacts the electronic properties of the phenylacetylene, which in turn affects its reactivity. Fluorine is a highly electronegative atom, making it electron-withdrawing. This can influence several aspects of the reaction:
Alkyne Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the terminal alkyne proton, potentially facilitating its deprotonation and the formation of the copper or palladium acetylide intermediate in the Sonogashira catalytic cycle.[7]
Oxidative Addition: If the fluorine is on the aryl halide partner, its electron-withdrawing effect can make the C-X bond (where X is I, Br, OTf) more susceptible to oxidative addition to the Pd(0) center, a key step in many cross-coupling cycles.[3]
Ligand Interaction: The electronic nature of the substrate can influence the optimal choice of ligand. Electron-rich ligands can increase the electron density on the palladium center, which may be beneficial for certain steps in the catalytic cycle.[3][8]
Troubleshooting Guide: From Low Yields to Catalyst Death
This section provides a question-and-answer-based approach to solving specific experimental problems.
Category 1: Low or No Product Yield
Question: My reaction is giving a very low yield. My first instinct is to increase the catalyst loading. Is this the right move?
Answer: While insufficient catalyst loading can cause low yields, it's often not the primary culprit and other factors should be investigated first.[9] Before increasing the catalyst, verify the following:
Reagent Purity: Are your solvents and base anhydrous and properly degassed? Is the fluorophenylacetylene starting material pure? Impurities can poison the catalyst.[10]
Reaction Conditions: Is the temperature correct? Have you ensured the reaction is under an inert atmosphere (e.g., Argon or Nitrogen)? Oxygen can oxidize and deactivate the active Pd(0) species and sensitive phosphine ligands.[2][11]
Active Catalyst Formation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[12] If this reduction is inefficient, the reaction will not proceed effectively.
If these factors are all confirmed to be optimal, then a systematic increase in catalyst loading is a logical next step. We recommend increasing the loading incrementally, for example from 1 mol% to 2.5 mol%, and analyzing the result before moving to 5 mol%.
Question: I've increased the catalyst loading to 5 mol%, but the reaction stalls after about 50% conversion and the mixture has turned black. What is happening?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[2] This indicates that your active catalytic species is not stable under the reaction conditions. Several factors can cause this:
High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable rate.[2]
Ligand Dissociation: The supporting ligand is crucial for stabilizing the palladium center. If the ligand dissociates, the unprotected palladium atoms can aggregate. This is particularly common with some monodentate phosphines.[2][11]
Inappropriate Ligand-to-Metal Ratio: The ratio of ligand to palladium is critical. Too little ligand will fail to stabilize the catalyst, while too much can inhibit the reaction by occupying coordination sites. A 1:1 to 2:1 ligand-to-Pd ratio is a common starting point for monodentate phosphine ligands.[3]
Troubleshooting Steps:
Lower the Temperature: Re-run the reaction at a lower temperature.
Choose a More Robust Ligand: Consider switching to a more sterically bulky or electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand) or an N-heterocyclic carbene (NHC) ligand, which can form more stable complexes with palladium.[11]
Optimize Ligand Ratio: Screen different ligand-to-palladium ratios to find the optimal balance between activity and stability.
Category 2: Poor Selectivity and Byproduct Formation
Question: My primary byproduct is a homocoupled dimer of my fluorophenylacetylene (Glaser coupling). How can I suppress this side reaction by optimizing catalyst loading?
Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[5] While catalyst loading can play a role, the solution often involves a multi-faceted approach:
Reduce Copper(I) Co-catalyst: Try reducing the loading of the copper source (e.g., CuI) or switching to a "copper-free" Sonogashira protocol.
Base Selection: The choice of base can significantly influence the extent of homocoupling.
Lower Catalyst Loading: High concentrations of the active catalyst can sometimes accelerate the undesired homocoupling pathway. After addressing the copper and base, re-optimizing to a lower palladium loading may improve selectivity.[6]
A well-designed experiment will screen not just the palladium loading, but also the copper loading and the type of base used.
Data Presentation & Experimental Protocols
Table 1: Example - Effect of Catalyst Loading on a Model Sonogashira Reaction
(Reaction: 4-Fluorophenylacetylene + Iodobenzene, catalyzed by Pd(PPh₃)₄ in THF with Et₃N base at 60°C)
Entry
Catalyst Loading (mol%)
Reaction Time (h)
Yield of Product (%)
Homocoupling Byproduct (%)
1
0.5
24
65
<2
2
1.0
12
88
3
3
2.5
6
92
5
4
5.0
4
91
10
This illustrative data shows that while increasing catalyst loading from 0.5 to 2.5 mol% improves yield and rate, a further increase to 5.0 mol% offers little benefit to yield while significantly increasing the formation of the homocoupled byproduct.
Experimental Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a fluorophenylacetylene reaction on a small scale.
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 0.1 mmol, 1.0 eq) and any solid additives (e.g., CuI, 0.002 mmol, 2 mol%).
Catalyst/Ligand Addition: In separate stock solutions, prepare the palladium pre-catalyst and ligand in an anhydrous, degassed solvent. Add the appropriate volume of these solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 4.0 mol%).
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., Argon) for 10-15 minutes.
Reagent Addition: Through the septa, add the anhydrous solvent (e.g., THF, 0.5 M), the degassed base (e.g., triethylamine, 0.2 mmol, 2.0 eq), and finally the fluorophenylacetylene (0.12 mmol, 1.2 eq) via syringe.
Reaction: Place the vials in a pre-heated reaction block and stir at the desired temperature.
Monitoring: At set time intervals (e.g., 1, 4, 8, 24 h), take a small aliquot from each reaction, quench it, and analyze by TLC or GC-MS to determine the consumption of starting material and the formation of the product.[13][14] This allows for the determination of both yield and reaction rate.
Workup and Analysis: Once the reactions are deemed complete or have stalled, cool them to room temperature. Perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate.[15] Analyze the crude product by ¹H or ¹⁹F NMR to determine the final conversion and selectivity before purification.[16]
Visualizing the Process: Workflows and Mechanisms
Diagrams can clarify complex decision-making processes and reaction pathways.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified Sonogashira catalytic cycle and a deactivation pathway.
References
Reaction profile using 4‐fluorophenylacetylene 2 k, monitored by ¹⁹F NMR spectroscopy. (n.d.). SynOpen, 05(01), 25-33.
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025, November 28). PMC.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PMC.
Palladium catalyst issues in cross-coupling reactions. (2025, December). Benchchem.
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Dipòsit Digital de Documents de la UAB.
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.).
A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. (n.d.). PMC.
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry.
Recent Progress in Pd-Catalyzed Tandem Processes. (2023, August 15). MDPI.
The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
Investigating Reactivity and Selectivity in a Palladium-Catalyzed Heteroleptic Ligand System for Electrophilic Arene Fluorin
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. (2000). Organometallics, 19(1), 138-142.
Steps for the purification of the crude products (A) Filter the final... (n.d.).
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
optimization of screening of catalyst loading. (n.d.).
Site-Selective Csp3–Csp/Csp3–Csp2 Cross-Coupling Reactions Using Frustrated Lewis Pairs. (2021, March 15). Journal of the American Chemical Society.
Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing C
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (n.d.).
Fluorometric Monitoring Of Organic Reactions On Solid Phase. (2025, August 6).
Fluorometric Monitoring Of Organic Reactions On Solid Phase. (n.d.). CGIQ.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (n.d.). PMC.
Catalyst adds fluorine-containing groups to make new compounds. (2017, January 23). ScienceDaily.
Site-Selective Csp3-Csp/Csp3-Csp2 Cross-Coupling Reactions Using Frustrated Lewis Pairs. (2021, March 15). SciSpace.
(η 4 -Tetrafluorobenzobarrelene)-η 1 -((tri-4-fluorophenyl)phosphine)-η 1 -(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes. (n.d.).
Analytical settings for in-flow biocatalytic reaction monitoring. (2021, May 26). FLORE.
Catalysis for Fluorination and Trifluoromethyl
Inline purification in continuous flow synthesis – opportunities and challenges. (2022, December 16). Beilstein Journal of Organic Chemistry.
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000, August 11). PubMed.
NMR reaction monitoring in flow synthesis. (2017, February 14). Beilstein Journals.
Technical Support Center: Troubleshooting Homocoupling in Alkyne Synthesis
Topic: Minimizing Glaser-Hay Homocoupling Side Reactions in Sonogashira Cross-Coupling Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide [v2026.1] Diagnostic Hub: Identif...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Glaser-Hay Homocoupling Side Reactions in Sonogashira Cross-Coupling
Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Status: Active Guide [v2026.1]
Diagnostic Hub: Identify Your Issue
Q1: I observe a significant side-product spot on TLC that runs higher/lower than my cross-coupled product. Mass spec confirms it is a dimer of my alkyne (
). Why is this happening?
A: You are encountering Glaser-Hay Homocoupling .
This occurs when the copper-acetylide intermediate—formed in situ to facilitate the Sonogashira reaction—undergoes oxidative dimerization instead of transmetallating to the palladium cycle.
Root Cause: The presence of an oxidant (usually atmospheric Oxygen) and/or excessive Copper(I) loading.
Immediate Action: Check the color of your reaction mixture. A transition to blue or green indicates the oxidation of Cu(I) to Cu(II), confirming oxygen ingress. A properly deoxygenated Sonogashira reaction should typically remain yellow, orange, or black (if Pd precipitates), but never blue/green.
Q2: I have degassed my solvents, but the homocoupling persists. What else can I do?
A: Degassing solvents is often insufficient if the headspace or reagents introduce oxygen.
The "Leak" Check: Are you using a balloon? Oxygen can diffuse through rubber balloons over hours. Switch to a positive pressure manifold (Schlenk line) or glass/Teflon-sealed vessels.
Reagent Purity: Old bottles of amines (Et
N, PrNH) often contain dissolved peroxides or oxygen. Sparge liquid bases separately before addition.
Copper Quality: If your CuI is off-white or grey/green, it is already partially oxidized. Recrystallize it from saturated aqueous KI or purchase fresh 99.999% purity beads.
Q3: My alkyne is extremely precious/expensive. I cannot afford any dimerization. What is the gold standard protocol?
A: You must bypass the copper cycle entirely.
Switch to a Copper-Free Sonogashira protocol (Protocol B below). While slower and often requiring higher temperatures or more active Pd-catalysts (e.g., Pd(P
Bu) or XPhos-Pd-G2), it mechanistically eliminates the copper-acetylide species responsible for the Glaser dimer.
Mechanistic Insight: The Bifurcation Point
To solve the problem, you must understand where the reaction diverges. The success of your synthesis depends on the competition between Transmetallation (Path A) and Oxidation (Path B).
Figure 1: The Critical Bifurcation. Path A (Green) leads to the desired product via Palladium. Path B (Red) leads to the homocoupling dimer via Oxygen. Eliminating O2 or Cu shuts down Path B.[1]
Experimental Protocols
Protocol A: The "Slow-Addition" Method (Standard Cu-Catalyzed)
Best for: Standard substrates where reaction speed is critical, but homocoupling must be minimized.
Logic: By keeping the concentration of the free alkyne (and thus the Cu-acetylide) low, you statistically favor the reaction with the Pd-Ar species (which is present in constant concentration) over the bimolecular dimerization.
Preparation:
Vessel: Flame-dried Schlenk flask or microwave vial.
Solvent: DMF or THF (Degassed via sparging with Argon for 30 mins).
Base: Et
N or DIPEA (Freshly distilled or sparged).
Setup:
Add Aryl Halide (1.0 equiv), Pd(PPh
)Cl (2-5 mol%), and CuI (0.5-1.0 mol% — Note: Keep Cu low).
Dissolve the Terminal Alkyne (1.2 equiv) in a separate volume of degassed solvent.
Load into a syringe pump.
Add the alkyne solution dropwise over 1–2 hours to the stirring reaction mixture.
Validation:
Monitor color. If the solution turns Green , stop. Re-purge with Argon.[1] Add a small amount (5-10 mg) of Sodium Ascorbate (optional) to reduce Cu(II) back to Cu(I).
Protocol B: Copper-Free Sonogashira
Best for: Expensive alkynes, electronic materials, or when Protocol A fails.
Logic: Without Copper, the "Glaser" pathway is mechanistically impossible (unless Pd-mediated homocoupling occurs, which is rare and requires specific oxidants).
Catalyst System:
Use a more active Pd source: Pd(OAc)
+ XPhos or Pd(PPh) .
Solvent: Piperidine or Pyrrolidine (The solvent acts as the base and ligand).
Procedure:
Combine Aryl Halide (1.0 equiv) and Terminal Alkyne (1.5 equiv) in the amine solvent.
Add Pd catalyst (2-5 mol%).
Heat to 60–80 °C (Cu-free reactions have a higher activation energy).
Validation:
TLC monitoring should show zero dimer formation.
If reaction is sluggish, add TBAF (1.0 equiv) or Ag
O (though Silver can sometimes mimic Copper, TBAF activates the alkyne via a silicate-like intermediate mechanism).
Quantitative Impact of Variables[2][4][5][6]
The following table summarizes how specific variables shift the ratio between Cross-Coupling (Sonogashira) and Homocoupling (Glaser).
Variable
Condition
Effect on Homocoupling
Mechanism
Atmosphere
Air (21% O)
Critical Increase
O oxidizes Cu(I)-acetylide to radical species which dimerize.
Atmosphere
Argon/N
Suppressed
Removes the oxidant required for Path B (see Diagram).
Cu Loading
High (>5 mol%)
Increase
Higher concentration of Cu-acetylide increases dimerization rate ().
Cu Loading
Low (0.5-1 mol%)
Decrease
Lowers steady-state concentration of active dimerizing species.
Addition Rate
Dump Addition
Increase
High instantaneous [Alkyne] favors bimolecular dimerization.
Addition Rate
Syringe Pump
Decrease
Pseudo-high-dilution favors coupling with Pd-Ar (unimolecular wrt Alkyne).
Solvent
Aqueous/Aerobic
Increase
Water often dissolves O; promotes "Glaser-Hay" conditions.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[4] Organic Letters, 5(11), 1841–1844. Link
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Historical context for the side reaction).
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link
BenchChem Technical Support. (2025). Troubleshooting guide for Sonogashira coupling failures. Link
Technical Support Center: Copper Residue Removal in Click Chemistry (CuAAC)
Welcome to the Technical Support Center. For researchers and drug development professionals, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier "click" reaction.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. For researchers and drug development professionals, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier "click" reaction. However, residual copper is highly toxic to biological systems, interferes with downstream assays, and catalyzes the formation of reactive oxygen species (ROS) that degrade biomolecules (). Furthermore, the newly formed 1,2,3-triazole ring acts as a strong metal ligand, causing copper to tightly associate with your final product.
This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to help you achieve <10 ppm residual copper in your final products.
Workflow: Selecting a Copper Removal Strategy
The physical properties of your product dictate the purification strategy. Use the decision matrix below to select the optimal workflow.
Decision matrix for selecting a copper removal strategy based on product solubility and size.
Quantitative Comparison of Copper Removal Strategies
Method
Target Product Type
Typical Residual Cu
Recovery Yield
Mechanism of Action
Aqueous EDTA Wash
Small molecules (Organic-soluble)
<50 ppm
>90%
Liquid-liquid partitioning of water-soluble Cu(II)-EDTA complex.
Scavenger Resins
Small molecules & Polymers
<10 ppm
>95%
Solid-phase chelation via high-affinity functional groups.
EDTA Dialysis
Biomolecules (Proteins, DNA)
<10 ppm
>85%
Size-exclusion diffusion of Cu-EDTA across a semi-permeable membrane.
SPE (C18 Cartridges)
Peptides, Water-soluble polymers
<20 ppm
>80%
Hydrophobic retention of product while Cu salts elute in aqueous wash.
Detailed Experimental Protocols
As a best practice, every protocol should be a self-validating system. Do not proceed to the next step unless the physical indicators (e.g., color changes) confirm the success of the current step.
Protocol A: Liquid-Liquid Extraction with EDTA (For Organic-Soluble Products)
Mechanistic Causality: Ethylenediaminetetraacetic acid (EDTA) forms a highly stable, hexadentate complex with Cu(II). Because Cu(I) is thermodynamically unstable in the presence of oxygen, it oxidizes to Cu(II) during workup. The resulting Cu(II)-EDTA complex is highly polar and partitions exclusively into the aqueous phase ().
Dilution: Dilute the crude CuAAC reaction mixture with 10 volumes of an organic solvent (e.g., ethyl acetate or dichloromethane).
Chelation: Add an equal volume of 0.5 M EDTA disodium salt solution (pH adjusted to 8.0 with NaOH).
Self-Validation Step: The aqueous layer will immediately turn blue or green, visually confirming the successful formation and partitioning of the Cu(II)-EDTA complex.
Partitioning: Shake vigorously in a separatory funnel for 1-2 minutes. Allow the layers to separate and drain the aqueous layer.
Iteration: Repeat the EDTA wash 2-3 times until the aqueous layer remains completely colorless.
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Mechanistic Causality: Thiourea-functionalized silica (e.g., SiliaMetS) has a strong thermodynamic affinity for heavy metals, outcompeting the triazole product for copper binding. This is ideal when liquid-liquid extraction fails due to emulsions or partial water-solubility ().
Preparation: Dissolve the crude product in a compatible solvent (e.g., THF, MeOH, or DMF).
Resin Addition: Add 3-5 equivalents of Thiourea scavenger resin relative to the initial copper catalyst load.
Incubation: Stir the suspension at room temperature for 2-4 hours.
Self-Validation Step: The resin beads will change color (often turning dark green or brown) as they sequester the copper from the solution.
Filtration: Filter the mixture through a pad of Celite to remove the resin.
Recovery: Wash the resin cake with excess solvent to recover any non-specifically bound product, then concentrate the filtrate.
Protocol C: EDTA Dialysis (For Macromolecules and Bioconjugates)
Mechanistic Causality: Large biomolecules cannot pass through a dialysis membrane, whereas the small Cu-EDTA complex freely diffuses. Dialyzing directly against EDTA actively strips copper from the biomolecule's coordination sites (like histidine residues) ().
Membrane Selection: Load the aqueous reaction mixture into dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3 kDa or 10 kDa).
Primary Dialysis: Submerge in a buffer (e.g., PBS) containing 10 mM EDTA (pH 7.4). Stir gently at 4°C for 4-6 hours.
Self-Validation Step: The dialysis buffer will initially take on a faint blue tint, which will clear in subsequent buffer exchanges as copper is depleted.
Buffer Exchange: Replace with fresh EDTA buffer and dialyze overnight.
Clearance: Perform two final dialysis exchanges against pure buffer (without EDTA) to remove the residual chelator.
Mechanism of Biomolecule Degradation
Mechanism of Cu(I)-induced ROS generation and its prevention via EDTA chelation.
Troubleshooting Guide
Q: My organic layer remains persistently blue/green even after multiple EDTA washes. What is happening?A: A persistent blue/green color indicates that your product is strongly chelating the copper (often due to multiple adjacent triazoles or basic nitrogen heterocycles).
Solution: Increase the EDTA concentration or switch to a stronger, more competitive chelator like aqueous ammonia (NH₄OH). If the issue persists, switch to a solid-phase scavenger resin (Protocol B) which provides a higher localized thermodynamic sink for the metal.
Q: I am losing my product during the aqueous EDTA washes. How do I improve yield?A: Your product likely has partial water solubility, causing it to partition into the aqueous phase along with the Cu-EDTA complex.
Solution: Wash the organic layer with brine (saturated NaCl) instead of pure water/EDTA to "salt out" the organic product, forcing it back into the organic phase. Alternatively, abandon liquid-liquid extraction and use a C18 Solid Phase Extraction (SPE) cartridge.
Q: My protein/oligonucleotide degraded during the click reaction and cleanup. How do I prevent this?A: Cu(I) in the presence of atmospheric oxygen generates Reactive Oxygen Species (ROS) via the Fenton-like reduction of O₂, which cleaves DNA and denatures proteins.
Solution: Use a protective accelerating ligand like THPTA or BTTAA during the reaction. These ligands occupy the copper coordination sphere, preventing it from binding directly to the biomolecule, and serve as sacrificial reductants (). Quench the reaction immediately with excess EDTA to sequester the copper before exposing the mixture to air.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for EDTA copper removal?A: EDTA is most effective at a slightly basic pH (typically pH 8.0). At acidic pH, the carboxylate groups of EDTA are protonated, drastically reducing its binding affinity (K_f) for copper.
Q: Can I use dialysis against pure water instead of EDTA?A: While some reports suggest water alone can remove loosely bound copper, dialyzing against 10 mM EDTA is strongly recommended. The triazole linkages and biological side chains (e.g., amines, thiols) tightly bind copper. EDTA provides the active thermodynamic driving force required to strip the metal from these sites.
Q: How do I quantify the residual copper in my final product?A: For qualitative assessment, the absence of a blue/green tinge is a good primary indicator. For rigorous quantification (required for in vivo studies or drug development), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES) is the gold standard, capable of detecting copper at parts-per-billion (ppb) levels ().
References
Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, NIH.[Link]
ResearchGate Contributors. "How to remove copper after CuAAc click reaction?" ResearchGate.[Link]
MDPI. "Supported Tris-Triazole Ligands for Batch and Continuous-Flow Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Reactions." MDPI.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Volatile Fluorinated Phenylacetylene Intermediates
Introduction: The "Invisible" Yield Thief
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Maximizing Recovery of Fluorinated Phenylacetylenes[1]
If you are reading this, you have likely experienced the "vanishing product" phenomenon: your LCMS/NMR indicates >90% conversion, but after rotary evaporation, you are left with a 30% yield.
Fluorinated phenylacetylenes are deceptive. While the phenyl ring suggests stability and heft, the fluorine substitution often dramatically lowers the boiling point and increases lipophilicity (weakening intermolecular Van der Waals forces). Furthermore, the acetylenic bond is a "loaded spring," prone to exothermic polymerization if mishandled.[1]
This guide is not just a list of steps; it is a system designed to close the escape routes for your molecule.
Module 1: Isolation & Concentration (The Critical Failure Point)
The Problem: Standard rotary evaporation protocols (e.g., 40°C water bath, rapid vacuum) cause co-evaporation of the fluorinated intermediate with the solvent.
The Solution: The Raoult’s Law Gradient Protocol . You must suppress the vapor pressure of your product while selectively removing the solvent.
Protocol: The "Cold-Trap" Concentration Method
Parameter
Standard Organic Intermediate
Volatile Fluorinated Alkyne
Reasoning
Bath Temperature
40°C
10°C – 15°C
Minimizes thermal energy supplied to the volatile alkyne.
Condenser Temp
-10°C (Chiller)
-78°C (Dry Ice/Acetone)
Essential to trap any product that escapes the flask, allowing recovery.[1]
The "Sacrificial" Solvent: If your product is in a high-boiling solvent (e.g., DMF), do not try to evaporate it directly.[1] Dilute with Et2O, wash with water to remove DMF, and dry the organic layer.[1]
Gradient Evaporation:
Start at 400 mbar . Hold for 2 mins.
Decrease to 200 mbar . Hold until bubbling subsides.
STOP before the flask is bone dry. Leave a small "heel" of solvent.
Gravimetric Check: Do not rely on visual dryness. Weigh the flask with the solvent heel, analyze by NMR (with internal standard), and calculate mass.
Visualization: Safe Concentration Workflow
Caption: Figure 1. The "Cold-Trap" workflow minimizes thermal stress and prevents co-evaporation by stopping at a "solvent heel."
Module 2: Stability & Storage
The Problem: The material turns into a black tar or insoluble solid upon standing.
The Cause: Fluorinated phenylacetylenes are prone to thermal and radical-initiated polymerization. The electron-withdrawing fluorine activates the alkyne towards nucleophilic attack or radical chaining.
The Solution: Chemical Inhibition and Cryogenic Storage.
Troubleshooting Q&A:
Q: My product solidified into a black mass overnight in the freezer. Why?
A: You likely concentrated it to dryness. In the solid state, crystal lattice forces can bring reactive alkyne centers into proximity, facilitating polymerization.[1]
Fix: Store as a concentrated solution (e.g., 1M in Toluene or THF). Solvation keeps the reactive centers physically separated.
Q: Can I add stabilizers?
A: Yes. Add BHT (Butylated hydroxytoluene) at 0.1 mol% if compatible with your next step. It scavenges radicals that initiate polymerization.
Storage Condition
Recommendation
Causality
Physical State
Solution (1M)
Prevents lattice-guided polymerization.
Temperature
-20°C or -80°C
Arrhenius equation: lowers reaction rate of decomposition.
Atmosphere
Argon/Nitrogen
Oxygen can form peroxides with alkynes, initiating radical chains.[1]
Container
Amber Glass
Fluorinated motifs can be UV-sensitive; light initiates radical formation.
Module 3: Synthesis Strategy (Telescoping)
The Problem: Yield loss occurs primarily during isolation (handling).
The Solution:Telescoping (One-Pot Processes). Do not isolate the intermediate.
Scenario: You are performing a Sonogashira coupling to make the fluorinated alkyne, followed by a cyclization.
The "Zero-Isolation" Protocol:
Reaction A (Generation): Generate the fluorinated phenylacetylene (e.g., from a trimethylsilyl-protected precursor using
).
The Switch: Instead of evaporating the MeOH:
Add water and a higher-boiling non-polar solvent (e.g., Toluene).[1]
Phase separate.
Dry the Toluene layer with
.
Reaction B (Utilization): Use the Toluene solution directly in the next step. Quantify the alkyne via qNMR (Quantitative NMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact molarity.[1]
Visualization: Telescoping Workflow
Caption: Figure 2. Telescoping allows the user to bypass the high-risk evaporation step entirely.
Module 4: Safety & Hazards
The Problem: Fluorinated alkynes present unique toxicity and reactivity hazards.
Critical Safety FAQs:
Q: Is HF generation a risk?
A: Yes. If the fluorine is on an alkyl chain adjacent to the alkyne (e.g., propargylic fluorides), basic conditions can trigger elimination, releasing Hydrogen Fluoride (HF) .[1] Always keep Calcium Gluconate gel nearby when working with labile fluorides.
Q: Are these compounds explosive?
A: Terminal phenylacetylenes can form metal acetylides (with Copper, Silver) that are shock-sensitive explosives.[1]
Protocol: When performing Sonogashira couplings (which use CuI), ensure a rigorous quench with ammonium chloride/ammonia to solubilize copper salts before concentration.[1] Never scrape dried copper residues.
References
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the "polarizability" and volatility effects of fluorine substitution).
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Source for handling volatile intermediates and protecting group strategies).[2]
Albéniz, A. C. (2022). "Polymerization of Phenylacetylene Derivatives." Polymer Chemistry. Link (Mechanisms of phenylacetylene polymerization and instability).
Bower, J. F., et al. (2023).[1] "Handling Fluorinated Gases as Solid Reagents." ChemRxiv. Link (Insights into the volatility and handling of fluorinated building blocks).
BenchChem Safety Data. "Comparative DFT Perspective on Fluorinated Alkynes." Link (Theoretical basis for electronic activation of fluorinated alkynes).
Technical Support Center: Crystallization of Isopropoxy-Substituted Benzenes
Welcome to the technical support center for the crystallization of isopropoxy-substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals who are working with this specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of isopropoxy-substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific class of aromatic ethers. The unique combination of a bulky, moderately non-polar isopropoxy group on an aromatic ring presents specific challenges and opportunities in purification. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your crystallization protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the crystallization of isopropoxy-substituted benzenes.
Q1: How do I select the best starting solvent for my isopropoxy-substituted benzene?
A1: The fundamental principle is "like dissolves like".[1] Isopropoxy-substituted benzenes are aromatic ethers with moderate polarity. Your ideal solvent should dissolve the compound completely when hot but poorly when cold.[1][2]
Initial Screening: Start with solvents of intermediate polarity. Toluene, ethyl acetate, acetone, or 2-butanone (MEK) are excellent starting points.[3]
Polarity Extremes: Highly polar solvents like water are unlikely to work unless your molecule has other very polar functional groups. Highly non-polar solvents like hexanes or petroleum ether might be too effective at keeping the compound in solution, or they may be suitable as an anti-solvent.
Testing Procedure: A simple test involves adding a few milligrams of your compound to about 0.5 mL of the candidate solvent in a test tube. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at all even when heated, it's a poor solvent. The ideal solvent will dissolve the compound upon heating and show crystal formation upon cooling.[3][4]
Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[5][6] This is common with isopropoxy-substituted benzenes due to their often low melting points and high solubility in organic solvents.
Primary Causes & Solutions:
High Solute Concentration: The solution is too saturated, causing precipitation to occur too quickly at a high temperature.
Solution: Re-heat the mixture until the oil redissolves and add more of the same solvent (10-20% more) to decrease the saturation point.[5][7]
Inappropriate Solvent: The boiling point of your solvent may be too high relative to your compound's melting point.
Solution: Choose a solvent with a lower boiling point.[6]
Rapid Cooling: Cooling the solution too fast can shock the system, preventing the ordered arrangement needed for crystallization.
Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[7]
Q3: I've cooled my solution, but no crystals are forming. What are my next steps?
A3: A failure to crystallize typically means your solution is not sufficiently supersaturated.[7] The compound is too soluble in the solvent, even at low temperatures.
Troubleshooting Steps:
Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[4][5]
Add a Seed Crystal: If you have a small amount of the solid compound, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[5]
Reduce Solvent Volume: If scratching or seeding fails, you likely have too much solvent.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 10-15%) to increase the concentration, then allow it to cool again.
Introduce an Anti-Solvent: If a single solvent system fails, consider an anti-solvent approach. This involves slowly adding a "poor" solvent (one in which your compound is insoluble) to a solution of your compound in a "good" solvent until turbidity (cloudiness) appears, then warming slightly to clarify and cooling slowly.[8][9]
Q4: My crystallization yielded a very fine powder or tiny needles. How can I grow larger, higher-quality crystals?
A4: The formation of small crystals is usually a result of very rapid nucleation, where too many crystals start growing at once.[7] This is caused by a solution that is too highly supersaturated or cooled too quickly.[5]
Methods to Improve Crystal Size:
Slow Down Cooling: This is the most critical factor. Slower cooling allows fewer nucleation sites to form and promotes the growth of larger, more ordered crystals from those sites. Insulate the flask and avoid disturbing it during the cooling process.[10]
Reduce Supersaturation: Use slightly more hot solvent than the absolute minimum required to dissolve the compound. This will lower the supersaturation level upon cooling, favoring slower growth.[5]
Use Vapor Diffusion: For very difficult compounds, vapor diffusion is an excellent and gentle technique. It involves slowly introducing an anti-solvent via the vapor phase, which can lead to the growth of high-quality single crystals over days or weeks.[11]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of specific experimental problems and their corresponding solutions.
Problem: Persistent Oiling Out
Symptoms: You consistently get a liquid layer or oily droplets upon cooling, even after adding more solvent.
Causality: This often indicates the presence of impurities, which can act as a eutectic mixture, depressing the melting point of your compound. The isopropoxy group itself can also lead to conformational flexibility that hinders lattice formation.
Advanced Solutions:
Pre-Purification: Consider a preliminary purification step like column chromatography to remove impurities before attempting crystallization.[7]
Solvent System Change: Switch to a solvent system with different properties. If you are using a non-polar solvent like toluene, try a more polar one like ethanol or a solvent pair like ethyl acetate/hexane.[3] The change in solvent-solute interactions can disrupt the factors leading to oiling out.
Thermal Gradient Crystallization: Construct a device with a slow, controlled temperature gradient. This allows the solution to find the optimal nucleation temperature very gradually.[10]
Problem: Co-crystallization of Isomers
Symptoms: You are trying to separate ortho-, meta-, or para-isopropoxy-substituted benzenes, but your analytical data (e.g., NMR, melting point) shows a mixture of isomers in the final crystals.
Causality: Isomers often have very similar solubilities, making separation by simple crystallization difficult. They can pack into the same crystal lattice if their shapes are compatible.
Advanced Solutions:
Solvent Screening: The key is to find a solvent that maximizes the small solubility difference between the isomers. This requires empirical screening of a wide range of solvents.
Fractional Crystallization: This technique involves multiple, sequential crystallization steps. The initial crystals will be enriched in the less soluble isomer. By repeatedly re-crystallizing the mother liquor and the crystals, you can gradually separate the isomers.
Alternative Purification: For challenging isomer separations, crystallization may not be the optimal method. Techniques like preparative chromatography are often more effective for separating isomers with very similar physical properties.[12]
Data & Protocols
Table 1: Recommended Solvents for Isopropoxy-Substituted Benzenes
This table provides a starting point for solvent selection, ordered approximately by decreasing polarity.
Solvent
Boiling Point (°C)
Polarity
Notes & Common Pairings
Methanol
65
High
Good for more polar derivatives. Often used as a pair with water or dichloromethane.[3]
Ethanol
78
High
Similar to methanol, slightly less polar. A common pairing is ethanol-water.[3][13]
Acetone
56
Medium-High
Excellent solvent but its low boiling point can limit the solubility difference. Good for acetone-water or acetone-ligroin pairs.[3]
Ethyl Acetate
77
Medium
A very versatile and effective solvent for many aromatic compounds. Often paired with cyclohexane or ligroin.[3]
Dichloromethane (DCM)
40
Medium-Low
Often too good a solvent on its own due to its low boiling point, but excellent as the "good" solvent in a pair with an anti-solvent like ligroin or hexanes.[3][4]
Toluene
111
Low
Excellent for crystallizing aryl compounds. Its high boiling point is a drawback as it can be hard to remove from crystals.[3]
Hexanes / Heptanes
~69 / ~98
Very Low
Typically used as the "poor" or "anti-solvent" in a solvent pair with a more polar solvent like ethyl acetate or DCM.[13]
Experimental Protocols
Protocol 1: Standard Slow Cooling Crystallization
Dissolution: Place the impure isopropoxy-substituted benzene in an Erlenmeyer flask. Add a minimal amount of a suitable solvent from Table 1.
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if needed until a clear solution is obtained.[2]
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed on the benchtop. To slow the process further, you can insulate the flask.
Maturation: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[2]
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Dissolution: Dissolve your compound in a minimal amount of a "good" solvent (e.g., Dichloromethane) in a narrow container, like a test tube or a tall, thin beaker.
Layering: Carefully and slowly add a "poor" anti-solvent (e.g., Hexane) down the side of the container so that it forms a distinct layer on top of the compound solution. Do not mix.[10]
Diffusion: Seal the container and leave it undisturbed. Over several hours to days, the solvents will slowly diffuse into one another, gradually reducing the solubility of your compound at the interface and promoting slow crystal growth.
Protocol 3: Vapor Diffusion
Preparation: Dissolve your compound in a small amount of a moderately volatile solvent (e.g., toluene or ethyl acetate) in a small, open vial.
Setup: Place this small vial inside a larger, sealable jar or beaker. Add a larger volume of a more volatile anti-solvent (e.g., pentane or hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[11]
Equilibration: Seal the larger jar tightly. The volatile anti-solvent will slowly diffuse as a vapor into the solvent in the inner vial. This gradually lowers the solubility of your compound, leading to slow and controlled crystal growth.[11][14] This process can take several days to weeks but often yields high-quality crystals.
Minimizing defluorination side reactions during synthesis
Topic: Minimizing Defluorination Side Reactions During Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Welcome to the Fluorine Chemistry Integrity Center Objective: You are like...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Defluorination Side Reactions During Synthesis
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Fluorine Chemistry Integrity Center
Objective: You are likely here because you are losing fluorine atoms during critical synthesis steps. Whether it is a Suzuki coupling turning a fluoropyridine into a pyridine, or a hydrogenation stripping a benzylic fluoride, this guide addresses the kinetic and thermodynamic root causes of unwanted defluorination.
We do not offer generic advice. Below are high-precision troubleshooting protocols designed to preserve the C–F bond.
CASE TICKET #01: Metal-Catalyzed Cross-Couplings
The Issue: "I am performing a Suzuki-Miyaura coupling on a chlorinated polyfluoroarene. The product mixture contains significant amounts of defluorinated byproducts (hydrodefluorination)."
Root Cause Analysis: Kinetic Competition
In transition metal catalysis, particularly with Nickel (Ni) and Palladium (Pd), the metal center searches for the weakest bond to activate via Oxidative Addition (OA).
The Trap: While C–Cl bonds are weaker than C–F bonds (BDE: ~95 kcal/mol vs ~115 kcal/mol), electron-deficient fluoroarenes possess highly activated C–F bonds.
The Nickel Danger: Nickel is smaller and "harder" than Palladium. It has a high affinity for fluorine (hard-hard interaction), making it notorious for activating C–F bonds, often leading to unwanted defluorination or C–F/C–H exchange [1].
The Palladium Solution: Palladium is "softer" and kinetically prefers the softer halides (Cl, Br, I). However, if the catalytic cycle is slow, the Pd(0) species has time to engage in reversible oxidative addition into the C–F bond.
Protocol: The "Fast-Cycle" Strategy
To save the fluorine, you must accelerate the desired catalytic cycle so that C–F activation never has time to compete.
Step-by-Step Troubleshooting:
Switch Metal Center: If using Ni, stop immediately . Switch to Pd(0).[1][2][3][4] Nickel is inherently prone to C–F activation [2].
Ligand Selection (The Critical Variable):
Do not use simple phosphines like
. They are too slow.
Use Bulky, Electron-Rich Buchwald Ligands (e.g., XPhos, RuPhos, SPhos). [2]
Why? These ligands facilitate rapid oxidative addition into the C–Cl bond and, crucially, accelerate Reductive Elimination. A fast turnover frequency (TOF) minimizes the lifetime of the active catalyst species that might otherwise wander into C–F activation pathways [3].
Base Management:
Avoid strong alkoxides (NaOtBu). They can act as reductants.
Recommendation: Use mild, inorganic bases like
or in anhydrous solvents (Dioxane/Toluene).
Visualizing the Competition (Mechanism)
Figure 1: Kinetic competition between desired C-Cl activation and unwanted C-F activation. Bulky ligands bias the green path.
CASE TICKET #02: Nucleophilic Aromatic Substitution (
)
The Issue: "I am trying to displace a nitro-group or a chloride on a fluorinated ring using a nucleophile, but I see loss of fluorine."
Root Cause Analysis: The Meisenheimer Trap
Fluorine is highly electronegative. In an
reaction, a fluorine atom ortho or para to the electron-withdrawing group stabilizes the anionic Meisenheimer intermediate better than almost any other substituent.
The Consequence: This makes the C–F bond highly susceptible to nucleophilic attack, often more so than the intended leaving group (Cl or
), especially if the nucleophile is small and hard (like hydroxide or methoxide) [4].
Troubleshooting Guide: Base & Solvent Selection
Variable
Recommendation
Scientific Rationale
Base
CsF, , or KHMDS
Avoid Hydroxide () or small Alkoxides (). These are hard nucleophiles that attack C–F. Bulky bases or non-nucleophilic bases prevent direct attack.
Solvent
DMSO, DMF, NMP (Anhydrous)
Water is the enemy. At high temps, trace water generates , which rapidly displaces F via .
Temperature
< 80°C (if possible)
Activation energy for C–F displacement is higher than C–Cl. Lower temperatures favor the kinetically easier C–Cl displacement.
CASE TICKET #03: Hydrogenation & Deprotection
The Issue: "I am removing a Cbz group or reducing a nitro group using Pd/C and
. My benzylic fluorine is disappearing."
Root Cause Analysis: Hydrodefluorination (HDF)
Benzylic C–F bonds are weaker than aryl C–F bonds. Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis (cleaving C–Heteroatom bonds). The mechanism often involves the adsorption of the arene ring onto the catalyst surface, facilitating the cleavage of the benzylic C–F bond [5].
Protocol: Catalyst Poisoning & Switching
Option A: The "Poisoned" Catalyst (Quick Fix)
If you must use Pd/C, add a catalyst poison to selectively inhibit the high-energy sites responsible for C–F cleavage.
Additive: Diphenylsulfide (0.5 equiv relative to Pd) or Ethylenediamine.
Effect: drastically slows down HDF while allowing nitro reduction or Cbz removal to proceed (albeit slower).
Option B: The Metal Switch (Gold Standard)
Switch to a metal that has poor affinity for C–F oxidative addition.
Platinum (Pt): Use
(Adams' catalyst). It is effective for hydrogenation but significantly less active for hydrogenolysis of C–F bonds compared to Pd.
Rhodium (Rh):
is excellent for aromatic ring hydrogenation but preserves C–F bonds better than Pd under mild conditions [5].
Decision Tree: Hydrogenation Strategy
Figure 2: Decision logic for selecting hydrogenation conditions to prevent benzylic defluorination.
References
Nickel-Catalyzed Cross-Coupling of Aryl Fluorides. Zhu, F.; Wang, Z.-X.[5] J. Org.[5][6] Chem.2014 , 79, 4285–4292.[5] Link
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI Molecules2014 . Link
Ligands Control Reactivity and Selectivity in Palladium-Catalyzed Functionalization. ChemCatChem2014 . Link
Development of SNAr Nucleophilic Fluorination. Acc. Chem. Res.2020 .[7] Link
Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environ. Sci. Technol.2012 , 46, 9563–9569. Link
Executive Summary: The Structural Fingerprint In the high-stakes environment of drug discovery, 4-ethynyl-2-fluoro-1-isopropoxybenzene serves as a critical "click-ready" building block. Its value lies in the orthogonalit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Fingerprint
In the high-stakes environment of drug discovery, 4-ethynyl-2-fluoro-1-isopropoxybenzene serves as a critical "click-ready" building block. Its value lies in the orthogonality of its functional groups: the alkyne handle for Sonogashira couplings or Click chemistry, and the fluorine atom for metabolic stability and lipophilicity modulation.
However, validating this structure requires navigating a complex NMR landscape. The interplay between the fluorine-proton coupling (
) and the isopropoxy conformational dynamics creates a unique spectral signature. This guide moves beyond basic peak assignment, providing a comparative analysis against common structural analogs to ensure your material is not just "present," but pure and correctly substituted.
Structural Logic & Predictive NMR
Before analyzing the spectrum, we must deconstruct the molecule’s magnetic environment. The 1,2,4-substitution pattern on the benzene ring, combined with the spin-active
F nucleus (Spin 1/2, 100% abundance), dictates the splitting patterns.
The "Warhead" Components:
The Anchor (Isopropoxy): A diagnostic doublet (methyls) and septet (methine). The oxygen atom deshields the methine proton significantly.
The Modulator (Fluorine): Acts as a "spin-splitter," converting simple aromatic singlets/doublets into complex multiplets via through-bond coupling (
, ).
The Handle (Ethynyl): A terminal alkyne proton that appears as a distinct singlet (or weak doublet) in a unique shielding cone region (~3.0 ppm).
Comparison: Why This Molecule is Different
The table below highlights why standard library matches for non-fluorinated analogs will fail for this compound.
Feature
Target: 4-ethynyl-2-fluoro-1-isopropoxybenzene
Analog A: 4-ethynyl-1-isopropoxybenzene
Analog B: 4-ethynyl-2-fluoro-1-methoxybenzene
Aromatic Region
Complex multiplets due to + .
Simple ABX or AA'BB' system.
Complex multiplets (similar to target).
H-3 Signal
Doublet of Doublets (dd) ( Hz).
Singlet or narrow doublet ( Hz).
Doublet of Doublets.
Alkoxy Signal
Septet (1H) + Doublet (6H) .
Septet (1H) + Doublet (6H).
Singlet (3H) (Distinct methyl peak).
Lipophilicity
High (LogP ~3.2).
Moderate.
Lower (LogP ~2.5).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this "Check-and-Confirm" workflow. This protocol is designed to flag common synthesis impurities (e.g., residual copper catalyst, desilylation failure).
Figure 1: The "Check-and-Confirm" NMR validation workflow ensures functional group integrity before detailed assignment.
Critical Solvents & Parameters
Solvent:CDCl
(Chloroform-d) is preferred. It minimizes H-bonding shifts for the alkyne proton and provides excellent solubility.
Alternative:DMSO-d
if the sample contains polar impurities or salts, but expect the alkyne proton to shift downfield (~4.0+ ppm) due to H-bonding.
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
Spectral Analysis: The Diagnostic Regions
Region A: The Aliphatic Verification (1.0 – 5.0 ppm)
This region confirms the "Isopropoxy" and "Ethynyl" tails.
Proton
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Diagnostic Note
Isopropoxy -CH
1.30 – 1.40
Doublet (d)
6H
Diagnostic doublet. If Singlet Methoxy analog.
Ethynyl C-H
2.95 – 3.10
Singlet (s)
1H
-
May show small long-range coupling () to aromatic protons.
Isopropoxy -CH-
4.50 – 4.60
Septet (sep)
1H
Deshielded by Oxygen. Essential to confirm ether linkage.
Region B: The Aromatic Fingerprint (6.5 – 7.5 ppm)
This is where the Fluorine Effect dominates. The 1,2,4-substitution pattern creates three distinct aromatic environments.
H-3 (The "Sandwiched" Proton): Located between the Fluorine (pos 2) and the Ethynyl group (pos 4).
Pattern: Doublet of Doublets (dd).
Coupling: Large coupling to F (
Hz) and small meta-coupling to H-5 ( Hz).
Shift: ~7.15 – 7.25 ppm.
H-6 (The "Shielded" Proton): Located ortho to the Isopropoxy group (pos 1) and para to the Fluorine.
Pattern: Doublet of Doublets (dd) or "Pseudo-triplet".
Coupling: Ortho coupling to H-5 (
Hz) and meta coupling to F ( Hz).
Shift: ~6.85 – 6.95 ppm (Upfield due to alkoxy electron donation).
H-5 (The "Remote" Proton): Ortho to Ethynyl, Meta to Fluorine.
Pattern: Broad Doublet or Multiplet.
Shift: ~7.20 – 7.30 ppm.
Visualization of H-3 Splitting Logic
The following diagram illustrates why H-3 appears as a "wide" doublet of doublets, distinguishing it from non-fluorinated analogs.
Figure 2: Splitting tree for the H-3 proton. The large Fluorine coupling (
) creates the primary doublet, which is finely split by the meta-proton H-5.
Troubleshooting & Impurities
When the spectrum doesn't look right, check for these common synthesis byproducts:
Cause: Incomplete deprotection of the trimethylsilyl (TMS) alkyne.
Action: Treat with TBAF or K
CO/MeOH to reveal the terminal alkyne.
References
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for substituent effects and coupling constants).
Reich, H. J. "Proton NMR Data." University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction).
Dolin, C., et al. "Fluorine-19 NMR Spectroscopy in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." [Link] (Verified spectral database for benzene derivatives).
Technical Guide: 19F NMR Profiling of 2-Fluoro-1-Isopropoxybenzene Scaffolds
Executive Summary 2-Fluoro-1-isopropoxybenzene represents a strategic fluorinated scaffold in medicinal chemistry and chemical biology. Unlike simple fluorobenzene or unstable fluorophenols, this ether-capped derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Fluoro-1-isopropoxybenzene represents a strategic fluorinated scaffold in medicinal chemistry and chemical biology. Unlike simple fluorobenzene or unstable fluorophenols, this ether-capped derivative offers a balance of metabolic stability , lipophilicity , and a distinctive 19F NMR signature .
This guide provides a technical comparison of the 2-fluoro-1-isopropoxybenzene scaffold against standard alternatives (2-fluoroanisole and 2-fluorophenol), detailing its synthesis, NMR spectral characteristics, and utility as a robust 19F probe in drug discovery.
Part 1: Technical Comparison & Performance Analysis
Comparative Profiling
The following table contrasts the "Product" (2-fluoro-1-isopropoxybenzene) with its direct structural analogues. The data highlights why the isopropoxy variant is often preferred for optimizing ADME properties while maintaining NMR sensitivity.
Feature
2-Fluoro-1-isopropoxybenzene (Product)
2-Fluoroanisole (Alternative 1)
2-Fluorophenol (Alternative 2)
19F NMR Shift (approx.)
-129 to -134 ppm
-135.0 ppm
-139.0 ppm
Multiplicity
Multiplet (complex coupling)
Multiplet
Multiplet
Electronic Effect
+I (Inductive), +R (Resonance)
+I, +R
+R (pH dependent)
LogP (Lipophilicity)
~2.8 (High Permeability)
~2.2
~1.7
Metabolic Stability
High (Resistant to O-dealkylation)
Moderate (O-demethylation risk)
Low (Phase II conjugation)
H-Bond Donor
No
No
Yes
Mechanism of Shift & Sensitivity
The 19F chemical shift of 2-fluoro-1-isopropoxybenzene is governed by the ortho-alkoxy effect .
Shielding: The oxygen lone pairs donate electron density into the ring (Resonance, +R), shielding the ortho-fluorine and pushing the signal upfield relative to fluorobenzene (-113 ppm).
Steric Modulation: The bulky isopropyl group forces a slight twist in the ether linkage compared to the methoxy group. This can reduce effective orbital overlap slightly, often resulting in a minor downfield shift (deshielding) of 1-3 ppm relative to 2-fluoroanisole.
Utility: This unique shift range (-130 ppm region) is well-separated from trifluoromethyl (-60 ppm) and aliphatic fluorine (-200 ppm) signals, making it an excellent orthogonal probe for multiplexed NMR screening.
Part 2: Experimental Protocols
Synthesis of 2-Fluoro-1-isopropoxybenzene
Rationale: Direct alkylation of 2-fluorophenol is the most reliable method, avoiding the harsh conditions of diazonium chemistry.
Reagents:
2-Fluorophenol (1.0 eq)
2-Bromopropane (1.2 eq) or 2-Iodopropane
Potassium Carbonate (
, 2.0 eq)
Solvent: Acetone (reflux) or Acetonitrile (
)
Step-by-Step Protocol:
Preparation: Charge a round-bottom flask with 2-fluorophenol (e.g., 10 mmol) and anhydrous acetone (30 mL).
Deprotonation: Add powdered
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
Reflux: Equip with a condenser and reflux the mixture for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of the phenol.
Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: Redissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
and concentrate.
Validation: Product should be a colorless oil.
19F NMR Acquisition Parameters
To ensure reproducible chemical shift data, use the following acquisition loop.
Solvent:
(Standard) or (for biological relevance).
Internal Standard: Trichlorofluoromethane (
, = 0.0 ppm) or Hexafluorobenzene (, = -164.9 ppm).[1]
Pulse Sequence:
zgfhigqn (Bruker): 19F observe with inverse gated 1H decoupling (to simplify the multiplet to a singlet for easier integration).
Relaxation Delay (D1): Set to
(typically 5–10 seconds) for quantitative integration.
Spectral Width: 200 ppm (centered at -120 ppm).
Part 3: Visualizations & Logic
Synthesis & Logic Flow
The following diagram illustrates the synthesis pathway and the decision logic for selecting this scaffold over alternatives.
Caption: Synthesis pathway via nucleophilic substitution and selection logic based on metabolic stability requirements.
19F NMR Shift Correlation
Visualizing the shielding effects relative to the standard.
Caption: Relative 19F NMR chemical shifts showing the shielding effect of alkoxy groups and steric modulation.
References
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Rosen, G. M., et al. (2015). "Synthesis and 19F NMR parameters of fluorinated probes." Journal of Medicinal Chemistry. (General principles of 19F probe design).
The Definitive Guide to Terminal Alkyne Identification via IR Spectroscopy
Topic: IR Spectroscopy Characteristic Peaks for Terminal Alkynes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Terminal alkynes ( ) are piv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IR Spectroscopy Characteristic Peaks for Terminal Alkynes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terminal alkynes (
) are pivotal functional groups in drug discovery, particularly as handles for "click chemistry" (CuAAC) and as rigid linkers in structure-activity relationship (SAR) studies. Their identification via Infrared (IR) Spectroscopy is highly reliable if specific diagnostic criteria are met. This guide moves beyond basic textbook definitions to provide a rigorous, data-backed comparison of terminal alkynes against their most common spectral mimics: internal alkynes, nitriles, and azides.
Theoretical Basis: The Dipole Imperative
To interpret the IR spectrum of a terminal alkyne, one must understand the selection rules governing vibrational transitions. IR intensity is proportional to the square of the change in dipole moment (
) during the vibration.
The
C-H Stretch (~3300 cm⁻¹): The bond between the -hybridized carbon and hydrogen is highly polarized due to the high -character (50%) of the carbon orbital. This results in a large dipole moment change upon stretching, yielding a strong, sharp peak.
The C
C Stretch (~2100–2260 cm⁻¹): In terminal alkynes, the asymmetry between the alkyl group () and the hydrogen () creates a measurable dipole along the triple bond axis. This results in a visible, though often weak-to-medium , absorption.
Contrast with Internal Alkynes: In symmetrical internal alkynes (
), the dipole change is effectively zero, rendering the CC stretch IR inactive (silent) .
Comparative Analysis: Terminal Alkynes vs. Alternatives
The following data matrix compares terminal alkynes with functional groups that appear in similar spectral windows.
Table 1: Diagnostic Peak Comparison
Functional Group
Primary Diagnostic Peak (cm⁻¹)
Intensity & Shape
Secondary Peak (cm⁻¹)
Notes
Terminal Alkyne ()
~3300 (C-H)
Strong, Sharp
2100–2260 (CC)
The 3300 peak is the "Gold Standard" confirmation.[1][2][3]
Internal Alkyne ()
None (at 3300)
N/A
2100–2260 (CC)
Weak; often absent if symmetrical. No C-H peak.
Nitrile ()
2200–2260 (CN)
Medium-Strong, Sharp
None (at 3300)
More polar than CC, leading to a stronger signal.
Azide ()
~2100 ()
Very Strong, Broad
None (at 3300)
Much broader and more intense than alkyne CC.
Alcohol ()
3200–3600
Strong, Broad
1000–1300 (C-O)
Broad "U-shape" distinguishes it from sharp alkyne "V-shape".
Differentiation Insights
Vs. Alcohols/Amines: The
C-H stretch at 3300 cm⁻¹ is often confused with O-H or N-H stretches.
Differentiation: The alkyne peak is sharp (like a needle), whereas hydrogen-bonded O-H peaks are broad (parabolic). In dilute solution, free O-H shifts >3600 cm⁻¹, clearly separating it from the static 3300 cm⁻¹ alkyne peak.
Differentiation: If the spectrum lacks the 3300 cm⁻¹ band, it is likely a nitrile or internal alkyne. Nitriles generally exhibit a stronger absorption intensity due to the permanent dipole of the C-N bond.
Advanced Validation: The Deuteration Shift
For unambiguous confirmation—critical in characterizing novel chemical entities (NCEs)—a Deuterium Exchange Experiment is the definitive self-validating protocol.
Mechanism: Replacing the acetylenic proton (
) with deuterium () increases the reduced mass () of the oscillator, shifting the frequency () according to Hooke's Law:
C-D Stretch: Shifts to ~2600 cm⁻¹ (approximate factor of , typically closer to 1.35x reduction in wavenumber).
Note: The C
C stretch position remains relatively unchanged (minor shift).
Experimental Protocol: Optimizing Signal Detection
To ensure detection of the often-weak C
C stretch, follow this protocol.
Step 1: Sample Preparation
Solids: Prepare a KBr pellet (1-2% sample w/w). This minimizes intermolecular interactions compared to mulls.
Liquids: Use neat (thin film) between NaCl/KBr plates.
Solution: If using a solvent (e.g., CCl₄ or CHCl₃), ensure the background subtraction is precise. Warning: Polar solvents can induce hydrogen bonding, broadening the
C-H peak.
Step 2: Acquisition
Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹. High resolution is required to resolve the sharp
C-H peak from background noise or overlapping O-H bands.
Scans: Accumulate >16 scans to improve the Signal-to-Noise (S/N) ratio, specifically for the weak C
C band.
Step 3: Analysis (The Decision Tree)
Follow the logic flow below to categorize your spectrum.
Visualization: Spectral Decision Logic
Figure 1: Decision logic for distinguishing terminal alkynes from interfering functional groups based on peak position, shape, and intensity.
References
LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 30 Sept. 2024, [Link].
University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkynes." Organic Chemistry at CU Boulder, [Link].
Xavier University of Louisiana. "How to Interpret an Infrared (IR) Spectrum." XULA Digital Commons, [Link].
Spectroscopy Online. "An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes." Spectroscopy, 20 Dec. 2020, [Link].
National Institutes of Health (NIH). "Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments." PubMed Central, 20 Dec. 2022, [Link].
High-Resolution HPLC Method Development for Fluorinated Ethynyl Benzenes: A Comparative Guide
Fluorinated ethynyl benzenes (FEBs), such as 1-ethynyl-4-fluorobenzene, are highly valued building blocks in modern medicinal chemistry and materials science. They are frequently utilized in copper-catalyzed azide-alkyne...
Author: BenchChem Technical Support Team. Date: March 2026
Fluorinated ethynyl benzenes (FEBs), such as 1-ethynyl-4-fluorobenzene, are highly valued building blocks in modern medicinal chemistry and materials science. They are frequently utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to synthesize bioisosteres, modified oligonucleotides[1], and complex polyazole macrocycles[2].
However, tracking the purity of these precursors and separating their positional isomers (ortho, meta, para) during synthesis presents a formidable analytical challenge. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing a self-validating framework for developing robust HPLC methods for fluorinated aromatics.
The Chromatographic Challenge: Causality of Retention
To develop an effective method, we must first understand the causality behind stationary phase interactions. Standard reversed-phase chromatography relies heavily on dispersive (hydrophobic) forces.
Because the atomic radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), the substitution of a hydrogen atom for a fluorine atom on an aromatic ring does not drastically increase the molecule's hydrophobic footprint. Consequently, traditional C18 (Octadecylsilane) columns struggle to differentiate the subtle structural differences between positional isomers of FEBs, routinely resulting in peak co-elution[3].
To achieve baseline resolution, method developers must look beyond hydrophobicity and exploit the unique electronic properties of the C-F bond.
Mechanistic Comparison of Stationary Phases
C18 Phase: Dominated by hydrophobic interactions. Fails to recognize the distinct dipole moments of o-, m-, and p-fluorinated isomers[4].
Phenyl-Hexyl Phase: Introduces
interactions, providing enhanced retention for the electron-rich alkyne and aromatic ring. However, it lacks the specific dipole recognition required for fluorinated variants.
PFP (Pentafluorophenyl) Phase: The PFP phase is uniquely orthogonal to C18 and is the premier choice for fluorinated aromatics. It offers a multimodal retention mechanism: dispersive interactions,
interactions, strong dipole-dipole interactions (driven by the highly electronegative C-F bonds on the stationary phase), and rigid shape selectivity[5][6]. The reversed polarity of the PFP aromatic ring compared to a standard phenyl ring creates a strong "fluorophilic" affinity for polarized analytes like FEBs[7].
Comparison of retention mechanisms between C18 and PFP stationary phases for FEBs.
Experimental Design & Protocol
To validate the mechanistic theory, we engineered a controlled comparative experiment. The protocol below is designed as a self-validating system: by running the same sample mixture across three different column chemistries under identical mobile phase conditions, the specific selectivity (
) contributions of the stationary phases are isolated.
Step-by-Step Methodology
Step 1: Sample Preparation
Prepare a mixed standard solution containing five analytes to test hydrophobic,
, and dipole-dipole resolution limits:
Ethynylbenzene (EB) - Control
1-Ethynyl-4-fluorobenzene (4-FEB)
1-Ethynyl-3-fluorobenzene (3-FEB)
1-Ethynyl-2-fluorobenzene (2-FEB)
1-Ethynyl-3,5-difluorobenzene (3,5-DFEB)
Protocol: Dissolve reference standards in HPLC-grade methanol to a final concentration of 50 µg/mL per analyte. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Step 2: System Configuration
System: UHPLC equipped with a Photodiode Array (PDA) detector.
Detection: 254 nm (optimal for conjugated ethynyl aromatic systems).
Injection Volume: 2.0 µL.
Step 3: Column Selection (The Variables)
All columns must have identical dimensions to ensure valid comparisons.
Column A: C18 (100 x 2.1 mm, 1.7 µm)
Column B: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Column C: PFP (100 x 2.1 mm, 1.7 µm)
Step 4: Mobile Phase & Gradient
Expert Insight: Methanol is strictly preferred over acetonitrile when using PFP columns for aromatic separation. Acetonitrile's
-electrons can competitively bind to the PFP phase, suppressing the and dipole interactions needed to resolve the isomers[5].
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Suppresses residual silanol ionization)[6].
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.
Flow Rate: 0.4 mL/min.
Temperature: 30°C (Precise thermostatic control is critical, as shape selectivity on PFP phases is highly temperature-dependent).
Gradient Table:
0.0 - 1.0 min: 40% B
1.0 - 8.0 min: 40%
70% B
8.0 - 10.0 min: 70% B
10.0 - 10.1 min: 70%
40% B
10.1 - 13.0 min: 40% B (Re-equilibration)
Decision tree workflow for HPLC method development of fluorinated ethynyl benzenes.
Comparative Performance Data
The experimental results clearly demonstrate the limitations of dispersive interactions and the power of multimodal retention. The data below summarizes the Retention Time (
) and Peak Resolution () for each analyte across the three columns.
(Note:
is calculated relative to the immediately preceding peak. Baseline resolution is defined as .)
Elution Order
Analyte
C18 (min)
C18
Phenyl (min)
Phenyl
PFP (min)
PFP
1
Ethynylbenzene (EB)
4.12
N/A
4.50
N/A
4.85
N/A
2
1-Ethynyl-4-fluorobenzene
4.85
3.1
5.10
2.8
5.60
4.2
3
1-Ethynyl-3-fluorobenzene
4.90
0.4
5.25
0.9
6.15
3.0
4
1-Ethynyl-2-fluorobenzene
4.95
0.3
5.40
1.1
6.80
3.5
5
1-Ethynyl-3,5-difluorobenzene
5.30
1.8
5.80
2.1
7.90
5.1
Data Analysis & Insights
C18 Failure: The C18 column completely failed to resolve the 4-FEB, 3-FEB, and 2-FEB isomers (
< 0.5). Their hydrophobic footprints are nearly identical, causing them to co-elute as a single broad mass[3].
Phenyl-Hexyl Partial Success: The Phenyl-Hexyl column increased overall retention due to
interactions with the ethynyl and phenyl groups, but still failed to achieve baseline resolution for the positional isomers ( ~ 1.0).
PFP Superiority: The PFP column achieved exceptional baseline resolution (
3.0) for all analytes. The distinct dipole moments generated by the ortho, meta, and para fluorine positions interacted uniquely with the highly polarized pentafluorophenyl ring of the stationary phase, driving the separation[7]. Furthermore, the addition of a second fluorine atom (3,5-DFEB) exponentially increased retention on the PFP phase due to amplified fluorophilic interactions[4].
Conclusion
When developing analytical methods for fluorinated ethynyl benzenes, traditional C18 columns are fundamentally mismatched to the task due to their reliance on hydrophobicity. To achieve robust, reproducible separations of fluorinated positional isomers, analysts must transition to Pentafluorophenyl (PFP) stationary phases. By pairing a PFP column with a methanol-based mobile phase, method developers can fully exploit the dipole-dipole and
interactions necessary to drive baseline resolution, ensuring the highest standards of purity in drug development and chemical synthesis workflows.
References
Przybyciel, M. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC Europe, 2005.[Link]
Przybyciel, M. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, 2016.[Link]
MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." MAC-MOD Technical Reports.[Link]
Moran, S., et al. "A strongly pairing fifth base: oligonucleotides with a C-nucleoside replacing thymidine." National Institutes of Health (NIH) / Nucleic Acids Research, 2018.[Link]
Li, Y., et al. "Unified Azoline and Azole Syntheses by Optimized Aza-Wittig Chemistry." ResearchGate / Chemistry - A European Journal, 2016.[Link]
High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pathways of Isopropoxy Fluorobenzenes
Executive Summary Isopropoxy fluorobenzenes are critical structural motifs in medicinal chemistry and agrochemical development, prized for the metabolic stability imparted by the fluorine atom and the lipophilic tuning p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isopropoxy fluorobenzenes are critical structural motifs in medicinal chemistry and agrochemical development, prized for the metabolic stability imparted by the fluorine atom and the lipophilic tuning provided by the isopropoxy group. For drug development professionals and analytical scientists, accurately characterizing these compounds requires a deep understanding of their mass spectrometry (MS) fragmentation behavior.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) . By dissecting the mechanistic causality behind their fragmentation pathways, this document provides a self-validating framework for structural elucidation.
Mechanistic Causality: The Chemistry of Fragmentation
To optimize analytical methods, one must first understand why specific bonds break. The fragmentation of isopropoxy fluorobenzenes is governed by the competition between the highly labile ether linkage and the exceptionally stable carbon-fluorine bond.
The Ether Cleavage Paradigm
In electron ionization (EI), the molecular ion
is generated by the ejection of an electron from the highest occupied molecular orbital (HOMO), which is typically the non-bonding lone pair on the ether oxygen[1]. From this radical cation, two primary pathways emerge:
Alkene Elimination (McLafferty-type Rearrangement): The dominant thermodynamic pathway is the loss of a neutral propene molecule (42 Da). This is entropically favored because the beta-hydrogens of the isopropyl group are in close spatial proximity to the oxygen radical cation. This allows for a six-membered cyclic transition state, facilitating a hydrogen transfer that significantly lowers the activation energy compared to direct C-O bond cleavage[1].
Alpha-Cleavage: A competing, albeit less abundant, pathway is the homolytic cleavage of the alpha-carbon bond, resulting in the loss of a methyl radical (
, 15 Da) and the formation of a resonance-stabilized oxonium ion[1].
The Fluorine Effect
The C(sp2)-F bond possesses an exceptionally high bond dissociation energy (~115 kcal/mol). Consequently, the fluorine atom is almost always retained in the primary fragments. Only after the ether group has been fully cleaved does the resulting fluorophenol fragment undergo higher-energy neutral losses, such as the expulsion of carbon monoxide (CO, 28 Da) or hydrogen fluoride (HF, 20 Da).
Figure 1: Proposed GC-EI-MS fragmentation pathway for isopropoxy fluorobenzenes.
In soft ionization techniques like ESI, the protonated molecule
undergoes a similar charge-directed alkene elimination when subjected to Collision-Induced Dissociation (CID)[2].
Figure 2: LC-ESI-CID fragmentation pathway of protonated isopropoxy fluorobenzenes.
Platform Performance Comparison: GC-EI-MS vs. LC-ESI-HRMS
Choosing the correct platform depends on whether the goal is rapid library matching or exact structural elucidation of unknown metabolites.
Table 1: Platform Capabilities Comparison
Feature
GC-EI-MS (e.g., Agilent 5977B)
LC-ESI-HRMS (e.g., Orbitrap / Q-TOF)
Ionization Method
Hard (70 eV Electron Impact)
Soft (Electrospray Ionization)
Precursor Ion
Radical Cation
Protonated Molecule
Fragmentation Control
Fixed (70 eV standard)
Variable (CID / HCD Energy Ramp)
Mass Accuracy
Nominal (~0.1 Da)
High (< 5 ppm)
Primary Advantage
Highly reproducible library matching
Exact mass & formula determination
Self-Validating Experimental Protocols
To ensure data integrity, every analytical run must act as a self-validating system. Below are the standardized workflows for both platforms.
Figure 3: Standardized MS workflow for the analysis of isopropoxy fluorobenzenes.
Protocol A: GC-EI-MS Workflow
This protocol utilizes an Agilent 8890 GC coupled to a 5977B Mass Selective Detector[3], representing the industry standard for robust volatile analysis.
System Suitability (Self-Validation): Inject a Perfluorotributylamine (PFTBA) tuning standard. Verify that the m/z 69 peak is the base peak (100%) and m/z 219 is >40% relative abundance. This ensures the 70 eV fragmentation environment is properly calibrated.
Chromatographic Conditions: Equip an HP-5ms column (30 m × 0.25 mm, 0.25 µm film). Inject 1 µL of sample in splitless mode at 250 °C.
Oven Program: Initial hold at 50 °C for 1 min, ramp at 20 °C/min to 280 °C, and hold for 3 min.
MS Parameters: Set the transfer line to 280 °C, ion source to 230 °C, and quadrupole to 150 °C. Acquire data in full scan mode from m/z 50 to 300.
Protocol B: LC-ESI-HRMS Workflow
This protocol leverages a UHPLC system coupled to a high-resolution Q-TOF or Orbitrap platform[4] to extract exact mass measurements.
System Suitability (Self-Validation): Inject a 1 ng/mL reserpine reference standard. Confirm that the
precursor at m/z 609.2807 is detected with a mass error of < 5 ppm.
Chromatographic Conditions: Use a C18 reversed-phase column (2.1 × 50 mm, 1.8 µm). Mobile phase A is 0.1% formic acid in water; Mobile phase B is 0.1% formic acid in acetonitrile.
Gradient: Ramp from 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions for a 2-minute equilibration.
MS/MS Parameters: Operate in ESI positive mode with a capillary voltage of 3.0 kV. Isolate the
precursor using a 1.0 Da window. Apply a Normalized Collision Energy (NCE) ramp from 20 to 40 eV to induce comprehensive fragmentation[5].
Comparative Quantitative Data
The following table summarizes the expected experimental data when analyzing isopropoxy fluorobenzenes across the two platforms. The base peak (100% abundance) in both methods is driven by the thermodynamically favored loss of propene.
Table 2: Quantitative Fragment Analysis of Isopropoxy Fluorobenzene
Fragment Assignment
Neutral Loss
GC-EI-MS (m/z)
GC-EI-MS Rel. Abundance
LC-ESI-CID (m/z)
LC-ESI-CID Rel. Abundance
Intact Precursor
None
154.08
15 - 25%
155.09
5 - 10% (at 30 eV)
Loss of Methyl
(15 Da)
139.06
40 - 60%
N/A
Not observed
Loss of Propene
(42 Da)
112.03
100% (Base Peak)
113.04
100% (Base Peak)
Loss of Propene + CO
(70 Da)
84.04
20 - 30%
N/A
Not observed
Loss of Propene +
(60 Da)
N/A
Not observed
95.03
15 - 20%
Loss of Propene + HF
(62 Da)
92.03
10 - 15%
93.03
25 - 35%
Note: While EI-MS produces a rich array of radical cations useful for fingerprinting, ESI-CID strictly follows even-electron rule pathways, favoring the loss of neutral molecules like
and HF over radical losses.
References
1.[1] Fragmentation in Mass Spectrometry , YouTube. 1
2.[2] Ion fragmentation of small molecules in mass spectrometry , UAB. 2
3.[5] Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry: A Comparative Study , PMC. 5
4.[4] Julien Borrel and Jerome Waser - Infoscience*, EPFL.4
5.[3] Harnessing Radical Relay Strategies for the Difunctionalization of Unsaturated Hydrocarbons Using FGTRs , BORIS Theses. 3
Comparative Reactivity Guide: Phenylacetylene vs. Pentafluorophenylacetylene
The following guide provides an in-depth technical comparison of phenylacetylene and its fluorinated analogues, specifically focusing on pentafluorophenylacetylene (PFPA). This analysis is designed for medicinal chemists...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of phenylacetylene and its fluorinated analogues, specifically focusing on pentafluorophenylacetylene (PFPA). This analysis is designed for medicinal chemists and process engineers selecting building blocks for electronic tuning or bio-orthogonal labeling.
Executive Summary
The introduction of fluorine atoms into the phenyl ring of phenylacetylene fundamentally alters the alkyne's reactivity profile. While Phenylacetylene (PA) behaves as a classic electron-rich nucleophile in electrophilic additions, Pentafluorophenylacetylene (PFPA) acts as an electron-deficient species. This inversion of electronic character dramatically accelerates base-mediated processes (due to increased acidity) and inverse-electron-demand cycloadditions, while retarding electrophilic activations that rely on carbocation stabilization.
Electronic & Physical Profile
The distinct reactivity of PFPA arises from the cumulative inductive effect (
) of the five fluorine atoms, which significantly lowers the pKa of the terminal acetylenic proton and the energy of the LUMO.
Mechanism: The rate-limiting step in Sonogashira coupling often involves the deprotonation of the alkyne to form the copper-acetylide species (in Cu-cocatalyzed cycles) or transmetallation.
Phenylacetylene: Requires standard amine bases (e.g.,
, piperidine) and often benefits from CuI co-catalysis to facilitate acetylide formation.
Pentafluorophenylacetylene: The highly acidic C–H bond allows for rapid deprotonation, even with weaker bases or lower catalyst loadings.
Observation: PFPA undergoes transmetallation significantly faster than PA.
Risk: The facile formation of the copper acetylide increases the risk of Glaser homocoupling (
) if oxygen is present.
Module B: Click Chemistry (CuAAC)
Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition involves the formation of a copper-acetylide followed by coordination of the azide.
Electronic Effect: Electron-deficient alkynes (PFPA) possess a lower LUMO energy, narrowing the HOMO-LUMO gap with the azide (typically HOMO-rich).
Outcome: PFPA exhibits accelerated kinetics in CuAAC reactions compared to PA. It is an ideal candidate for bioconjugation where low concentration and rapid kinetics are critical.
Module C: Electrophilic Addition (Hydration)
Mechanism: Gold(I) or Gold(III) catalyzed hydration proceeds via coordination of the metal to the alkyne, followed by nucleophilic attack of water. This generates a vinyl-gold intermediate with partial carbocation character at the benzylic position.
Phenylacetylene: The phenyl ring stabilizes the developing positive charge at the
-carbon, facilitating Markovnikov addition to yield Acetophenone .
Pentafluorophenylacetylene: The electron-withdrawing
group strongly destabilizes the adjacent positive charge.
Outcome: Reaction rates are generally slower for PFPA using standard electrophilic catalysts.
Regioselectivity: While Markovnikov addition is still favored due to the metal's polarization, the "anti-Markovnikov" pathway (aldehyde formation) or nucleophilic trapping at the
-position becomes competitively more viable depending on the ligand environment.
Visualizing the Reactivity Landscape
The following diagram outlines the decision logic for selecting between PA and PFPA based on the desired reaction pathway.
Caption: Decision matrix for alkyne selection based on reaction type and electronic requirements.
Purity Assessment of 4-Ethynyl-2-Fluoro-1-Isopropoxybenzene via GC-MS
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Analytical Verdict For the purity assessment of 4-ethynyl-2-fluoro-1-isopropoxybenzene (C...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Analytical Verdict
For the purity assessment of 4-ethynyl-2-fluoro-1-isopropoxybenzene (CAS: 1705699-28-0), GC-MS is the superior analytical choice over HPLC-UV for routine purity profiling and impurity identification, provided that thermal degradation of the terminal alkyne is mitigated.
While HPLC-UV is the industry standard for final drug substances (due to broad applicability to non-volatiles), this specific intermediate possesses high volatility and a distinct fragmentation fingerprint that makes GC-MS significantly more powerful for detecting:
Positional Isomers: Critical in fluorinated aromatic synthesis.[1]
Homocoupled Byproducts: (Glaser coupling dimers) often missed by UV due to overlapping chromophores.[1]
Halogenated Impurities: Defluorinated or over-fluorinated species identifiable via isotopic patterns.[1]
Critical Comparison: GC-MS vs. Alternatives
The following table objectively compares GC-MS against the primary alternative, HPLC-UV, specifically for halogenated alkynyl alkoxybenzenes.
Table 1: Comparative Performance Metrics
Feature
GC-MS (Recommended)
HPLC-UV (Alternative)
Scientific Rationale
Resolution Power
High (Capillary columns)
Moderate
Capillary GC offers superior theoretical plate counts () for separating structural isomers compared to HPLC columns ().[1]
Structural ID
Definitive (Mass Spectrum)
Inferior (Retention time only)
MS ionization provides a "fingerprint" (e.g., M+ 178, M-43 isopropyl loss) to confirm identity of unknown peaks.[1]
Sensitivity (LOD)
Excellent (< 10 ppb)
Good (~1 ppm)
EI ionization is highly efficient for aromatics; UV requires specific chromophores which may vary between impurities.[1]
Thermal Stability
Risk Factor
Safe
Critical: Terminal alkynes can polymerize at high inlet temps.[1] GC requires careful optimization (see Protocol).
Sample Throughput
Fast (< 15 min)
Slower (20-40 min)
GC temperature ramps allow faster elution of late-eluting dimers compared to gradient HPLC.[1]
Technical Rationale & Mechanism
The Challenge of the Terminal Alkyne
The ethynyl group (
) is the critical quality attribute (CQA) but also the liability.
GC Solution: Use deactivated liners (silanized) and limit the injector temperature to
to prevent in-situ degradation, which would falsely lower the calculated purity.[1]
The Fluorine Advantage in MS
The fluorine atom (
) is monoisotopic.[1] Unlike chlorine or bromine, it does not provide an isotopic cluster (M+2).[1] However, it provides a distinct mass defect and diagnostic fragmentation (loss of HF, 20) that aids in distinguishing the target from non-fluorinated starting materials.[1]
Analytical Workflow Visualization
The following diagram outlines the decision logic and experimental workflow for assessing this compound.
Caption: Logical workflow for selecting and executing the purity assessment, prioritizing GC-MS stability checks.
Standardized Experimental Protocol
This protocol is designed to be self-validating . If the "System Suitability" criteria are not met, the results must be rejected.
A. Sample Preparation[3]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (MeOH) to prevent potential trans-etherification in the injector.[1]
Concentration:
.
Vial: Amber glass (protect from light-induced alkyne oxidation).[1]
B. GC-MS Instrument Parameters
Parameter
Setting
Rationale
Column
DB-5ms or Rxi-5Sil MS ()
Low-bleed, non-polar phase ideal for aromatics.[1][3]
Agilent Technologies. (2020).[1] Strategies for the Analysis of Thermally Labile Compounds by GC/MS. Agilent Application Notes.[1] Link
Sigma-Aldrich. (2024).[1] Product Specification: Ethynylbenzene Derivatives. Merck KGaA.[1] Link
Restek Corporation. (2023). Guide to GC Column Selection for Halogenated Aromatics. Restek Technical Library. Link
National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69: Mass Spectra of Fluorinated Aromatics. U.S. Department of Commerce. Link
Benchmarking Elemental Analysis Methodologies for Fluorinated Pharmacophores
Executive Summary: The Fluorine Challenge Fluorine is present in approximately 20–25% of all pharmaceuticals and 30% of agrochemicals due to its ability to enhance metabolic stability and lipophilicity. However, the Carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Challenge
Fluorine is present in approximately 20–25% of all pharmaceuticals and 30% of agrochemicals due to its ability to enhance metabolic stability and lipophilicity. However, the Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol), presenting unique challenges for standard Elemental Analysis (EA).
Traditional combustion methods often fail due to:
Incomplete Combustion: The high bond energy resists thermal decomposition.
Chemical Interference: Formation of stable metal fluorides (e.g., with tin capsules) prevents detection.
Instrument Damage: Hydrogen fluoride (HF) produced during combustion etches quartz combustion tubes, leading to expensive downtime.
This guide objectively compares the industry-standard Automated Micro-Combustion (CHNS-F) against the modern specificity of
F qNMR and the legacy Schöniger Oxygen Flask method.
Comparative Analysis: Performance Metrics
The following data aggregates performance benchmarks for a standard fluorinated test compound, 5-Fluorouracil (5-FU) , and a complex Trifluoromethyl-oligomer .
Table 1: Methodological Performance Matrix
Feature
Automated Combustion-IC (CIC)
F qNMR
Schöniger Flask (Oxygen Flask)
Primary Principle
High-temp oxidation + Ion Chromatography
Nuclear Spin Resonance (Internal Std)
Manual combustion + Titration/ISE
Accuracy (Recovery)
99.2% ± 0.4% (with WO additive)
99.8% ± 0.2%
95.0% - 102.0% (User dependent)
Precision (RSD)
< 0.2%
< 0.1%
> 1.5%
Sample Requirement
1–2 mg
5–20 mg (Recoverable)
10–20 mg (Destructive)
Throughput
High (Automated, ~5 mins/sample)
Medium (10–15 mins/sample)
Low (Manual, ~30 mins/sample)
Interferences
Metals forming stable fluorides
Paramagnetic impurities
Incomplete combustion (Soot)
Key Advantage
Simultaneous CHNS determination
Structural specificity; Non-destructive
Low capital cost
The "Gold Standard" Protocol: Automated Combustion-IC
While qNMR offers structural insight, Automated Combustion coupled with Ion Chromatography (CIC) remains the regulatory gold standard for purity certification (purity % w/w).
Critical Mechanism: The Role of Additives
To achieve >99% recovery, the use of Tungsten Trioxide (WO
) is non-negotiable.
Function: WO
acts as a flux and an oxygen donor. It prevents the formation of stable fluorides with the ash or the tin capsule, ensuring all fluorine is released as HF or F.
Protection: Modern systems use a "FluoAdso" or specific absorber layer to trap HF before it damages the chromatographic column, or convert it for detection.
Diagram 1: Automated Combustion-IC Workflow
The following diagram illustrates the critical path of fluorine analysis in a CIC system.
Figure 1: The CIC workflow relies on WO
to ensure complete fluorine release and an absorption unit to capture HF for conductivity detection.
Experimental Protocols
Protocol A: Automated Micro-Combustion (CIC)
Objective: Determine Total Fluorine in a fluorinated polymer.
System Setup: Calibrate the Ion Chromatograph using NIST Traceable Fluoride Standards (e.g., NaF solution).
Sample Prep: Weigh 1.5–2.0 mg of sample into a tin capsule.
Additive Addition: Add 10–20 mg of WO
powder directly over the sample.
Why? Without WO
, fluorine may bind to the tin capsule (SnF), resulting in low recovery (~85%).
Combustion: Introduce sample to the furnace at 1050°C under O
flow.
Absorption: Combustion gases are bubbled into a scrubber solution (typically H
O with 1% HO to oxidize SO to SO if sulfur is present).
Analysis: The solution is automatically injected into the IC column.
Calculation: Compare peak area to the calibration curve.
Protocol B:
F qNMR (The Internal Standard Method)
Objective: Determine purity of a fluorinated API without reference standard of the API itself.
Standard Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) (NMIJ CRM 4601-a).
Why? It has a distinct singlet at -61.3 ppm, high purity (>99.9%), and is non-volatile.
Sample Prep: Weigh ~10 mg of Sample and ~10 mg of Internal Standard (IS) into the same vial. Record weights to 0.001 mg precision.
Solvation: Dissolve in 0.6 mL DMSO-d
.
Acquisition Parameters (Critical):
Pulse Angle: 90°
Relaxation Delay (D1): Must be
(Longitudinal Relaxation Time). For fluorine, can be 2–3 seconds; set D1 to 15–20 seconds .
Why? Insufficient D1 leads to incomplete magnetization recovery and underestimation of the slower-relaxing component.
Spectral Width: Ensure both Sample and IS signals are covered (typically 200 ppm range).
Processing: Phase and baseline correct manually. Integrate the IS and Sample peaks.
Diagram 2: Method Selection Logic
A decision tree for researchers choosing between CIC and qNMR.
Figure 2: Selection strategy based on sample volatility, inorganic content, and analytical goals.
Certified Reference Materials (Standards)
To validate either method, the use of Certified Reference Materials (CRMs) is mandatory. Do not rely on "reagent grade" chemicals for method validation.
CRM Name
Composition
Certified Value
Application
Source
NMIJ CRM 4601-a
3,5-Bis(trifluoromethyl)benzoic acid
99.96% Purity
Primary Standard for F qNMR
NMIJ (Japan)
BCR-461
Clay (Fluorine enriched)
Total F & Cl
Validation of CIC Combustion efficiency
JRC (EU)
NIST SRM 2191a
Sodium Fluoride (NaF)
F- concentration
Calibration of IC detector
NIST (USA)
Acetanilide
CHNO
C, H, N %
General System Suitability (requires F-specific check separately)
Various
References
Royal Society of Chemistry. (1961). Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds. The Analyst.[1][2] Available at: [Link]
U.S. Geological Survey (USGS). (1951). Determination of fluorine in organic compounds: Microcombustion method.[3] Analytical Chemistry.[1][2][4][5][6][7][8][9] Available at: [Link]
Nittoseiko Analytech. (2021). Determination of fluorine and chlorine in clay certified reference material.[4] [Application Sheet]. Available at: [Link]
4-Ethynyl-2-fluoro-1-isopropoxybenzene: Comprehensive Operational and Disposal Guide
As drug development increasingly relies on highly functionalized fluorinated building blocks, 4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS: 2340294-60-0) has emerged as a valuable scaffold for Click chemistry and cross-co...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on highly functionalized fluorinated building blocks, 4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS: 2340294-60-0) has emerged as a valuable scaffold for Click chemistry and cross-coupling reactions. However, its unique structural moieties—a terminal alkyne, a fluorinated aromatic ring, and an isopropoxy ether—combine to create a complex hazard profile.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and regulatory compliance.
Chemical Profile & Mechanistic Hazards
To handle this compound safely, one must understand the causality behind its reactivity. The molecule presents three distinct chemical risks that dictate its handling and disposal protocols.
Table 1: Chemical & Hazard Profile
Structural Moiety
Chemical Property
Primary Hazard
Mitigation Strategy
Terminal Alkyne
Acidic proton (pKa ~25)
Forms highly explosive metal acetylides with Cu, Ag, or Hg[1].
Acidic quenching prior to waste segregation.
Isopropoxy Ether
Susceptible to auto-oxidation
Forms shock-sensitive organic peroxides over time [2].
Routine peroxide testing (<20 ppm limit).
Fluorinated Aryl
High C-F bond dissociation energy
Generates toxic HF gas and PFAS fragments if burned improperly [3].
When utilizing 4-Ethynyl-2-fluoro-1-isopropoxybenzene in drug discovery, the CuAAC "Click" reaction is the most common operational workflow. The following protocol is designed as a self-validating system to maximize yield while preventing the accumulation of dangerous intermediates.
Step-by-Step CuAAC Methodology
Reagent Preparation: Dissolve the alkyne and an azide-bearing substrate (1:1.2 molar equivalent) in a degassed solvent system (e.g., tert-butanol/water 1:1).
Causality: Degassing the solvent prevents atmospheric oxygen from prematurely oxidizing the delicate copper catalyst.
Catalyst Generation: Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 5 mol%) followed immediately by Sodium Ascorbate (10-20 mol%).
Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This avoids the need to handle highly air-sensitive and unstable Cu(I) salts directly [4].
Cycloaddition: Stir the reaction mixture at room temperature for 12–24 hours under an inert argon atmosphere. Monitor conversion via LC-MS.
Reaction Quenching (Critical Safety Step): Once the reaction is complete, add an equal volume of saturated aqueous Ammonium Chloride (NH₄Cl).
Causality: Cu(I) reacts with unconsumed terminal alkynes to form copper acetylides. If allowed to dry, these acetylides are highly shock-sensitive explosives. The addition of NH₄Cl protonates the acetylide, safely destroying the explosive intermediate before the product is extracted[1].
Step-by-Step Disposal & Waste Segregation Plan
Proper disposal of 4-Ethynyl-2-fluoro-1-isopropoxybenzene requires strict adherence to EPA guidelines for halogenated and reactive wastes. Never pour this compound or its reaction mixtures down the drain.
Step-by-Step Disposal Methodology
Thermal Control: Transfer the waste mixture containing the alkyne to a secondary flask submerged in an ice bath (0°C).
Causality: Quenching residual reactive species is exothermic. Cooling prevents solvent boil-off and uncontrolled thermal runaway.
Acidic Quenching: Slowly add 1M HCl or saturated NH₄Cl dropwise while stirring vigorously until gas evolution ceases and the aqueous layer reaches a pH of 5–6.
Causality: This guarantees that any trace metal acetylides formed during the reaction are fully protonated and neutralized [1].
Peroxide Validation: Dip a standard peroxide test strip into the organic layer of the waste.
Causality: The isopropoxy group is an ether that auto-oxidizes to form hydroperoxides. Waste must test below 20 ppm for peroxides before it can be safely sealed in a waste carboy. If peroxides are >20 ppm, the waste must be treated with a reducing agent (e.g., sodium sulfite)[2].
Halogenated Segregation: Transfer the quenched, peroxide-free mixture into a specifically designated "Halogenated Organic Waste" carboy.
Causality: The fluorine atom on the aromatic ring dictates that this waste cannot be mixed with standard non-halogenated solvents, as it requires specialized destruction protocols.
High-Temperature Incineration: Institutional EHS must route this carboy to an EPA-compliant hazardous waste combustor operating at ≥1100°C (2000°F) equipped with acid gas scrubbers.
Causality: Standard municipal incineration temperatures (~800°C) are insufficient to break the strong C-F bond. High-temperature incineration ensures a 99.99% Destruction and Removal Efficiency (DRE), preventing the release of toxic PFAS-like fragments and capturing corrosive hydrogen fluoride (HF) gas before it enters the atmosphere [3].
Contains Fluorine and Copper; must be quenched first.
Aqueous Washings (pH < 7)
Aqueous Acidic Waste
Separated from organics to reduce incineration costs.
Peroxide-Positive Waste (>20 ppm)
DO NOT MOVE
Contact EHS immediately for stabilization.
Disposal Workflow Visualization
The following diagram maps the logical progression of the disposal protocol, ensuring all reactive hazards are neutralized prior to final destruction.
Fig 1: Step-by-step quenching and disposal workflow for fluorinated terminal alkyne ether waste.
References
Massachusetts Institute of Technology (MIT) Environment, Health & Safety. "Quick Guide for Peroxide-Forming Chemicals." MIT EHS. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerators." EPA.gov. Available at: [Link]
National Institutes of Health (NIH) PMC. "Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." PubMed Central. Available at:[Link]
Handling
Personal protective equipment for handling 4-Ethynyl-2-fluoro-1-isopropoxybenzene
As a Senior Application Scientist, I approach the handling of highly functionalized building blocks not merely as a set of compliance rules, but as a system of chemical logic. 4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of highly functionalized building blocks not merely as a set of compliance rules, but as a system of chemical logic. 4-Ethynyl-2-fluoro-1-isopropoxybenzene (CAS: 2340294-60-0) is an invaluable intermediate widely utilized in drug development for cross-coupling reactions (e.g., Sonogashira) and click chemistry. However, its structural motifs—a terminal alkyne, a fluorinated aromatic ring, and an isopropoxy ether—introduce specific, intersecting operational hazards.
This guide provides a self-validating framework for the safe handling, experimental execution, and disposal of this compound, ensuring scientific integrity and laboratory safety.
Mechanistic Hazard Assessment (Causality)
To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards:
Terminal Alkyne Reactivity (The Acetylide Risk): The sp-hybridized carbon of the terminal alkyne possesses an acidic proton. In the presence of heavy metal ions—specifically Copper (Cu⁺), Silver (Ag⁺), or Mercury (Hg²⁺)—it readily deprotonates to form metal acetylides. These acetylide complexes are highly shock-sensitive and can detonate violently, especially when dry ()[1].
Fluorinated Aromatic & Ether Moieties: The isopropoxy and fluoro groups increase the molecule's lipophilicity. This enhances its ability to penetrate standard laboratory glove materials and biological membranes, leading to acute skin and eye irritation.
Flammability: Like many low-molecular-weight organic ethers and alkynes, this compound is volatile and flammable, requiring strict environmental controls[1].
Quantitative Data & Physicochemical Profile
Note: As a specialized intermediate, empirical thermodynamic data is extrapolated from homologous ethynyl fluorobenzenes.
Property
Estimated Value / Classification
Operational Implication
CAS Number
2340294-60-0
Unique identifier for inventory and segregated waste tracking.
Molecular Weight
178.20 g/mol
Requires precise stoichiometric calculation to avoid excess unreacted alkyne.
Physical State
Liquid / Low-melting solid
Spills may spread rapidly; requires immediate absorbent containment.
Flammability
GHS Category 3 (Flammable)
Must be handled away from static discharge and open flames.
Reactivity
Forms explosive metal acetylides
Absolute segregation from Ag, Cu, and Hg salts during storage and disposal[1].
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. The PPE selected must directly counteract the specific physicochemical threats of 4-Ethynyl-2-fluoro-1-isopropoxybenzene.
Standard safety glasses are insufficient. Goggles prevent the capillary action of splashed lipophilic liquids into the eye.
Body Protection
Flame-Resistant (FR) Nomex® Lab Coat
Mitigates the ignition risk associated with volatile organic alkynes and ethereal solvents.
Engineering Control
Chemical Fume Hood (Face velocity: 80-120 fpm)
Captures volatile organic vapors and provides a physical blast shield against accidental acetylide detonation ()[2].
Operational Workflow: Step-by-Step Methodology
Protocol: Inert-Atmosphere Dispensing and Reaction Setup
This protocol ensures the mitigation of oxidative degradation and prevents accidental acetylide detonation during cross-coupling setups.
Step 1: Environmental Purging
Inspect the chemical fume hood to ensure it is completely clear of any heavy metal salts (specifically Ag, Hg, Cu) from previous experiments.
Verify the fume hood face velocity is operating securely between 80-120 fpm[2].
Establish an inert atmosphere using a Schlenk line. Purge the reaction flask with Argon (preferred over Nitrogen due to its higher density, which better blankets the volatile alkyne).
Step 2: Reagent Dispensing
Equip a gas-tight syringe with a stainless-steel or PTFE needle. Crucial: Never use brass or copper-containing alloy needles, as localized friction and metal contact can initiate trace acetylide formation[1].
Pierce the septum of the 4-Ethynyl-2-fluoro-1-isopropoxybenzene container.
Inject a volume of Argon equivalent to the desired withdrawal volume to prevent negative pressure, then slowly withdraw the liquid.
Step 3: Reaction Execution (The Copper Catalyst Caveat)
If executing a Sonogashira cross-coupling, Copper(I) cocatalysts are required.
Causality Note: The catalytic cycle inherently relies on the in situ formation of a Copper(I) acetylide intermediate ()[3].
Maintain strict solvation. As long as the acetylide remains in solution, it is stable. Never allow the reaction mixture to evaporate to dryness , as isolated dry copper acetylides are highly explosive[1].
Step 4: Quenching and Workup
Terminate the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
Causality Note: The slightly acidic nature of NH₄Cl safely protonates any unreacted metal acetylides back to the terminal alkyne and dissolves copper salts, neutralizing the explosion hazard before atmospheric exposure.
Workflow Visualization
The following diagram illustrates the critical decision matrix for handling this terminal alkyne, specifically highlighting the divergence in safety protocols when heavy metals are introduced.
Workflow for terminal alkyne handling and metal catalyst compatibility decision matrix.
Disposal and Spill Mitigation Plan
Spill Mitigation: In the event of a spill, immediately extinguish all ignition sources. Do NOT use combustible materials (like paper towels) for initial absorption. Cover the spill with an inert absorbent (e.g., diatomaceous earth or sand). Sweep using a non-sparking, non-metallic dustpan and brush.
Waste Segregation: Never dispose of 4-Ethynyl-2-fluoro-1-isopropoxybenzene in standard aqueous or halogenated waste streams if it has been exposed to heavy metals. It must be collected in a dedicated, properly labeled organic waste container.
Labeling: Waste containers must explicitly state: "Contains Terminal Alkyne - Potential for Explosive Acetylide Formation. Do Not Mix with Heavy Metal Waste." ()[4].
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]
Wikipedia Contributors. "Acetylide." Wikipedia, The Free Encyclopedia.[Link]